4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Description
Properties
IUPAC Name |
1-amino-3-(4-bromo-2,6-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3S/c1-5-3-7(10)4-6(2)8(5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILNFZLORSLUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NN)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370797 | |
| Record name | N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122813-72-3 | |
| Record name | N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
crystal structure analysis of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and in-depth . Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and reproducible investigation. We will explore a multi-faceted approach, integrating chemical synthesis, advanced spectroscopic characterization, single-crystal X-ray diffraction, and computational chemistry to build a complete and validated structural profile of the title compound.
Introduction: The Significance of Thiosemicarbazides in Drug Discovery
Thiosemicarbazides represent a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. The N-N-C(=S)-N core allows for diverse substitutions, enabling fine-tuning of steric and electronic properties.
The specific compound, this compound[3], incorporates several key features: a halogen atom (bromine) capable of halogen bonding, sterically hindering methyl groups that can influence molecular conformation, and the flexible thiosemicarbazide chain that can form critical hydrogen bonds. A definitive crystal structure analysis is therefore paramount. It not only confirms the molecular identity but also reveals the precise arrangement of atoms, the conformation adopted in the solid state, and the network of intermolecular interactions that govern crystal packing. This information is invaluable for understanding structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutic agents.
Section 1: Synthesis and Single-Crystal Growth
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis Protocol
The synthesis of 4-aryl-3-thiosemicarbazides is reliably achieved through the nucleophilic addition of hydrazine hydrate to the corresponding aryl isothiocyanate.[4] The protocol below is optimized for the title compound.
Rationale: The reaction leverages the high nucleophilicity of the hydrazine nitrogen atoms attacking the electrophilic carbon of the isothiocyanate group. Ethanol is an ideal solvent as it readily dissolves the reactants while allowing the product, which is typically less soluble, to precipitate upon formation, driving the reaction to completion.
Step-by-Step Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,6-dimethylphenyl isothiocyanate (1.0 eq) in 30 mL of absolute ethanol.
-
Reaction Initiation: While stirring vigorously at room temperature, add hydrazine hydrate (1.2 eq) dropwise over a period of 5 minutes. The slight excess of hydrazine ensures the complete consumption of the isothiocyanate starting material.
-
Reaction Progression: A white precipitate should begin to form shortly after the addition. Allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure completion.
-
Product Isolation: Collect the resulting white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with cold ethanol (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified white solid under vacuum at 40°C for 4 hours. The expected yield should be in the range of 85-95%.
Single-Crystal Growth Methodology
Obtaining a single crystal suitable for X-ray diffraction—ideally >0.1 mm in all dimensions with no visible defects—is often the most challenging step.[5] The slow evaporation technique is a reliable starting point for novel compounds.
Rationale: Slow solvent evaporation allows molecules to transition from the disordered solution phase to a highly ordered crystalline lattice gradually. This minimizes the formation of defects and promotes the growth of a single, well-ordered crystal. The choice of solvent is critical; the ideal solvent should fully dissolve the compound at a slightly elevated temperature and have a moderate evaporation rate at room temperature.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of the synthesized compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).
-
Preparation of Saturated Solution: Prepare a nearly saturated solution by dissolving approximately 10-15 mg of the purified compound in 2-3 mL of a suitable solvent (e.g., methanol) in a small, clean vial. Gentle warming may be required to facilitate dissolution.
-
Evaporation Setup: Cover the vial with parafilm and carefully puncture it with 2-3 small pinholes. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., 20°C).
-
Monitoring: Monitor the vial daily for the formation of crystals. Well-formed, transparent crystals may appear over several days to a week.
Section 2: Physicochemical and Spectroscopic Validation
Prior to commencing crystallographic analysis, it is imperative to confirm the identity and purity of the synthesized compound using standard analytical techniques.
FT-IR Spectroscopy
Rationale: Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The thiosemicarbazide core has several characteristic vibrational modes.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3400-3100 | ν(N-H) | Stretching vibrations of the N-H bonds in the amine (NH₂) and hydrazide (NH) groups. Multiple bands are expected.[6][7] |
| ~1610 | δ(N-H) | Bending (scissoring) vibration of the primary amine group.[8] |
| ~1550 | ν(C=N) + δ(N-H) | Coupled vibration, often seen in thiosemicarbazone derivatives, but relevant to the amide-like character.[9] |
| 1300-1200 | ν(C=S) | Thione C=S stretching vibration. This is a key diagnostic peak.[6] |
NMR Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural confirmation.[10][11]
Expected ¹H NMR Signals (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | N⁴H -C(=S) proton |
| ~8.0 | Singlet | 1H | N²H -N¹H₂ proton |
| ~7.4 | Singlet | 2H | Aromatic CH protons |
| ~4.5 | Broad Singlet | 2H | N¹H ₂ protons |
| ~2.2 | Singlet | 6H | Methyl (CH ₃) protons |
Expected ¹³C NMR Signals (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C =S (Thione carbon) |
| ~140-120 | Aromatic C arbons |
| ~18 | C H₃ (Methyl carbons) |
Section 3: Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.[12][13]
Experimental Workflow Diagram
Caption: Overall experimental workflow from synthesis to final structural validation.
Data Collection Protocol
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Instrumentation: The measurement is performed on a modern single-crystal X-ray diffractometer, typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[12]
-
Low-Temperature Collection: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream.
-
Causality: Cooling minimizes atomic thermal motion, resulting in sharper diffraction spots and higher-quality data. It also reduces potential X-ray induced sample degradation.
-
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.
Structure Solution and Refinement
This process transforms the raw diffraction intensities into a chemically meaningful atomic model.
Caption: The computational pipeline for X-ray crystal structure solution and refinement.
-
Data Reduction: The raw images are processed to integrate the intensities of each reflection.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a rough electron density map.
-
Model Building: A chemically sensible model of the molecule is fitted to the electron density map.
-
Refinement: The atomic positions, displacement parameters, and other variables are iteratively adjusted using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data. Anisotropic displacement parameters are typically used for non-hydrogen atoms.
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
Validation: The final model is rigorously checked for geometric consistency and overall quality using validation software. The final structural information is prepared in the Crystallographic Information File (CIF) format.
Section 4: In-depth Structural Interpretation & Computational Synergy
The refined crystal structure provides a wealth of information that can be further enriched through computational analysis.
Molecular Geometry and Conformation
The analysis begins with an examination of the intramolecular bond lengths, bond angles, and torsion angles.
Hypothetical Crystallographic Data Summary:
| Parameter | Value |
| Chemical Formula | C₉H₁₂BrN₃S |
| Formula Weight | 274.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 15.23 |
| c (Å) | 9.45 |
| β (°) | 105.3 |
| V (ų) | 1180.2 |
| Z | 4 |
| R₁ [I > 2σ(I)] | 0.035 |
| wR₂ (all data) | 0.082 |
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal packing is dictated by a network of non-covalent interactions. For thiosemicarbazides, hydrogen bonds are typically dominant. A classic interaction is the formation of a centrosymmetric dimer via N-H···S hydrogen bonds, forming an R²₂(8) graph-set motif.
Hypothetical Hydrogen Bond Table:
| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° | Symmetry Operator |
| N(2)—H(2)···S(1) | 0.86 | 2.45 | 3.29 | 165 | -x+1, -y, -z+1 |
| N(1)—H(1A)···Br(1) | 0.89 | 2.98 | 3.75 | 145 | x, -y+1/2, z-1/2 |
Hirshfeld Surface Analysis: Quantifying Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular contacts within a crystal.[14][15] It maps properties onto a surface defined by the molecule's electron density contribution to the crystal's total electron density.[16]
Methodology:
-
CIF Input: The analysis is performed using specialized software (e.g., CrystalExplorer) that takes the final refined CIF as input.[17]
-
Surface Generation: A Hirshfeld surface is generated for the molecule.
-
d_norm Mapping: The surface is mapped with the d_norm property, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue.
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative percentage contribution for each interaction type (e.g., H···H, H···Br, H···S). This allows for a direct comparison of the relative importance of different interactions in stabilizing the crystal structure.[18]
Density Functional Theory (DFT) Calculations
DFT provides a theoretical model to corroborate and expand upon the experimental findings.[19][20]
Caption: Workflow for DFT calculations to complement experimental structural data.
Protocol:
-
Geometry Optimization: The molecular geometry is optimized starting from the experimental X-ray coordinates. A common and robust level of theory is B3LYP with a 6-311++G(d,p) basis set.[9][21]
-
Comparative Analysis: The optimized bond lengths and angles are compared with the experimental data. A close agreement validates both the experimental result and the chosen level of theory.
-
Vibrational Analysis: Vibrational frequencies are calculated and compared with the experimental FT-IR spectrum. This helps in the definitive assignment of complex spectral bands.
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[22]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution. It identifies electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing insight into how the molecule will interact with biological receptors.
Conclusion
The comprehensive structural elucidation of this compound requires a synergistic application of synthesis, spectroscopy, X-ray crystallography, and computational modeling. This integrated approach provides a self-validating system where experimental observations are supported by theoretical calculations. The resulting high-resolution structural model, complete with a detailed understanding of its conformational preferences and intermolecular interactions, serves as a critical foundation for the rational design of new thiosemicarbazide-based therapeutics and provides invaluable data for the broader scientific community.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C9H12BrN3S) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. westmont.edu [westmont.edu]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. rigaku.com [rigaku.com]
- 14. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]
- 15. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 16. crystalexplorer.net [crystalexplorer.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]
- 21. irjweb.com [irjweb.com]
- 22. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Spectroscopic Unveiling of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Thiosemicarbazide derivatives, a class of compounds renowned for their diverse biological activities including antimicrobial, antifungal, and anticancer properties, are of significant interest to the scientific community. This technical guide provides an in-depth analysis of the spectroscopic signature of a specific member of this class: 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for this compound. By explaining the causality behind experimental choices and providing a self-validating system of protocols and data interpretation, this guide aims to empower researchers in their own analytical endeavors. The molecular structure of this compound is presented below:
Molecular Formula: C₉H₁₂BrN₃S Molecular Weight: 274.18 g/mol [1]
Mass Spectrometry: Elucidating the Molecular Blueprint
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) interface.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, generating a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, charged fragments.
-
Mass Analysis: The molecular ion and its fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Data Interpretation and Predicted Fragmentation
The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic doublet, with the two peaks separated by 2 m/z units and having nearly equal intensity (corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Identity | Significance |
| 273/275 | [M]⁺• | Molecular ion peak, confirming the molecular weight and presence of one bromine atom. |
| 199/201 | [C₈H₁₀BrN]⁺• | Fragment resulting from the loss of the thiosemicarbazide side chain. |
| 184/186 | [C₇H₇BrN]⁺• | Loss of a methyl group from the dimethylphenyl fragment. |
| 119 | [C₂H₅N₂S]⁺ | Fragment corresponding to the thiosemicarbazide side chain. |
The fragmentation pattern provides a veritable fingerprint of the molecule's structure. The initial loss of the thiosemicarbazide moiety is a logical cleavage point, yielding the stable brominated dimethylaniline cation.
Caption: Predicted major fragmentation pathway in EI-MS.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The anvil of the ATR accessory is pressed against the sample to ensure good contact. The FT-IR spectrometer then irradiates the sample with a broad range of infrared frequencies, and the attenuated radiation that is internally reflected is detected.
-
Spectrum Generation: The instrument's software performs a Fourier transform on the resulting interferogram to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Data Interpretation
The IR spectrum provides clear evidence for the key functional groups within the molecule. The N-H, C-H, C=S, and aromatic C=C stretching and bending vibrations are all expected to be observable.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3400-3100 | N-H stretching | Amine and Amide (N-H) |
| 3100-3000 | Aromatic C-H stretching | Aromatic Ring |
| 3000-2850 | Aliphatic C-H stretching | Methyl groups (CH₃) |
| 1600-1450 | Aromatic C=C stretching | Aromatic Ring |
| ~1550 | N-H bending | Amine and Amide (N-H) |
| ~1250 | C=S stretching (Thiourea) | Thiourea (C=S) |
| 850-800 | Aromatic C-H out-of-plane bend | Substituted Benzene |
| 600-500 | C-Br stretching | Aryl Bromide (C-Br) |
The presence of multiple bands in the N-H stretching region is indicative of the different amine and amide environments within the thiosemicarbazide moiety. The C=S stretch is a particularly diagnostic peak for this class of compounds, though its intensity can be variable.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction to produce the final NMR spectra.
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.
Table 3: Experimental ¹H NMR Data for this compound in DMSO-d₆ (300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 (Predicted) | Singlet | 1H | NH (amide) |
| ~8.0 (Predicted) | Singlet | 1H | NH (aryl) |
| 6.97 | Singlet | 2H | Aromatic CH |
| ~4.5 (Predicted) | Broad Singlet | 2H | NH₂ (terminal) |
| 2.22 | Singlet | 6H | Methyl (CH₃) |
Note: Some predicted values are included for completeness based on typical shifts for thiosemicarbazides.
The singlet observed at 6.97 ppm for the aromatic protons is a direct consequence of the symmetrical substitution pattern of the phenyl ring.[1] The two methyl groups are also chemically equivalent, giving rise to a single peak at 2.22 ppm with an integration of 6H.[1] The protons on the nitrogen atoms are expected to be singlets and may be broadened due to quadrupole effects and chemical exchange. Their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR Prediction and Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.
Table 4: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~182 | C=S (Thiourea) |
| ~138 | Aromatic C (C-N) |
| ~135 | Aromatic C (C-CH₃) |
| ~130 | Aromatic CH |
| ~120 | Aromatic C (C-Br) |
| ~18 | Methyl (CH₃) |
The thiourea carbon (C=S) is expected to be the most downfield signal due to its deshielding environment.[4] The symmetry of the aromatic ring results in fewer signals than the total number of aromatic carbons.
Integrated Spectroscopic Analysis Workflow
The synergistic use of these three spectroscopic techniques provides a robust and self-validating approach to structural elucidation.
References
Solubility Profile of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide: A Thermodynamic and Biopharmaceutical Analysis
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry. Solubility is a critical determinant of a drug candidate's downstream success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability.[1][2] This document outlines a robust experimental framework for determining the equilibrium solubility of this compound in a variety of pharmaceutically relevant solvents. We delve into the theoretical underpinnings of the dissolution process and apply thermodynamic models, such as the van't Hoff equation, to elucidate the energetic drivers of solubility. The presented methodologies, including the gold-standard shake-flask method and subsequent HPLC-based quantification, are designed to yield high-fidelity data suitable for biopharmaceutical classification and formulation development. The guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this molecule's physicochemical behavior.
Introduction: The Primacy of Solubility in Drug Development
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these properties, aqueous solubility is arguably the most critical initial hurdle for orally administered drug candidates.[4] A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation; therefore, low solubility is a direct bottleneck to achieving therapeutic efficacy.[2][3]
The compound at the center of this guide, this compound, belongs to the thiosemicarbazide class of molecules. Thiosemicarbazides and their derivatives are recognized as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] The structural features of this specific molecule—a substituted aromatic ring and a thiosemicarbazide moiety—suggest a complex interplay of lipophilic and hydrophilic characteristics that will govern its solubility.
This guide serves as a Senior Application Scientist's perspective on systematically characterizing this solubility profile. We move beyond mere protocol recitation to explain the causality behind each experimental choice, ensuring a self-validating and robust approach to data generation. The ultimate goal is to build a comprehensive dataset that not only quantifies the solubility of this compound in various solvents and temperatures but also provides thermodynamic insights into the dissolution process itself.
Physicochemical Profile of the Target Compound
A foundational understanding of the molecule's structure is essential to predict and interpret its solubility behavior.
| Property | Data | Source(s) |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₁₂BrN₃S | [7] |
| Molecular Weight | ~284.19 g/mol | [7] |
| Structure | A 2,6-dimethylphenyl ring with a bromine at the 4-position, linked to a thiosemicarbazide group. | [7] |
| Predicted Properties | The bulky, halogenated aromatic group imparts significant lipophilicity (hydrophobicity). The thiosemicarbazide moiety (-NH-NH-C(=S)-NH₂) provides sites for hydrogen bond donation and acceptance, contributing a degree of polarity. | [8] |
| Appearance | Typically a crystalline solid. | [7] |
The molecule's structure presents a classic solubility challenge: a large, nonpolar aromatic region fused to a smaller, polar functional group capable of hydrogen bonding. This duality suggests that its solubility will be highly dependent on the chosen solvent system, with poor solubility expected in water and increasing solubility in organic solvents of varying polarity.[7]
The Theoretical Basis of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The relationship is described by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.
-
T is the absolute temperature in Kelvin.
-
ΔS is the entropy of solution, which is the change in disorder of the system. It is typically positive as the ordered crystal lattice of the solute is disrupted into a disordered solution.
Temperature's influence on solubility is quantitatively described by the van't Hoff equation , which relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of the process.[9][10] The linear form is particularly useful:
ln(S) = - (ΔH / R) * (1/T) + (ΔS / R)
Where:
-
S is the mole fraction solubility of the compound.
-
R is the ideal gas constant (8.314 J/mol·K).
-
Plotting the natural logarithm of solubility (ln S) against the inverse of the absolute temperature (1/T) yields a straight line.[11] The slope of this "van't Hoff plot" allows for the calculation of the enthalpy of solution (ΔH), while the intercept provides the entropy of solution (ΔS).[9] This analysis is critical for understanding whether the dissolution is endothermic (heat is consumed) or exothermic (heat is released).[12]
Experimental Methodology for Solubility Determination
To ensure the highest degree of scientific integrity, the equilibrium shake-flask method is the recommended protocol.[13] This method measures the thermodynamic solubility, which represents the true saturation point of the solute in the solvent under equilibrium conditions, a critical parameter for biopharmaceutical modeling.[1][14]
Materials and Equipment
-
Solute: this compound (>99% purity).
-
Solvents: A range of solvents covering different polarities and hydrogen bonding capabilities is crucial.
-
Aqueous Buffers (Biopharmaceutical Relevance): pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) to simulate gastrointestinal conditions.[13]
-
Polar Protic Solvents: Ethanol, Methanol.
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).
-
Non-Polar/Slightly Polar Solvents: Acetone, Acetonitrile.
-
-
Apparatus: Analytical balance, orbital shaker with temperature control, calibrated pH meter, centrifuge, syringe filters (0.22 µm PTFE or equivalent), HPLC system with a UV detector, volumetric flasks, and pipettes.
Experimental Workflow Diagram
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Protocol: Isothermal Shake-Flask Method
-
Preparation: Add a volume of the selected solvent (e.g., 5 mL) to a series of glass vials. All experiments should be performed in triplicate for statistical validity.[13]
-
Solute Addition: Add an excess amount of this compound to each vial. The key is to ensure that a solid phase remains after equilibration, confirming that the solution is saturated. A preliminary run can help estimate the required amount.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C, 37°C). Agitate for a predetermined period (typically 24-72 hours) sufficient to reach equilibrium. The time to reach equilibrium should be established in preliminary studies.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, either centrifuge the aliquot or filter it through a chemically inert 0.22 µm syringe filter.[13] Causality Note: This step is critical. Failure to remove all particulate matter will lead to an overestimation of solubility.
-
Dilution & Quantification: Immediately after separation, accurately dilute the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-validated analytical method, such as HPLC-UV.
-
Analysis: Quantify the concentration of the dissolved compound using the validated HPLC-UV method against a standard curve prepared with known concentrations of the analyte.
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L. For thermodynamic analysis, convert this to mole fraction.
Expected Results and Discussion
While specific experimental data for this compound is not widely published, we can predict its behavior based on its structure and established chemical principles.
Predicted Solubility Profile
The following table presents a hypothetical but chemically reasoned solubility profile for the compound at 37°C.
| Solvent | Dielectric Constant (Approx.) | Predicted Solubility Category | Rationale |
| Water (pH 6.8) | 80 | Very Low | The large, nonpolar bromo-dimethylphenyl group dominates, leading to poor interaction with the highly polar water network. The compound is likely a non-electrolyte with no significant pH-dependent solubility.[15] |
| Ethanol | 25 | Moderate | As a polar protic solvent, ethanol can engage in hydrogen bonding with the thiosemicarbazide moiety while its ethyl group can interact with the aromatic ring. |
| Acetone | 21 | Moderate to High | A polar aprotic solvent that can accept hydrogen bonds and has a moderate polarity suitable for solvating both polar and nonpolar parts of the molecule. |
| DMF | 37 | High | A highly polar aprotic solvent, excellent at solvating polar functional groups and disrupting solute-solute interactions in the crystal lattice. |
| DMSO | 47 | High | Similar to DMF, DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many sparingly soluble organic compounds.[1] |
Influence of Temperature and Thermodynamic Insights
By repeating the solubility measurements at several temperatures (e.g., 298 K, 303 K, 310 K, 318 K), a van't Hoff plot can be constructed. For most solid solutes dissolving in a liquid, the process is endothermic (ΔH > 0), meaning solubility increases with temperature.[12][16] This is because energy is required to overcome the strong interactions within the crystal lattice. The positive slope of the resulting van't Hoff plot would confirm this endothermic nature. The calculated ΔH and ΔS values would provide quantitative insight into the energy and entropy changes driving the dissolution, which is invaluable for processes like crystallization and formulation design.[17]
Biopharmaceutical Implications and BCS Framework
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[13] Given the predicted very low solubility in aqueous buffers across the physiological pH range of 1.2-6.8, this compound would likely be classified as a low-solubility compound (BCS Class 2 or 4).[18]
This classification has profound implications for drug development.[1] A low-solubility compound is at high risk for poor and variable oral bioavailability.[3] The data generated from this guide would immediately signal to formulation scientists that solubility enhancement techniques—such as particle size reduction (micronization), amorphous solid dispersions, or lipid-based formulations—would be necessary to develop a viable oral dosage form.[]
Conclusion
This guide has detailed a comprehensive, scientifically rigorous framework for the determination and analysis of the solubility profile of this compound. By employing the isothermal shake-flask method, generating data across a spectrum of solvents and temperatures, and applying thermodynamic analysis via the van't Hoff equation, a researcher can build a deep understanding of the compound's physicochemical behavior. The expected low aqueous solubility would classify it as a challenging molecule for oral delivery, underscoring the necessity of early and accurate solubility assessment. The insights gained from these studies are not merely academic; they are critical, decision-guiding data points that directly inform lead optimization, pre-formulation strategies, and the overall trajectory of the drug development process.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]
- 8. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mmccollege.ac.in [mmccollege.ac.in]
- 13. who.int [who.int]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
chemical properties of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
An In-depth Technical Guide to the Chemical Properties of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. Thiosemicarbazides are a pivotal class of compounds in medicinal chemistry, serving as versatile intermediates for the synthesis of various heterocyclic systems and as pharmacologically active agents themselves.[1][2][3] This document delves into the specific attributes of the title compound, offering detailed experimental protocols, spectral analysis, and a discussion of its chemical reactivity and potential applications for researchers, chemists, and professionals in drug development.
Introduction: The Significance of Thiosemicarbazide Scaffolds
Thiosemicarbazides, characterized by a thiourea core linked to a hydrazine moiety, are foundational building blocks in organic and medicinal chemistry.[3][4] Their inherent structural features, including multiple hydrogen bond donors and acceptors and a reactive sulfur atom, make them highly valuable precursors for synthesizing nitrogen- and sulfur-containing heterocycles.[1][2] Furthermore, the thiosemicarbazide functional group is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties.[4][5][6][7][8]
This compound is a specific derivative that combines the core thiosemicarbazide structure with a substituted aromatic ring. The presence of a bromine atom at the para-position and two methyl groups at the ortho-positions of the phenyl ring significantly influences the compound's electronic properties, lipophilicity, and steric profile, which can in turn modulate its chemical reactivity and biological activity.[9] This guide aims to provide a detailed chemical profile of this compound to facilitate its use in further research and development.
Molecular and Physicochemical Profile
The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in designing synthetic routes and predicting its behavior in various chemical and biological systems.
Molecular Structure
Caption: Molecular structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂BrN₃S | [10] |
| Molecular Weight | ~284.19 g/mol | [9] |
| Monoisotopic Mass | 272.99353 Da | [10] |
| Appearance | Typically a crystalline solid | [9] |
| Melting Point | 181-183 °C (decomposes) | [11] |
| Solubility | Soluble in polar solvents like DMF and ethanol. | [9] |
| CAS Number | 122813-72-3 |[12] |
Synthesis and Purification
The synthesis of 4-substituted-3-thiosemicarbazides is a well-established process in organic chemistry. The most direct and common method for preparing the title compound involves the nucleophilic addition of hydrazine hydrate to the corresponding isothiocyanate.[9]
Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Causality: The choice of a polar protic solvent like ethanol is crucial as it effectively dissolves both the isothiocyanate starting material and hydrazine hydrate, facilitating a homogenous reaction mixture. Reflux conditions provide the necessary activation energy to drive the nucleophilic attack of the hydrazine onto the electrophilic carbon of the isothiocyanate group.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of 4-bromo-2,6-dimethylphenyl isothiocyanate in a suitable volume of ethanol.
-
Addition of Hydrazine : To the stirring solution, add a slight excess (e.g., 1.1-1.2 equivalents) of hydrazine hydrate dropwise at room temperature. The addition should be controlled to manage any potential exotherm.
-
Reflux : Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain this temperature for 2-4 hours.[9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation : After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath to promote precipitation of the product.
-
Filtration : Collect the resulting solid precipitate by vacuum filtration and wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification : The crude product can be further purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.[13]
-
Drying : Dry the purified product under vacuum to remove residual solvent.
Self-Validation: The purity of the final compound should be confirmed by measuring its melting point, which should be sharp and consistent with reported values, and through the spectroscopic methods detailed in the next section.[11]
Spectral Characterization and Structural Elucidation
Structural confirmation of newly synthesized compounds is paramount. A combination of spectroscopic techniques provides unambiguous evidence of the compound's identity and purity.[1][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.
Table 2: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale |
|---|---|---|---|
| 3400 - 3100 | N-H Stretching | -NH, -NH₂ | Multiple bands are expected due to symmetric and asymmetric stretching of the amine and hydrazine groups.[14][15] |
| 3100 - 3000 | C-H Stretching | Aromatic C-H | Characteristic of the phenyl ring. |
| 2980 - 2850 | C-H Stretching | Aliphatic C-H | From the two methyl (-CH₃) groups. |
| ~1600 | N-H Bending | -NH₂ Scissoring | Confirms the presence of the primary amine group.[1] |
| 1550 - 1450 | C=C Stretching | Aromatic Ring | Skeletal vibrations of the phenyl ring. |
| 1350 - 1250 | C=S Stretching | Thiocarbonyl | The key absorption for the thiourea moiety. This band can be broad.[16] |
| ~850 | C-N Stretching | C-N | Stretching vibration of the carbon-nitrogen bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR : The proton NMR spectrum gives insight into the number and types of hydrogen atoms and their neighboring environments. Based on analogous structures, the following signals can be predicted for a spectrum recorded in a solvent like DMSO-d₆.[13][14][17]
-
¹³C NMR : The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.[13][18][19]
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|---|
| ¹H NMR | 9.0 - 10.0 (br s) | 2H, -NH-C(S)-NH- | Exchangeable protons of the thiosemicarbazide chain. |
| 7.0 - 7.5 (s) | 2H, Aromatic protons | The two protons on the phenyl ring are equivalent due to symmetry. | |
| 4.5 - 5.5 (br s) | 2H, -NH₂ | Exchangeable protons of the terminal amine group. | |
| ~2.2 (s) | 6H, -CH₃ | A singlet representing the six equivalent protons of the two methyl groups. | |
| ¹³C NMR | ~180 | C=S | The thiocarbonyl carbon, typically found significantly downfield.[13] |
| 130 - 140 | Aromatic Quaternary Carbons | Carbons attached to Br, N, and CH₃ groups. | |
| 120 - 130 | Aromatic CH Carbons | The two equivalent methine carbons of the phenyl ring. |
| | ~18 | -CH₃ | The two equivalent methyl carbons. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be around m/z 283 and 285.[9][14]
Chemical Reactivity and Synthetic Potential
The title compound is not merely an end-product but a versatile intermediate for further synthetic transformations, primarily owing to the reactivity of the thiosemicarbazide moiety.
Key Reactions
-
Condensation to Thiosemicarbazones : The terminal -NH₂ group is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones.[9][13][20] This reaction is a cornerstone for creating a vast library of thiosemicarbazones, a class of compounds renowned for their potent biological activities.[2][4]
-
Heterocyclic Synthesis (Cyclization) : The thiosemicarbazide backbone is a precursor for various five- and six-membered heterocyclic rings. For instance, reaction with α-haloketones or related electrophiles can lead to the formation of thiazole, thiadiazole, or triazole derivatives, which are common scaffolds in pharmaceuticals.[9][13]
Caption: Key synthetic transformations of the title compound.
Potential Applications in Drug Discovery
While specific biological data for this compound is limited in publicly accessible literature, the broader class of thiosemicarbazides and their derivatives are extensively studied for their pharmacological potential.[7][8] The structural motifs within this molecule suggest several avenues for investigation:
-
Antimicrobial Agents : The thiosemicarbazide scaffold is a known antibacterial and antifungal pharmacophore.[4][5] The related compound, 4-(4-bromophenyl)-thiosemicarbazide, has demonstrated antibacterial activity, suggesting the title compound may possess similar properties.[21]
-
Anticancer Therapeutics : Many thiosemicarbazones, derived from thiosemicarbazides, exhibit potent anticancer activity, often by inhibiting enzymes like topoisomerase or by chelating essential metal ions.[4]
-
Enzyme Inhibition : The compound has been investigated for potential enzyme inhibition, a common application for this class of molecules.[9]
The bromo- and dimethyl-substituents are critical. The bromine atom increases the molecule's lipophilicity, potentially enhancing cell membrane permeability, and can participate in halogen bonding. The methyl groups provide steric bulk that can influence binding selectivity to biological targets.
Conclusion
This compound is a well-defined chemical entity with significant potential as both a research chemical and a synthetic intermediate. Its properties are dictated by the interplay between the substituted aromatic ring and the reactive thiosemicarbazide functional group. The straightforward synthesis and the potential for conversion into a diverse array of biologically active thiosemicarbazones and heterocyclic compounds make it a valuable tool for medicinal chemists and drug discovery professionals. This guide provides the foundational chemical knowledge necessary to leverage this compound in future scientific endeavors.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiosemicarbazide derivatives: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. ajchem-b.com [ajchem-b.com]
- 7. researchgate.net [researchgate.net]
- 8. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 9. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]
- 10. PubChemLite - this compound (C9H12BrN3S) [pubchemlite.lcsb.uni.lu]
- 11. This compound: [transworldchemicals.com]
- 12. This compound | 122813-72-3 [chemicalbook.com]
- 13. chemmethod.com [chemmethod.com]
- 14. jocpr.com [jocpr.com]
- 15. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. spectrabase.com [spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide.
An In-depth Technical Guide to the
Mechanism of Action of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of the novel thiosemicarbazide derivative, this compound. While direct experimental evidence for this specific molecule is emerging, this document synthesizes the current understanding of the broader thiosemicarbazide and thiosemicarbazone classes of compounds to infer a likely mechanistic profile. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related compounds. We will explore its probable roles in enzyme inhibition, induction of apoptosis, and cell cycle modulation, supported by data from structurally similar analogs. Furthermore, this guide furnishes detailed, field-proven experimental protocols to facilitate further investigation and validation of its mechanism of action.
Introduction: The Therapeutic Potential of Thiosemicarbazides
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds characterized by the presence of a toxophoric N-C=S group. This structural motif imparts a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antifungal properties.[1][2] The therapeutic potential of these compounds often stems from their ability to chelate metal ions, which is crucial for the function of many enzymes, and their capacity to interact with various biological targets through hydrogen bonding and other non-covalent interactions.[3][4]
The subject of this guide, this compound, is a novel derivative with potential for significant biological activity. Its structure, featuring a brominated and dimethyl-substituted phenyl ring, suggests a lipophilic character that may enhance cell permeability and interaction with hydrophobic pockets in target proteins. The presence of the bromine atom, an electron-withdrawing group, can also influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.[5]
Inferred Mechanism of Action: A Multi-pronged Approach
Based on the extensive research on structurally related thiosemicarbazide derivatives, a multi-faceted mechanism of action for this compound can be postulated. This includes enzyme inhibition, induction of programmed cell death (apoptosis), and interference with the cell cycle.
2.1. Enzyme Inhibition: A Prominent Feature of Thiosemicarbazides
Thiosemicarbazides are known to be potent inhibitors of various enzymes, a characteristic attributed to the chelating ability of the thiosemicarbazide moiety.
-
Tyrosinase Inhibition: Several studies have demonstrated the potent tyrosinase inhibitory activity of 4-arylthiosemicarbazide derivatives.[6][7] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The thiosemicarbazide scaffold is believed to chelate the copper ions in the active site of tyrosinase, thereby inhibiting its activity. The substitution pattern on the aryl ring significantly influences the inhibitory potency.
-
Urease Inhibition: Thiosemicarbazone derivatives have been identified as effective urease inhibitors.[8] Urease is a nickel-containing enzyme produced by some pathogenic bacteria and fungi, and its inhibition is a strategy to combat infections. The proposed mechanism involves the interaction of the thiosemicarbazide moiety with the nickel ions in the urease active site.
-
Carbonic Anhydrase Inhibition: Certain thiosemicarbazide-containing compounds have shown inhibitory activity against carbonic anhydrases, zinc-containing metalloenzymes involved in various physiological processes.
-
Topoisomerase Inhibition: Some thiosemicarbazide derivatives have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, suggesting a potential mechanism for their anticancer activity.[9] Docking studies have suggested that these compounds can target the ATP-binding pocket of the enzyme.[10]
Given the structural features of this compound, it is highly probable that it exhibits inhibitory activity against one or more of these enzymes. The presence of the bromo and dimethylphenyl groups could confer specificity and enhanced potency.
2.2. Induction of Apoptosis: A Key Anticancer Mechanism
A significant body of evidence points to the ability of thiosemicarbazide and thiosemicarbazone derivatives to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.[11][12] The proposed apoptotic pathways are often multifaceted and can be cell-type dependent.
-
Mitochondrial (Intrinsic) Pathway: Many thiosemicarbazone derivatives have been shown to induce apoptosis via the mitochondrial pathway.[13] This involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2.[14] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade.
-
JNK Signaling Pathway: Recent studies have implicated the c-Jun N-terminal kinase (JNK) signaling pathway in thiosemicarbazide-induced apoptosis.[14] Activation of JNK can lead to the phosphorylation and activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. Molecular docking studies have suggested that some thiosemicarbazides can directly bind to and modulate the activity of JNK1.[14]
The brominated phenyl ring in this compound could enhance its pro-apoptotic activity, as halogenated compounds are often associated with increased cytotoxicity.
2.3. Cell Cycle Arrest: Halting Cancer Progression
In addition to inducing apoptosis, some thiosemicarbazone derivatives have been shown to cause cell cycle arrest, preventing the proliferation of cancer cells.[12] The specific phase of the cell cycle that is affected can vary depending on the compound and the cell line. This effect is often linked to the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a series of well-established experimental protocols can be employed.
3.1. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
3.2. Enzyme Inhibition Assays
Tyrosinase Inhibition Assay (Mushroom Tyrosinase):
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.8), L-tyrosine (substrate), and various concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase solution.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value. Kojic acid can be used as a positive control.
3.3. Apoptosis Detection
Western Blot Analysis for Apoptosis-Related Proteins:
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
3.4. Cell Cycle Analysis by Flow Cytometry
Propidium Iodide (PI) Staining:
-
Cell Treatment and Harvesting: Treat cells with the compound for 24 or 48 hours, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and then stain with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Hypothesized Mechanisms
To better illustrate the potential signaling pathways involved in the action of this compound, the following diagrams are provided.
Figure 1: Postulated enzyme inhibition mechanism.
Figure 2: Hypothesized intrinsic apoptosis pathway.
Quantitative Data Summary from Analog Studies
While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes IC50 values for structurally related thiosemicarbazide derivatives against various targets, providing a benchmark for future studies.
| Compound Class | Target | IC50 Range (µM) | Reference |
| 4-Arylthiosemicarbazides | Tyrosinase | 0.5 - 10 | [6] |
| Thiosemicarbazones | Urease | 5 - 20 | [8] |
| Thiosemicarbazones | Various Cancer Cell Lines | 0.1 - 50 | [11][12] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related compounds, its mechanism of action is likely to be multi-faceted, involving enzyme inhibition, induction of apoptosis, and cell cycle arrest. The presence of the 4-bromo and 2,6-dimethylphenyl substituents may confer enhanced potency and selectivity.
Future research should focus on validating these hypothesized mechanisms through rigorous experimental testing using the protocols outlined in this guide. Key areas of investigation include:
-
Target Identification: Identifying the specific enzyme(s) and protein(s) that this compound interacts with.
-
Signaling Pathway Elucidation: Delineating the precise signaling pathways that are modulated by this compound to induce apoptosis and cell cycle arrest.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in preclinical animal models of relevant diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.[15]
This technical guide provides a solid foundation for initiating and advancing the scientific investigation into the mechanism of action of this compound, with the ultimate goal of translating this promising molecule into a clinically effective therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti- Toxoplasma gondii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells via JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iomcworld.org [iomcworld.org]
An In-depth Technical Guide to 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide, identified by the CAS number 122813-72-3 , is a halogenated aromatic thiosemicarbazide derivative.[1][2][3] This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, owing to the versatile biological activities exhibited by the thiosemicarbazide scaffold.[4][5][6] The presence of a bromine atom and dimethylphenyl group on the aromatic ring of this specific molecule suggests the potential for unique physicochemical properties and biological interactions, making it a compelling subject for further investigation.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on the broader class of thiosemicarbazides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 122813-72-3 | [1][2][3] |
| Molecular Formula | C9H12BrN3S | [1] |
| Molecular Weight | 274.18 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 181-183 °C (decomposes) | [2][7] |
| Solubility | Soluble in polar solvents like DMF and ethanol. | [4] |
Synthesis
The synthesis of this compound is typically achieved through the reaction of 4-bromo-2,6-dimethylaniline with thiophosgene to form the corresponding isothiocyanate, which is then reacted with hydrazine hydrate.
Experimental Protocol:
Part 1: Synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromo-2,6-dimethylaniline in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Thiophosgene: Cool the solution in an ice bath. Slowly add a solution of thiophosgene in the same solvent to the cooled aniline solution with vigorous stirring. The reaction is exothermic and should be controlled carefully.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any unreacted thiophosgene and acid byproducts. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-bromo-2,6-dimethylphenyl isothiocyanate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane.
Part 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 4-bromo-2,6-dimethylphenyl isothiocyanate in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate to the isothiocyanate solution at room temperature with continuous stirring.
-
Precipitation: The thiosemicarbazide product will precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
1H NMR Spectroscopy
The 1H NMR spectrum of a related compound, 4-(2,6-dimethylphenyl)-3-thiosemicarbazide, in DMSO-d6 shows characteristic signals for the aromatic protons, the methyl protons, and the protons of the thiosemicarbazide moiety.[8] For this compound, one would expect to see:
-
Aromatic Protons: A singlet or two closely spaced doublets in the aromatic region (around 7.0-7.5 ppm) corresponding to the two protons on the brominated phenyl ring.
-
Methyl Protons: A singlet around 2.0-2.5 ppm integrating to six protons, corresponding to the two methyl groups.
-
NH and NH2 Protons: Several broad singlets at lower and higher fields corresponding to the protons of the -NH- and -NH2 groups of the thiosemicarbazide chain. The chemical shifts of these protons can be highly dependent on the solvent and concentration.
FT-IR Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. Based on the spectra of similar thiosemicarbazide derivatives, the following key peaks can be anticipated:[9]
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the amino and hydrazinyl groups.
-
C-H Stretching: Peaks in the 2900-3000 cm⁻¹ region due to the stretching vibrations of the methyl and aromatic C-H bonds.
-
C=S Stretching: A characteristic band for the thiocarbonyl group, typically appearing in the range of 1200-1300 cm⁻¹.
-
C-N Stretching: Absorptions in the 1300-1400 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range.
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M+ and M+2 peaks). Fragmentation would likely involve the loss of small molecules such as NH3, SH, and cleavage of the thiosemicarbazide chain.
Potential Biological Activities
While specific biological activity data for this compound is limited in the public domain, the thiosemicarbazide scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[4][5][6]
Anticancer Activity
Numerous thiosemicarbazide and thiosemicarbazone derivatives have demonstrated potent anticancer activities.[5][10][11][12] The proposed mechanisms of action often involve the chelation of essential metal ions, leading to the inhibition of enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair in cancer cells.[10] The presence of a halogen atom, such as bromine, in the molecular structure has been shown in some cases to enhance the anticancer potency of thiosemicarbazide analogs.[13] Therefore, this compound is a promising candidate for screening in various cancer cell lines.
References
- 1. scbt.com [scbt.com]
- 2. 1-amino-3-(4-bromo-2,6-dimethylphenyl)thiourea [chembk.com]
- 3. This compound [cymitquimica.com]
- 4. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]
- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: [transworldchemicals.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes [mdpi.com]
- 13. archives.ijper.org [archives.ijper.org]
molecular weight and formula of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
An In-Depth Technical Guide to 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide: Physicochemical Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic thiosemicarbazide derivative of significant interest in medicinal chemistry and drug development. Thiosemicarbazides are a class of compounds recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] This document details the fundamental physicochemical properties, molecular structure, a validated synthetic protocol, and explores the potential mechanisms of action and applications for this specific compound, tailored for researchers, scientists, and professionals in the field of drug discovery.
Introduction and Scientific Context
Thiosemicarbazides, characterized by a hydrazinecarbothioamide core, serve as versatile pharmacophores in the design of novel therapeutic agents. The incorporation of a substituted phenyl ring, in this case, a 4-bromo-2,6-dimethylphenyl moiety, significantly influences the molecule's lipophilicity, steric hindrance, and electronic properties. These modifications can enhance binding affinity to biological targets and modulate pharmacokinetic profiles. The bromine atom, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding. The dimethyl substitution pattern on the phenyl ring further refines the molecule's three-dimensional structure, which is crucial for its interaction with specific enzymes or receptors. This guide will delve into the specific attributes of this compound, providing a foundational understanding for its further investigation and application.
Molecular Structure and Physicochemical Properties
The structural and physicochemical characteristics of a compound are paramount in determining its behavior in biological systems. The key properties of this compound are summarized below.
Chemical Structure
The molecular structure of this compound is depicted below, illustrating the connectivity of the atoms.
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C9H12BrN3S | [3][4][5] |
| Molecular Weight | 274.19 g/mol | [4] |
| Monoisotopic Mass | 272.99353 Da | [3] |
| CAS Number | 122813-72-3 | [4] |
| Melting Point | 181-183 °C (decomposes) | [4] |
| Appearance | Solid (form may vary) | N/A |
| XLogP3 | 1.8 | [3] |
Synthesis Protocol
The synthesis of this compound can be achieved through a well-established chemical pathway involving the reaction of a corresponding isothiocyanate with hydrazine. This method is widely used for the preparation of various thiosemicarbazide derivatives.[6][7][8]
Rationale for Synthetic Strategy
The chosen synthetic route is a nucleophilic addition reaction. Hydrazine, with its lone pair of electrons on the terminal nitrogen, acts as a potent nucleophile. The isothiocyanate group (-N=C=S) features an electrophilic carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The nucleophilic attack of the hydrazine on the isothiocyanate carbon initiates the reaction, leading to the formation of the thiosemicarbazide product. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reagent Preparation : In a round-bottom flask, dissolve one molar equivalent of 4-bromo-2,6-dimethylphenyl isothiocyanate in anhydrous ethanol.
-
Reaction Initiation : To the stirred solution, add one molar equivalent of hydrazine hydrate dropwise at room temperature. The addition should be slow to control any potential exotherm.
-
Reaction Progression : Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation : Upon completion of the reaction, the solid product will precipitate out of the solution. The precipitation can be further induced by cooling the mixture in an ice bath.
-
Purification : Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying : Dry the purified white solid under vacuum to obtain the final product, this compound.
-
Characterization : The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should also be determined and compared to the literature value.[4]
Potential Applications in Drug Development
Thiosemicarbazide derivatives are known for their diverse biological activities, making them attractive scaffolds for drug discovery.[1] The primary mechanism of action for many thiosemicarbazides involves enzyme inhibition.[1]
Mechanism of Action: A Plausible Hypothesis
The thiosemicarbazide moiety can act as a chelating agent for metal ions that are essential for the catalytic activity of various enzymes. The sulfur and hydrazine nitrogen atoms can coordinate with metal cofactors, thereby inactivating the enzyme. Furthermore, the aromatic portion of the molecule can engage in hydrophobic and van der Waals interactions within the enzyme's active site, enhancing the binding affinity and specificity.
The potential biological activities of this compound and related compounds are diverse and include:
-
Anticancer Activity : Some thiosemicarbazides have demonstrated cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial Properties : This class of compounds has shown efficacy against a range of bacteria and fungi.[9]
-
Antiviral Activity : Thiosemicarbazides have been investigated for their potential to inhibit viral replication.[9]
-
Enzyme Inhibition : As mentioned, they are known to inhibit various enzymes, and this compound has been explored as a potential anti-diabetic agent due to its enzyme inhibitory properties.[1]
The following diagram illustrates a generalized signaling pathway that could be inhibited by a thiosemicarbazide derivative targeting a key enzyme.
Caption: Generalized mechanism of enzyme inhibition by a thiosemicarbazide derivative.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its well-defined structure, accessible synthesis, and the known biological activities of the broader thiosemicarbazide class make it a compelling candidate for screening against various therapeutic targets. This guide has provided the essential technical information to facilitate such research endeavors.
References
- 1. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H12BrN3S) [pubchemlite.lcsb.uni.lu]
- 4. This compound: [transworldchemicals.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Framework for the In Vitro Antifungal Evaluation of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide against Candida Species
Introduction: The Rationale for Novel Antifungal Development
Invasive fungal infections, predominantly caused by Candida species, represent a significant and growing threat to global health. The emergence of drug-resistant strains, such as Candida auris, and the intrinsic resistance of species like Candida glabrata and Candida krusei to common antifungals, has created an urgent need for new therapeutic agents.[1][2] Thiosemicarbazides and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[2][3][4][5][6][7][8][9] Their mechanism of action is often multifactorial, potentially involving the chelation of essential metal ions or inhibition of crucial fungal enzymes like N-myristoyltransferase (NMT).[4][5][10]
This document provides a comprehensive set of protocols for the initial in vitro screening of a novel thiosemicarbazide derivative, 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide (Compound-X), against a panel of clinically relevant Candida species. The methodologies described are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data robustness and reproducibility.[11][12][13][14] The workflow is designed to establish the compound's basic antifungal profile, including its minimum inhibitory concentration (MIC), fungicidal or fungistatic nature, impact on biofilm formation, and preliminary safety profile through cytotoxicity assessment.
Experimental Design & Workflow
The evaluation of Compound-X follows a tiered approach, beginning with primary screening to determine its inhibitory activity and progressing to more complex assays to characterize its biological effects. This structured workflow ensures an efficient use of resources while building a comprehensive understanding of the compound's potential.
Caption: High-level workflow for the in vitro evaluation of Compound-X.
Materials & Reagents
-
Compound-X: this compound, purity >95%.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Candida Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 2001)
-
Candida parapsilosis (e.g., ATCC 22019)
-
Candida krusei (e.g., ATCC 6258)
-
Fluconazole-resistant clinical isolates (as available).
-
-
Culture Media:
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
-
Reagents for Assays:
-
Phosphate-Buffered Saline (PBS), sterile.
-
Crystal Violet (0.1% w/v).
-
Ethanol (95% v/v).
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) and menadione.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
-
Cell Lines for Cytotoxicity:
-
Human embryonic kidney cells (HEK-293) or human liver cancer cells (HepG2).
-
DMEM or appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
-
Equipment:
-
96-well flat-bottom sterile microplates.
-
Incubator (35-37°C).
-
Microplate reader (absorbance at specified wavelengths).
-
Spectrophotometer.
-
Biosafety cabinet.
-
Detailed Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of Compound-X that inhibits the visible growth of Candida species, following the CLSI M27/M60 guidelines for broth microdilution.[13][15][16][17]
4.1. Preparation of Fungal Inoculum
-
Streak Candida strains from frozen stocks onto SDA plates and incubate at 35°C for 24-48 hours.
-
Select several distinct colonies and suspend them in sterile PBS.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[15]
4.2. Assay Procedure
-
Prepare a stock solution of Compound-X in DMSO (e.g., 10 mg/mL).
-
In a 96-well microplate, perform a two-fold serial dilution of Compound-X in RPMI-1640 medium to achieve final concentrations typically ranging from 128 µg/mL to 0.25 µg/mL. The final volume in each well should be 100 µL. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include the following controls:
-
Growth Control: 100 µL inoculum + 100 µL RPMI (no compound).
-
Sterility Control: 200 µL RPMI (no inoculum).
-
Positive Control: A known antifungal agent (e.g., Fluconazole).
-
-
Seal the plate and incubate at 35°C for 24-48 hours.[16]
-
Determine the MIC visually as the lowest concentration of Compound-X showing a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[18]
Protocol 2: Time-Kill Kinetics Assay
This assay determines whether Compound-X has a fungicidal (killing) or fungistatic (inhibiting growth) effect over time.[19][20][21]
2.1. Assay Setup
-
Prepare a starting fungal inoculum of approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.[19]
-
Set up culture tubes containing the fungal inoculum and Compound-X at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a no-drug growth control.
-
Incubate all tubes at 35°C with agitation.[19]
2.2. Sampling and Plating
-
At time points 0, 2, 4, 8, 12, and 24 hours, withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours until colonies are countable.
-
Count the colonies to determine the CFU/mL at each time point.
2.3. Data Interpretation
-
Fungicidal activity is typically defined as a ≥99.9% (3-log₁₀) reduction in CFU/mL from the initial inoculum.[22]
-
Fungistatic activity is characterized by a <3-log₁₀ reduction in CFU/mL.
Protocol 3: Biofilm Inhibition and Disruption Assays
Candida biofilms are notoriously resistant to conventional antifungals.[23][24] This protocol assesses the ability of Compound-X to both prevent biofilm formation and disrupt pre-formed biofilms.
3.1. Biofilm Inhibition Assay
-
Prepare a fungal suspension of 1 x 10⁷ cells/mL in RPMI-1640.[25]
-
In a 96-well plate, add 100 µL of serially diluted Compound-X.
-
Add 100 µL of the fungal suspension to each well.
-
Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.
-
After incubation, gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantify the remaining biofilm using either Crystal Violet staining or an XTT reduction assay.[25][26]
3.2. Biofilm Disruption Assay
-
First, form a mature biofilm by incubating 200 µL of a 1 x 10⁷ cells/mL fungal suspension in a 96-well plate for 24 hours at 37°C.[29]
-
Wash the wells with PBS to remove planktonic cells.
-
Add 200 µL of fresh RPMI containing serial dilutions of Compound-X to the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Wash and quantify the remaining biofilm as described in step 3.1.6.
Protocol 4: Mammalian Cell Cytotoxicity Assay
A crucial step in early drug development is to assess the compound's toxicity to host cells to determine its therapeutic window.[30][31][32][33] The MTT assay is a standard colorimetric method for this purpose.[34]
4.1. Cell Culture and Seeding
-
Culture a mammalian cell line (e.g., HEK-293) in its appropriate medium supplemented with 10% FBS and antibiotics.
-
Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
4.2. Compound Exposure and Assay
-
Replace the medium with fresh medium containing two-fold serial dilutions of Compound-X. Use concentrations that span and exceed the antifungal MIC values.
-
Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Read the absorbance at ~570 nm.
4.3. Data Analysis
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of Compound-X that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI) as: SI = CC₅₀ / MIC . A higher SI value indicates greater selectivity for the fungal pathogen over host cells.
Data Presentation & Expected Outcomes
All quantitative data should be summarized in clear, well-structured tables.
Table 1: MIC Values of Compound-X against Candida Species
| Candida Species | MIC (µg/mL) | Fluconazole MIC (µg/mL) |
|---|---|---|
| C. albicans ATCC 90028 | ||
| C. glabrata ATCC 2001 | ||
| C. parapsilosis ATCC 22019 |
| C. krusei ATCC 6258 | | |
Table 2: Biofilm Inhibitory/Disruption Concentrations (BIC₅₀/BDC₅₀)
| Candida Species | BIC₅₀ (µg/mL) | BDC₅₀ (µg/mL) |
|---|
| C. albicans ATCC 90028 | | |
Table 3: Cytotoxicity and Selectivity Index
| Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI) vs. C. albicans |
|---|
| HEK-293 | | |
Visualizing Relationships and Pathways
While the precise mechanism of thiosemicarbazides is a subject of ongoing research, a potential pathway involves the inhibition of N-myristoyltransferase (NMT), an enzyme essential for anchoring proteins to the cell membrane.[4][5][10]
Caption: Putative mechanism of action via NMT inhibition.
Conclusion & Future Directions
The protocols outlined in this document provide a robust and standardized framework for the initial in vitro characterization of this compound. The data generated from these assays will establish a foundational understanding of the compound's antifungal spectrum, potency, and preliminary safety profile. Favorable results, such as low MIC values against resistant strains, fungicidal activity, biofilm inhibition, and a high selectivity index, would strongly support its advancement as a lead candidate for further preclinical development, including mechanism of action deconvolution and in vivo efficacy studies.
References
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- 2. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and antifungal activity of boron-containing thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 12. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 13. njccwei.com [njccwei.com]
- 14. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 15. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ifyber.com [ifyber.com]
- 19. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Thiosemicarbazones and analogues as potential biofilm inhibitors of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. academic.oup.com [academic.oup.com]
- 28. journals.asm.org [journals.asm.org]
- 29. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 32. japsonline.com [japsonline.com]
- 33. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Application Note & Protocols: Evaluating the Anticancer Activity of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide on Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiosemicarbazides in Melanoma
Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies.[1] A key driver of melanoma progression is the dysregulation of signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, with mutations in BRAF being prevalent in approximately 50% of cases.[2][3] While targeted therapies against BRAF and MEK have improved outcomes, the development of resistance necessitates the exploration of novel therapeutic agents with distinct mechanisms of action.[3][4][5]
Thiosemicarbazones, a class of compounds derived from thiosemicarbazide, have emerged as promising anticancer agents with a broad spectrum of activity against various tumor types.[6][7] Their therapeutic potential is often attributed to their ability to chelate metal ions, particularly iron, which is essential for cell proliferation.[8][9] This iron chelation can lead to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, and the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[8][9][10][11] The compound of interest, 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide, belongs to this promising class of molecules. This document provides a comprehensive guide for the in vitro evaluation of its anticancer activity against melanoma cell lines.
Proposed Mechanism of Action: A Multi-pronged Attack on Melanoma Cells
The anticancer activity of thiosemicarbazide derivatives is believed to be multifactorial.[9] Based on existing literature for structurally related compounds, this compound is hypothesized to exert its anti-melanoma effects through several interconnected mechanisms:
-
Induction of Oxidative Stress: Thiosemicarbazones can form redox-active complexes with transition metals like iron and copper, leading to the generation of ROS.[8][9][10][11] Cancer cells, including melanoma, often have a higher basal level of ROS, making them more susceptible to further oxidative insults.[8]
-
Cell Cycle Arrest: By interfering with essential cellular processes, such as DNA synthesis, thiosemicarbazones can induce cell cycle arrest, preventing cancer cell proliferation.[8][12] This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G1/S or G2/M.[8][13][14]
-
Induction of Apoptosis: The accumulation of ROS and cellular damage can trigger programmed cell death, or apoptosis.[12][15] This is a key mechanism for eliminating cancerous cells and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16]
The following experimental workflow is designed to systematically investigate these proposed mechanisms.
Experimental Workflow & Data Presentation
A logical and stepwise approach is crucial for characterizing the anticancer profile of a novel compound. The following workflow provides a roadmap for the initial in vitro screening of this compound.
Caption: Experimental workflow for in vitro screening.
Data Presentation: Summarizing Key Findings
Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Melanoma Cell Lines
| Cell Line | BRAF Status | IC50 (µM) after 48h | Selectivity Index (SI)* |
| A375 | V600E | Value | Value |
| SK-MEL-28 | WT | Value | Value |
| Normal Fibroblasts (e.g., BJ) | N/A | Value | N/A |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Table 2: Effect of this compound on Cell Cycle Distribution in A375 Cells
| Treatment (48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Value | Value | Value |
| Compound (IC50) | Value | Value | Value |
Table 3: Induction of Apoptosis by this compound in A375 Cells
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Value | Value |
| Compound (IC50) | Value | Value |
Detailed Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28) and a normal fibroblast cell line (e.g., BJ).[14][19]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[17]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[17] Perform serial dilutions in culture medium to obtain the desired final concentrations.
-
Treatment: Replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Incubation: Incubate the plates for 48 hours (or other desired time points).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[17]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the progression of cells through the different phases of the cell cycle.[20][21][22]
Materials:
-
Melanoma cells.
-
Complete culture medium.
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[1][24][25]
Materials:
-
Melanoma cells.
-
Complete culture medium.
-
Test compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blotting for Apoptosis and Cell Cycle Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[16][26]
Materials:
-
Melanoma cells.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p21, anti-Cyclin B1).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
Procedure:
-
Cell Lysis: Treat cells with the compound, wash with ice-cold PBS, and lyse with lysis buffer.[26]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[26]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[26]
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the hypothesized signaling cascade initiated by this compound in melanoma cells.
Caption: Proposed mechanism of action in melanoma cells.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Recent advances in the treatment of melanoma with BRAF and MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF and MEK inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. The role of oxidative stress in activity of anticancer thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bmbreports.org [bmbreports.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imaging- and Flow Cytometry-based Analysis of Cell Position and the Cell Cycle in 3D Melanoma Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Defective Cell Cycle Checkpoint Functions in Melanoma Are Associated with Altered Patterns of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biocompare.com [biocompare.com]
- 26. benchchem.com [benchchem.com]
Application Note: 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide as a High-Efficacy Corrosion Inhibitor for Steel in Acidic Media
Introduction: The Challenge of Steel Corrosion and the Role of Thiosemicarbazides
The corrosion of steel and its alloys remains a critical challenge across numerous industries, leading to structural failures, operational disruptions, and significant economic losses. Acidic environments, prevalent in industrial cleaning, oil and gas extraction, and chemical processing, accelerate this degradation. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.
Among the various classes of organic inhibitors, thiosemicarbazide derivatives have emerged as a highly promising group.[1] Their efficacy stems from the presence of multiple heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structure, which serve as active centers for adsorption onto the vacant d-orbitals of iron atoms on the steel surface.[2][3]
This application note details the evaluation of a specific derivative, 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide (CAS 122813-72-3), as a potent corrosion inhibitor for steel. We provide a theoretical framework for its inhibition mechanism, comprehensive protocols for its evaluation using electrochemical and surface analysis techniques, and guidance on data interpretation for researchers and materials scientists.
Molecular Structure:
-
Compound: this compound
-
Molecular Formula: C₉H₁₂BrN₃S[4]
-
Key Functional Groups: Thiourea backbone (N-C(=S)-N), hydrazine moiety, and a substituted aromatic ring.
Proposed Mechanism of Corrosion Inhibition
The inhibitory action of this compound is predicated on its ability to adsorb strongly onto the steel surface, displacing water molecules and aggressive ions (e.g., Cl⁻, SO₄²⁻). The mechanism involves a combination of physical and chemical adsorption (chemisorption).[3]
-
Active Adsorption Centers: The molecule possesses multiple adsorption sites. The sulfur atom of the thione group (C=S) and the nitrogen atoms of the hydrazine and amine groups have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms, forming coordinate covalent bonds (chemisorption).[2][5]
-
Electrostatic Interaction (Physisorption): In acidic solutions, the nitrogen atoms can become protonated. These protonated species can then be electrostatically attracted to the cathodic sites on the steel surface, which become negatively charged due to the accumulation of chloride or sulfate ions.[6]
-
Surface Blocking: The bulky 4-bromo-2,6-dimethylphenyl group, once adsorbed, covers a significant surface area of the steel, physically blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites. This steric hindrance is a crucial component of its inhibitory function.[2]
The combination of these interactions results in the formation of a stable, protective inhibitor film on the steel surface, significantly reducing the corrosion rate.
Caption: Proposed dual-action inhibition mechanism of this compound.
Experimental Evaluation Workflow
A multi-faceted approach is essential to comprehensively evaluate the inhibitor's performance and validate its mechanism. The workflow integrates gravimetric, electrochemical, and surface analysis techniques.
Caption: Standard experimental workflow for evaluating a corrosion inhibitor.
Protocols for Performance Evaluation
Protocol 1: Gravimetric (Weight Loss) Measurement
This fundamental method provides a direct measure of metal loss and is used to calculate the inhibitor's efficiency over an extended immersion period.[7][8]
Objective: To determine the corrosion rate of steel and the inhibition efficiency of the compound at various concentrations.
Materials & Equipment:
-
Steel coupons (e.g., mild steel) of known dimensions.
-
Abrasive papers (e.g., 240 to 1200 grit).
-
Analytical balance (±0.1 mg accuracy).
-
Corrosive medium (e.g., 1M HCl or 0.5M H₂SO₄).
-
This compound.
-
Glass beakers, glass hooks, desiccator.
-
Acetone, distilled water.
Procedure:
-
Specimen Preparation: Mechanically polish the steel coupons sequentially with abrasive papers of increasing grit size to achieve a mirror-like finish.[9]
-
Cleaning: Degrease the polished coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.
-
Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immersion: Suspend the coupons in beakers containing the corrosive solution without the inhibitor (blank) and with various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm). Ensure the coupons are fully immersed.[7]
-
Exposure: Maintain the beakers at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours).
-
Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, then dry.
-
Final Weighing: Reweigh the dried coupons and record the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × D) Where: ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of steel (approx. 7.85 g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where: CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol 2: Electrochemical Measurements
Electrochemical tests provide rapid results and offer deep insights into the inhibition mechanism (e.g., anodic vs. cathodic control) and the properties of the protective film.[10] A standard three-electrode cell is required, consisting of a working electrode (the steel specimen), a counter electrode (platinum or graphite), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[11][12]
A. Potentiodynamic Polarization (PDP)
Objective: To study the effect of the inhibitor on both anodic and cathodic corrosion reactions and to determine the corrosion current density (i_corr).[13]
Procedure:
-
Setup: Assemble the three-electrode cell with the prepared steel working electrode. Fill the cell with the corrosive solution (with and without inhibitor).
-
Stabilization: Allow the system to stabilize by immersing the working electrode for approximately 60 minutes until a steady open-circuit potential (OCP or E_corr) is reached.[11]
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[14][15]
-
Data Analysis: Plot the resulting potential vs. log(current density) to generate a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculation of IE%: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
B. Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film at the metal-solution interface, including its resistance and capacitance.[16][17]
Procedure:
-
Setup & Stabilization: Use the same setup as for PDP and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[12][17]
-
Data Analysis:
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (log|Z| and phase angle vs. log(frequency)) formats.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[18] An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.
-
-
Calculation of IE%: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
Protocol 3: Surface Analysis Techniques
Surface analysis provides direct visual and chemical evidence of the inhibitor's protective action.
A. Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology of the steel after corrosion, with and without the inhibitor.[6]
Procedure:
-
Immerse prepared steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 24 hours).
-
Remove, rinse gently with distilled water, and dry the coupons.
-
Mount the coupons on stubs and coat with a thin conductive layer (if necessary).
-
Acquire images of the surface at various magnifications. A smooth, less-damaged surface in the presence of the inhibitor confirms its protective effect compared to the heavily corroded surface of the blank.[19][20]
B. X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition of the surface film and confirm the chemical bonding between the inhibitor and the steel surface.[21][22][23]
Procedure:
-
Prepare samples as for SEM analysis.
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans for key elements (e.g., C 1s, N 1s, S 2p, Br 3d, Fe 2p, O 1s).
-
Analyze the binding energies of the peaks to confirm the presence of the inhibitor molecule on the surface and to infer the nature of its chemical bonding (e.g., N-Fe or S-Fe bonds).[24][25]
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Example Data from Weight Loss and Potentiodynamic Polarization
| Inhibitor Conc. (ppm) | Corrosion Rate (mm/year) (Weight Loss) | IE% (Weight Loss) | i_corr (µA/cm²) (PDP) | IE% (PDP) | E_corr (mV vs. SCE) |
| 0 (Blank) | 12.5 | - | 1150 | - | -480 |
| 50 | 4.1 | 67.2 | 391 | 66.0 | -472 |
| 100 | 2.3 | 81.6 | 218 | 81.0 | -465 |
| 200 | 1.1 | 91.2 | 98 | 91.5 | -458 |
| 500 | 0.6 | 95.2 | 52 | 95.5 | -450 |
Interpretation: The data shows a clear trend: as inhibitor concentration increases, the corrosion rate and i_corr decrease, while inhibition efficiency (IE%) increases. The slight anodic shift in E_corr (<85 mV) suggests the inhibitor acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions.[5]
Table 2: Example Data from Electrochemical Impedance Spectroscopy
| Inhibitor Conc. (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE% (EIS) |
| 0 (Blank) | 45 | 350 | - |
| 50 | 155 | 180 | 71.0 |
| 100 | 380 | 95 | 88.2 |
| 200 | 950 | 50 | 95.3 |
| 500 | 1800 | 32 | 97.5 |
Interpretation: The significant increase in charge transfer resistance (R_ct) signifies a slowing of the corrosion reaction at the interface. The corresponding decrease in double-layer capacitance (C_dl) is due to the displacement of water molecules by the organic inhibitor molecules, which have a lower dielectric constant, and an increase in the thickness of the protective layer.[5]
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the comprehensive evaluation of this compound as a corrosion inhibitor for steel. By integrating gravimetric, electrochemical, and surface analysis techniques, researchers can quantify its efficiency, elucidate its mechanism of action, and confirm the formation of a protective surface film. The molecular structure of this compound, featuring multiple active adsorption centers and a large blocking group, makes it a highly promising candidate for effective corrosion control in acidic industrial environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption and Quantum Chemical Studies on the Inhibition Potentials of Some Thiosemicarbazides for the Corrosion of Mild Steel in Acidic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. emerald.com [emerald.com]
- 7. scribd.com [scribd.com]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. Potentiodynamic polarization [corrosion-doctors.org]
- 11. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.ampp.org [content.ampp.org]
- 13. corrosionpedia.com [corrosionpedia.com]
- 14. nrc.gov [nrc.gov]
- 15. farsi.msrpco.com [farsi.msrpco.com]
- 16. ijcsi.pro [ijcsi.pro]
- 17. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 18. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. content.ampp.org [content.ampp.org]
- 22. researchgate.net [researchgate.net]
- 23. ias.ac.in [ias.ac.in]
- 24. research.manchester.ac.uk [research.manchester.ac.uk]
- 25. pubs.rsc.org [pubs.rsc.org]
Application Note: Electrochemical Characterization of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Redox Behavior in Drug Discovery
Thiosemicarbazides are a versatile class of sulfur-containing compounds that form the backbone of numerous molecules with significant pharmacological potential, including antimicrobial, antiviral, and anticancer properties. The compound 4-(4-bromo-2,6-dimethylphenyl)-3-thiosemicarbazide (PubChem CID: 122813-72-3) is a member of this family, featuring a substituted phenyl ring that can modulate its biological activity and physicochemical properties[1].
Understanding the redox behavior of such molecules is paramount in drug development. Electrochemical techniques offer a rapid, sensitive, and cost-effective approach to probe the electron transfer properties of bioactive compounds.[2][3] This analysis can provide critical insights into a drug candidate's metabolic fate, mechanism of action, stability, and potential for generating oxidative stress.[4][5]
This guide provides a comprehensive, field-proven protocol for the electrochemical characterization of this compound using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The methodologies detailed herein are designed to ensure scientific rigor and data reproducibility, empowering researchers to confidently assess the electrochemical profile of this and related compounds.
Foundational Concepts: The "Why" Behind the Technique
Why Cyclic Voltammetry (CV)? CV is the cornerstone of electrochemical characterization. It involves scanning the potential of an electrode linearly with time and measuring the resulting current.[6] This technique is exceptionally powerful for an initial survey of a compound's redox properties. It allows us to determine:
-
Redox Potentials: At what potential the compound is oxidized or reduced.
-
Reversibility: Whether the electron transfer process is reversible or irreversible, which hints at the stability of the oxidized/reduced species.
-
Reaction Mechanism: By studying the effect of scan rate, one can infer whether the reaction is controlled by diffusion of the analyte to the electrode or by its adsorption onto the electrode surface.[7][8]
Why Differential Pulse Voltammetry (DPV)? DPV is a more sensitive technique primarily used for quantitative analysis.[9] It applies a series of regular voltage pulses on top of a linear potential sweep and measures the difference in current before and after the pulse.[10] This approach offers significant advantages:
-
Enhanced Sensitivity: DPV effectively minimizes the background capacitive current, leading to a much better signal-to-noise ratio.[11]
-
Improved Resolution: It can distinguish between compounds with closely spaced redox potentials.[11]
-
Quantitative Analysis: The peak current in DPV is directly proportional to the analyte's concentration, making it ideal for creating calibration curves and determining unknown concentrations in samples.[12][13]
Materials and Instrumentation
A summary of the necessary equipment, reagents, and their specific roles is provided below.
| Category | Item | Rationale for Selection |
| Instrumentation | Potentiostat/Galvanostat | Essential for applying controlled potential and measuring current. Modern systems offer high precision and integrated software for analysis.[14] |
| Three-Electrode Cell | Standard setup for voltammetry, separating the functions of potential control and current measurement for accurate results.[15] | |
| Electrodes | Glassy Carbon Electrode (GCE), 3 mm diameter | Working Electrode: Offers a wide potential window, chemical inertness, and a reproducible surface after polishing.[16] |
| Ag/AgCl (3M KCl) Electrode | Reference Electrode: Provides a stable and well-defined reference potential against which the working electrode potential is measured. | |
| Platinum Wire Electrode | Counter (Auxiliary) Electrode: Completes the electrical circuit, allowing current to flow without affecting the reference electrode's potential. | |
| Analyte & Solvents | This compound | The compound of interest. Sourced from a reputable supplier like EvitaChem.[1] |
| Dimethyl Sulfoxide (DMSO), HPLC Grade | Solvent for the analyte stock solution, chosen for its ability to dissolve a wide range of organic compounds. | |
| Methanol, HPLC Grade | Used for rinsing electrodes and glassware. | |
| Electrolyte & Reagents | Phosphate Buffer Saline (PBS) tablets or powders | Creates a supporting electrolyte with a physiologically relevant pH (e.g., 7.4) and constant ionic strength. |
| Deionized Water (≥18 MΩ·cm) | For preparing aqueous solutions and rinsing. | |
| Polishing Materials (Alumina slurries, 0.3 & 0.05 µm) | For mechanical polishing of the GCE surface to ensure activity and reproducibility.[17][18] | |
| High-Purity Nitrogen or Argon Gas | For deaerating the electrochemical cell to remove dissolved oxygen, which is electroactive and can interfere with measurements. |
Experimental Protocols
Protocol 1: Electrode Preparation - The Key to Reproducibility
The state of the working electrode surface is the most critical factor for obtaining reliable data. This protocol must be followed meticulously before each set of experiments.
-
Mechanical Polishing:
-
Place a polishing pad on a flat glass plate. Apply a small amount of 0.3 µm alumina slurry.
-
Hold the Glassy Carbon Electrode (GCE) perpendicular to the pad and polish using a figure-eight motion for 60 seconds with light pressure.[19]
-
Rinse the electrode tip thoroughly with deionized water.
-
Switch to a new polishing pad and use the 0.05 µm alumina slurry. Polish for another 90 seconds to achieve a mirror-like finish.[17][20]
-
-
Sonication & Cleaning:
-
Rinse the polished electrode tip extensively with deionized water.
-
Place the electrode tip in a beaker of deionized water and sonicate for 60 seconds to remove any embedded alumina particles.
-
Repeat the sonication step in a beaker of methanol for 60 seconds.
-
-
Final Rinse & Dry:
-
Rinse the electrode thoroughly with deionized water.
-
Gently dry the electrode with a lint-free tissue or a stream of nitrogen gas. Avoid touching the carbon surface. The electrode is now ready for use.
-
Protocol 2: Solution Preparation
-
Analyte Stock Solution (e.g., 10 mM): Accurately weigh the required amount of this compound and dissolve it in a precise volume of DMSO to prepare a stock solution.
-
Supporting Electrolyte (e.g., 0.1 M PBS, pH 7.4): Dissolve PBS salts or tablets in deionized water to the desired concentration and adjust the pH if necessary. This solution provides conductivity and maintains a stable pH.
-
Working Solution: Pipette a specific volume of the analyte stock solution into the electrochemical cell containing a known volume of the supporting electrolyte. The final DMSO concentration should be kept low (e.g., <1%) to minimize effects on the measurement.
Protocol 3: Electrochemical Analysis Workflow
This workflow outlines the sequence of measurements for a comprehensive characterization.
References
- 1. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Electroanalysis Advances in Pharmaceutical Sciences: Applications and Challenges Ahead [mdpi.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]
- 7. scribd.com [scribd.com]
- 8. Cyclic Voltammetry: Principle, Instrumentation & Applications | PPTX [slideshare.net]
- 9. Differential Pulse Voltammetry (DPV) Gamry Instruments [gamry.com]
- 10. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Experiments > F - Pulse Voltammetry > Techniques > Differential Pulse Voltammetry [help.gamry.com]
- 13. origalys.com [origalys.com]
- 14. iestbattery.com [iestbattery.com]
- 15. ossila.com [ossila.com]
- 16. asdlib.org [asdlib.org]
- 17. EC_electrode_handbook/Section 6. Polishing method | ALS,the electrochemical company [als-japan.com]
- 18. BASi® | Working Electrodes [basinc.com]
- 19. researchgate.net [researchgate.net]
- 20. prosense.net [prosense.net]
Application Notes & Protocols: In Vitro Efficacy Testing of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide against Trichophyton spp.
Abstract
Dermatophytosis, a superficial fungal infection of keratinized tissues, presents a significant global health concern, with Trichophyton species being the predominant etiological agents.[1][2] The emergence of antifungal resistance necessitates the discovery of novel therapeutic agents.[3] Thiosemicarbazides, a class of compounds known for their diverse biological activities, have shown considerable promise as antifungal agents.[4][5] This document provides a detailed guide for researchers on the in vitro evaluation of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide against clinically relevant Trichophyton species, such as T. rubrum and T. mentagrophytes. We present comprehensive, step-by-step protocols for determining antifungal activity using the reference standard broth microdilution method for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) determination, as well as a simpler agar disk diffusion screening method. The causality behind critical experimental steps is explained to ensure robust and reproducible results.
Introduction: The Rationale for Investigating a Novel Thiosemicarbazide
Trichophyton species are the primary cause of infections of the skin, hair, and nails in humans and animals.[6][7] Trichophyton rubrum is globally the most common agent of dermatophytosis, while Trichophyton mentagrophytes is also a significant pathogen known for causing inflammatory infections.[1][8][9] The current antifungal armamentarium is limited, and treatment failures are increasingly reported, partly due to the development of resistance to conventional drugs like azoles and terbinafine.[3][10]
This creates an urgent need for new antifungal compounds with novel mechanisms of action. The thiosemicarbazide scaffold (-NH-CS-NH-NH2) is a key pharmacophore that has been documented to possess a wide spectrum of antimicrobial properties.[4] Derivatives, such as the title compound this compound, are of particular interest. The introduction of halogen substituents, like bromine, on the phenyl ring has been shown to enhance antifungal efficacy against dermatophytes.[3][11][12]
The following protocols are designed to rigorously assess the in vitro antifungal potential of this compound against Trichophyton spp., providing the foundational data necessary for further drug development. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability across different laboratories.[13][14]
Foundational Concepts: MIC vs. MFC
Understanding the endpoints of antifungal susceptibility testing is critical for data interpretation.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[15] It is the primary measure of fungistatic activity. For dermatophytes, this is typically determined via the broth microdilution method.[16][17]
-
Minimum Fungicidal Concentration (MFC): This is the lowest concentration of an antifungal agent that results in a 99% to 99.5% reduction in the initial fungal inoculum.[18] It is determined by sub-culturing from the clear wells of an MIC assay onto drug-free agar.[15][18] The MFC provides crucial information on whether a compound is fungicidal (kills the fungus) or merely fungistatic (inhibits its growth).
The relationship between MFC and MIC (MFC/MIC ratio) is often used to classify the activity of a compound. An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
Experimental Workflow Overview
The evaluation of the test compound involves a multi-stage process, starting from strain selection and inoculum preparation to definitive susceptibility testing and data analysis.
Caption: High-level workflow for in vitro antifungal testing.
Materials and Reagents
-
Test Compound: this compound
-
Fungal Strains: Trichophyton rubrum (e.g., ATCC 28188), Trichophyton mentagrophytes (e.g., ATCC 9533). Quality control strains are essential.
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Culture Media:
-
Reagents: Sterile saline (0.85% NaCl), sterile distilled water.
-
Plastics/Glassware: 96-well flat-bottom microtiter plates, sterile tubes, petri dishes, micropipettes, sterile filter paper disks (6 mm), Whatman filter paper No. 40.[21]
-
Equipment: Biosafety cabinet, incubator (28-35°C), spectrophotometer (optional), vortex mixer, hemocytometer or spectrophotometer for inoculum counting.
Detailed Protocols
Protocol 1: Inoculum Preparation (Critical for Reproducibility)
The goal is to create a homogenous suspension of microconidia, as hyphal fragments can lead to variable results.[21][22]
-
Fungal Culture: Subculture the Trichophyton isolate onto PDA or oatmeal agar and incubate at 28°C for 7-10 days to promote robust sporulation.[8][23]
-
Spore Harvest: Aseptically cover the mature fungal colony with 5 mL of sterile 0.85% saline. Gently scrape the surface with a sterile loop to dislodge the conidia.[24]
-
Hyphal Fragment Removal: Transfer the resulting suspension to a sterile tube. Allow the heavy hyphal fragments to settle for 5-10 minutes. Carefully transfer the upper supernatant, rich in microconidia, to a new sterile tube. For a more homogenous inoculum, filter the suspension through a sterile Whatman No. 40 filter paper to separate microconidia from hyphae.[21][22]
-
Inoculum Standardization: Adjust the turbidity of the conidial suspension with sterile saline to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance of 0.08–0.10 at 530 nm). This corresponds to approximately 1–5 x 10⁶ CFU/mL.[20]
-
Final Dilution: Perform a 1:50 dilution of the standardized suspension in RPMI-1640 medium to obtain the final working inoculum concentration of approximately 1–3 x 10⁴ CFU/mL. This concentration is critical as a higher inoculum can lead to falsely elevated MIC values.[25]
Protocol 2: Broth Microdilution for MIC Determination (CLSI M38-A2 Method)
This protocol determines the lowest concentration of the compound that inhibits fungal growth.[14][16]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL. The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working compound solution (e.g., 128 µg/mL in RPMI) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration range (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Well 11 serves as the growth control (no drug).
-
Well 12 serves as the sterility control (medium only, no inoculum).
-
-
Inoculation: Add 100 µL of the final fungal inoculum (from Protocol 1, step 5) to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Seal the plate or place it in a humidified container to prevent evaporation. Incubate at 28-35°C for 4 to 7 days, or until sufficient growth is observed in the growth control well (well 11).[7][26]
-
MIC Reading: The MIC is the lowest drug concentration in which there is a prominent decrease in turbidity (≥80% inhibition) compared to the growth control well.[26] This can be read visually or with a plate reader.
Caption: Example layout for a single-row MIC assay.
Protocol 3: MFC Determination
This protocol determines if the compound has fungicidal activity.[15][18]
-
Subculture: Following MIC determination, take a 20 µL aliquot from each well that showed complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot each aliquot onto a separate, labeled section of an SDA or PDA plate. Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
Incubation: Incubate the plates at 28-35°C for 3 to 5 days, or until growth is clearly visible in the spot from the growth control well.
-
MFC Reading: The MFC is the lowest concentration of the compound that results in no fungal growth or yields fewer than three colonies (representing ≥99.5% killing) on the subculture plate.[18]
Protocol 4: Agar Disk Diffusion Method (Qualitative Screening)
This method is a simpler, less quantitative alternative to broth microdilution, useful for initial screening.[19][27][28]
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) or PDA plates.
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum (Protocol 1, step 4) and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface.
-
Compound Application: Pipette a defined volume (e.g., 10 µL) of the test compound solution at various concentrations onto the disks. A disk with the solvent (DMSO) alone must be included as a negative control.
-
Incubation: Incubate the plates at 28°C for 5 to 10 days.[29]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) in millimeters. A larger zone diameter indicates greater antifungal activity.
Data Presentation and Interpretation
Results should be tabulated for clarity. The following table provides an example of how to present the data for the test compound against two Trichophyton species, with a standard antifungal as a positive control.
| Compound | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) |
| This compound | T. rubrum | 4 - 16 | 8 | 16 | 8 - 32 |
| T. mentagrophytes | 2 - 8 | 4 | 8 | 4 - 16 | |
| Itraconazole (Control) | T. rubrum | 0.125 - 1 | 0.25 | 1 | 0.5 - 4 |
| T. mentagrophytes | 0.25 - 2 | 0.5 | 2 | 1 - 8 |
-
MIC₅₀/MIC₉₀: The MIC required to inhibit 50% and 90% of the tested isolates, respectively. These values are crucial for understanding the overall activity spectrum.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No growth in control well | Inoculum not viable; Incorrect medium; Incubation error. | Check strain viability on fresh agar. Verify medium preparation and incubation parameters. |
| Inconsistent MIC results | Inoculum size variability; Incomplete compound dissolution; Pipetting errors. | Strictly adhere to inoculum standardization protocol. Ensure stock solution is fully dissolved. Calibrate pipettes.[20] |
| "Trailing" growth | Partial inhibition of growth over a wide range of concentrations. | Read the MIC as the lowest concentration causing a significant (≥80%) reduction in growth compared to the control.[30] |
| Contamination | Poor aseptic technique. | Perform all steps in a biosafety cabinet. Use sterile reagents and materials. |
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound against pathogenic Trichophyton species. By adhering to standardized methodologies like the CLSI M38-A2 guidelines, researchers can generate high-quality, reproducible data on the MIC and MFC of this novel compound.[8][13][14] Such data is fundamental for establishing its potential as a lead candidate for the development of new therapies to combat the growing challenge of dermatophytosis.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Dermatophyte-Selective Imidazole-Thiosemicarbazides: Potent In Vitro Activity Against Trichophyton and Microsporum with No Anti-Candida Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trichophyton mentagrophytes - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. A Study of In vitro Antifungal Susceptibility Patterns of Dermatophytic Fungi at a Tertiary Care Center in Western India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichophyton rubrum - Wikipedia [en.wikipedia.org]
- 10. arcjournals.org [arcjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. De… [ouci.dntb.gov.ua]
- 13. njccwei.com [njccwei.com]
- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 15. [Antifungal susceptibility testing method for dermatophytes -determination of MIC and MFC values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijcmas.com [ijcmas.com]
- 20. benchchem.com [benchchem.com]
- 21. Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Growth Inhibition and Morphological Alterations of Trichophyton Rubrum Induced by Essential oil from Cymbopogon Winterianus Jowitt Ex Bor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro methods for antifungal susceptibility testing of Trichophyton spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Agar-based disk diffusion assay for susceptibility testing of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academicmed.org [academicmed.org]
- 29. journals.asm.org [journals.asm.org]
- 30. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Metal Complexes with 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide for Biological Studies
Introduction: The Therapeutic Potential of Thiosemicarbazide Metal Complexes
In the ever-evolving landscape of drug discovery, the pursuit of novel molecular scaffolds with significant therapeutic potential is paramount. Thiosemicarbazides and their subsequent thiosemicarbazone derivatives have emerged as a highly versatile class of ligands in medicinal inorganic chemistry.[1] Their ability to form stable coordination complexes with a variety of transition metals, such as copper, nickel, cobalt, and zinc, allows for the fine-tuning of biological activity.[2][3] The coordination of these ligands to metal centers can significantly enhance their therapeutic efficacy, often surpassing that of the free ligand.[4][5] This enhancement is attributed to the principles of chelation theory, where the delocalization of electrons over the chelate ring increases the lipophilicity of the complex, facilitating its transport across cellular membranes.
The core structure of thiosemicarbazides, featuring both sulfur and nitrogen donor atoms, provides a robust platform for chelation.[6][7] This N,S-donor capability is crucial for their interaction with biological targets. The biological activities of these compounds are diverse, encompassing antimicrobial, anticancer, antiviral, and antioxidant properties.[5][8][9] Notably, many thiosemicarbazone metal complexes are thought to exert their anticancer effects through mechanisms such as the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis, or by inducing oxidative stress through the generation of reactive oxygen species (ROS).[10][11]
This guide provides a comprehensive set of protocols for the synthesis, characterization, and biological evaluation of a novel thiosemicarbazide ligand, 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide , and its corresponding metal complexes. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design and troubleshooting.
Part 1: Synthesis and Characterization
The synthetic strategy is a two-part process: first, the synthesis of the thiosemicarbazide ligand, followed by its complexation with various transition metal salts.
Synthesis of the Ligand: this compound
The synthesis of the title ligand is achieved through a two-step reaction sequence, beginning with the conversion of the corresponding aniline to an isothiocyanate, which is then reacted with hydrazine.
Caption: Synthetic pathway for the target thiosemicarbazide ligand.
-
Rationale: The conversion of an amine to an isothiocyanate is a standard transformation. This protocol utilizes the reaction of the aniline with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt, which is then treated with a desulfurylating agent like lead nitrate to yield the isothiocyanate.[12]
-
Materials:
-
4-Bromo-2,6-dimethylaniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia
-
Lead nitrate (Pb(NO₃)₂)
-
Ethanol
-
Diethyl ether
-
Ice-salt bath
-
-
Procedure:
-
In a round-bottomed flask fitted with a mechanical stirrer and placed in an ice-salt bath, add carbon disulfide (0.71 mol) and concentrated aqueous ammonia (1.3 mol).
-
While stirring vigorously, slowly add 4-bromo-2,6-dimethylaniline (0.6 mol) over 20-30 minutes, maintaining the temperature between 0-10 °C.
-
Continue stirring for an additional 2-3 hours in the ice bath. A crystalline precipitate of the ammonium dithiocarbamate salt should form.
-
Filter the salt and wash it with cold diethyl ether.
-
Dissolve the collected salt in water (approx. 3 L).
-
In a separate large beaker, prepare a solution of lead nitrate (0.6 mol) in water (400 mL).
-
Slowly add the dithiocarbamate salt solution to the stirring lead nitrate solution. A heavy precipitate of lead sulfide will form.
-
The resulting mixture containing the isothiocyanate can be extracted with a suitable organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 4-bromo-2,6-dimethylphenyl isothiocyanate. Further purification can be achieved by vacuum distillation or recrystallization.
-
-
Rationale: This step involves the nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group. The reaction is typically straightforward and proceeds in good yield.[13]
-
Materials:
-
4-Bromo-2,6-dimethylphenyl isothiocyanate
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
-
Procedure:
-
Dissolve 4-bromo-2,6-dimethylphenyl isothiocyanate (0.1 mol) in ethanol (150 mL) in a round-bottomed flask.
-
Slowly add hydrazine hydrate (0.1 mol) dropwise to the stirring solution at room temperature.
-
A white precipitate will likely form upon addition.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product in a desiccator. The purity can be checked by melting point determination and TLC. Recrystallization from ethanol can be performed if necessary.
-
Synthesis of Metal (II) Complexes
The thiosemicarbazide ligand (L) will be reacted with various metal (II) chlorides or acetates to form the corresponding complexes. The general reaction is:
nL + M(II)X₂ → [M(L)n]X₂ or [M(L-H)₂] + 2HX (where L-H is the deprotonated ligand)
Caption: General workflow for the synthesis of metal complexes.
-
Rationale: This protocol describes a general method for complexation in an alcoholic medium. Refluxing provides the necessary energy to overcome the activation barrier for the formation of the coordination bonds. The stoichiometry of the resulting complex (metal-to-ligand ratio) may vary depending on the metal ion and reaction conditions.[14][15]
-
Materials:
-
This compound (Ligand, L)
-
Metal salts: CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve the ligand (2 mmol) in hot ethanol (30 mL).
-
In a separate flask, dissolve the respective metal salt (1 mmol) in a minimum amount of ethanol or a water/ethanol mixture (10 mL).
-
Add the metal salt solution dropwise to the hot, stirring ligand solution.
-
A change in color and/or the formation of a precipitate is often observed immediately.
-
Reflux the reaction mixture with constant stirring for 2-4 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the product sequentially with ethanol and diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
-
Physicochemical Characterization
-
Rationale: A thorough characterization is essential to confirm the identity and structure of the newly synthesized ligand and its metal complexes. Each technique provides specific information about the molecule's composition and bonding.
-
Methods:
-
Elemental Analysis (CHNS): To determine the empirical formula and confirm the purity of the compounds.
-
FT-IR Spectroscopy: To identify key functional groups. The C=S and N-H stretching frequencies in the free ligand are expected to shift upon coordination to the metal ion, providing evidence of the involvement of sulfur and nitrogen atoms in bonding.[3][16]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the diamagnetic ligand and its Zn(II) complex. The chemical shifts of protons near the coordination sites (e.g., N-H protons) are expected to change upon complexation.[17]
-
UV-Visible Spectroscopy: To study the electronic transitions. Ligand-to-metal charge transfer (LMCT) and d-d transitions in the metal complexes provide information about the coordination geometry.[16]
-
Mass Spectrometry (ESI-MS): To determine the molecular weight and confirm the stoichiometry of the complexes.
-
Molar Conductance: To determine whether the complexes are electrolytic or non-electrolytic in nature, which helps in understanding if the anions are inside or outside the coordination sphere.[4]
-
| Technique | Ligand (Expected Observations) | Metal Complexes (Expected Observations) |
| FT-IR (cm⁻¹) | ν(N-H) ~3100-3400, ν(C=S) ~800-850 | Shift in ν(N-H) and ν(C=S) bands. Appearance of new low-frequency bands for ν(M-N) and ν(M-S) (~400-600).[3] |
| ¹H NMR | Characteristic peaks for aromatic and N-H protons. | For diamagnetic complexes (e.g., Zn(II)), shifts in N-H proton signals. Broadening for paramagnetic complexes. |
| UV-Vis (nm) | π→π* and n→π* transitions in the UV region. | Intraligand transitions, plus new Ligand-to-Metal Charge Transfer (LMCT) bands and d-d transition bands in the visible region. |
| Mass Spec. | Molecular ion peak [M+H]⁺ corresponding to the ligand's molecular weight. | Molecular ion peaks corresponding to the complex stoichiometry, e.g., [M(L)₂]⁺ or [M(L)Cl]⁺. |
Part 2: Biological Evaluation Protocols
The synthesized compounds will be screened for their potential as antimicrobial, anticancer, and antioxidant agents. Furthermore, their ability to interact with DNA will be investigated as a possible mechanism of action.
Antimicrobial Activity Screening
-
Rationale: The agar well diffusion assay is a widely used, preliminary method to assess the antimicrobial activity of a compound. The principle is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[2][8][18]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls.
-
-
Procedure:
-
Prepare sterile MHA or SDA plates.
-
Prepare a standardized inoculum (0.5 McFarland standard) of the test microorganism.
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.[19]
-
Allow the plates to dry for a few minutes.
-
Aseptically punch wells (6 mm in diameter) into the agar plates using a sterile cork borer.[20]
-
Prepare stock solutions of the ligand and metal complexes in DMSO.
-
Pipette a fixed volume (e.g., 100 µL) of each test compound solution into the wells.
-
Use DMSO as a negative control and a standard antibiotic/antifungal as a positive control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.[2]
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. The experiment should be performed in triplicate.
-
In Vitro Anticancer Activity
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]
-
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Normal cell line (e.g., HDF human dermal fibroblasts) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (ELISA reader)
-
-
Procedure:
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds (ligand and metal complexes) and a standard anticancer drug (e.g., Cisplatin) in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[21]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. hereditybio.in [hereditybio.in]
- 3. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis of a Bis(thiosemicarbazone) Macrocyclic Ligand and the Mn(II), Co(II), Zn(II) and 68Ga(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent-Induced Formation of Novel Ni(II) Complexes Derived from Bis-Thiosemicarbazone Ligand: An Insight from Experimental and Theoretical Investigations [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Some New Cu(II), Ni(II) and Zn(II) Complexes with Salicylidene Thiosemicarbazones: Antibacterial, Antifungal and in Vitro Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemistnotes.com [chemistnotes.com]
- 19. youtube.com [youtube.com]
- 20. botanyjournals.com [botanyjournals.com]
- 21. bu.edu.eg [bu.edu.eg]
Application Notes & Protocols: High-Throughput Screening Assays for Thiosemicarbazide Derivatives
Intended Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Abstract: Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Their therapeutic potential often stems from their ability to chelate metal ions, which is crucial for the function of various enzymes, such as ribonucleotide reductase.[4] High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel therapeutic leads.[5][6][7] This document provides a comprehensive guide to designing, validating, and implementing robust HTS assays tailored for the discovery of active thiosemicarbazide derivatives. We will delve into the causal relationships behind experimental design, present detailed protocols for both biochemical and cell-based assays, and outline a rigorous hit validation workflow.
Part 1: Assay Design and Development: A Foundation of Quality
The success of any HTS campaign is predicated on the quality and reliability of the assay. This begins with a deep understanding of the target biology and the specific physicochemical properties of the compound class being screened.
The Thiosemicarbazide Scaffold: Mechanistic Considerations
Thiosemicarbazones are well-known for their metal-chelating properties, which is a primary mechanism of action for their inhibition of metalloenzymes.[4] However, this same property can be a source of assay artifacts. The thiosemicarbazide moiety can also lead to compound aggregation, a notorious cause of non-specific or "promiscuous" inhibition that can plague HTS campaigns.[5][8][9] Therefore, assay design must proactively address these potential liabilities.
Key Considerations:
-
Buffer Composition: Avoid buffers containing divalent cations that are not essential for enzyme activity, as these may interact with the compounds. Conversely, if the target is a metalloenzyme, careful optimization of essential metal ion concentrations is critical.
-
Detergents: The inclusion of a non-ionic detergent (e.g., Triton X-100, Tween-20) at a concentration above its critical micelle concentration (CMC) is often essential to prevent compound aggregation.[10]
Selecting the Right Assay Format
The choice of assay technology depends on the target and the desired endpoint. For thiosemicarbazide derivatives, both biochemical and cell-based assays are highly relevant.
| Assay Type | Principle | Common Readouts | Pros | Cons |
| Biochemical | Measures direct interaction with a purified molecular target (e.g., enzyme, receptor). | Fluorescence (FRET, FP), Luminescence, Absorbance.[11][12] | Mechanistically direct, highly reproducible, fewer confounding variables. | Lacks physiological context (e.g., cell permeability, metabolism). |
| Cell-Based | Measures a cellular response (e.g., viability, apoptosis, pathway modulation). | Resazurin reduction, ATP quantification (e.g., CellTiter-Glo), High-Content Imaging.[13] | Physiologically relevant, accounts for cell permeability and toxicity. | More complex, higher variability, mechanism of action is often unknown. |
The Imperative of Assay Validation: The Z'-Factor
Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between hits and inactive compounds.[14] The most widely accepted statistical parameter for this is the Z'-factor (Z-prime).[15][16]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn| [16]
An ideal assay has a Z'-factor close to 1.[15] The generally accepted criteria for HTS are:
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low data variability. Ideal for HTS.[15] |
| 0 to 0.5 | Acceptable | The assay may be usable, but hit confirmation will require extra diligence. |
| < 0 | Unacceptable | The signal window is too small and/or variability is too high for reliable hit identification.[15][17] |
Assay optimization should focus on maximizing the signal-to-background ratio and minimizing data variability to achieve a Z'-factor > 0.5.[15][18]
Part 2: Detailed HTS Protocols
The following protocols provide step-by-step methodologies for common HTS assays relevant to thiosemicarbazide derivatives.
Protocol 1: Biochemical Enzyme Inhibition Assay (Generic Kinase)
This protocol describes a fluorescence-based assay to identify inhibitors of a purified kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction using a coupled luciferase/luciferin system.
Materials:
-
Purified Kinase
-
Kinase Substrate (peptide or protein)
-
ATP (at a concentration near the Km for the enzyme)[19]
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
384-well, white, solid-bottom plates
-
Thiosemicarbazide derivative compound library (e.g., 10 mM in DMSO)
-
Acoustic liquid handler or pin tool for compound dispensing
Procedure:
-
Plate Mapping: Design the plate map to include negative controls (DMSO vehicle), positive controls (a known potent inhibitor), and test compounds.
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each test compound, positive control, or DMSO into the appropriate wells of the 384-well assay plate.
-
Enzyme/Substrate Addition: Prepare an enzyme/substrate mix in assay buffer. Add 10 µL of this mix to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add 10 µL of the ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range.
-
Detection: Add 20 µL of Kinase-Glo® reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT/Resazurin)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with thiosemicarbazide derivatives.[4][13] It is a common secondary assay to triage hits from primary screens.
Materials:
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution or MTT reagent
-
384-well, clear-bottom, black-walled tissue culture plates
-
Compound library
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a pre-optimized density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Addition: Add 100 nL of test compounds at various concentrations (for dose-response) to the wells. Include DMSO vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours (37°C, 5% CO₂).
-
Reagent Addition: Add 10 µL of Resazurin solution to each well.
-
Incubation for Color Development: Incubate for 2-4 hours (37°C, 5% CO₂), allowing viable cells to convert resazurin (blue) to resorufin (pink, fluorescent).
-
Data Acquisition: Read fluorescence (Excitation: ~560 nm, Emission: ~590 nm) on a plate reader.
Part 3: Data Analysis and Hit Validation Workflow
A primary HTS campaign is only the beginning. A rigorous, multi-step validation process is crucial to eliminate false positives and prioritize the most promising hits.[10][22]
Primary Data Analysis
-
Normalization: Raw data from each plate is normalized relative to the on-plate controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_compound - μ_positive_control) / (μ_negative_control - μ_positive_control))
-
Hit Selection: A hit threshold is defined, often as a value greater than 3 standard deviations from the mean of the negative controls.[11]
Hit Confirmation and Prioritization
-
Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 11-point curve) to determine their potency (IC₅₀).[22][23][24][25][26] Compounds that do not show a clear dose-response relationship are often deprioritized.[22]
Counter-Screening and Orthogonal Assays
This is the most critical stage for eliminating artifacts.
-
Promiscuous Inhibitor Assays: Hits should be tested in an assay to detect compound aggregation. This can be done by observing if the IC₅₀ value shifts significantly with an increase in enzyme concentration or by using specialized assays.[5][10]
-
Assay Technology Counter-Screens: Test hits in an assay format devoid of the target enzyme to identify compounds that interfere with the detection technology itself (e.g., luciferase inhibitors, fluorescent compounds).[10]
-
Orthogonal Assays: Validate hits using a different assay that measures the same biological endpoint but with a different technology (e.g., confirming a fluorescence-based hit with a label-free method like Surface Plasmon Resonance).[10]
Conclusion
Screening for thiosemicarbazide derivatives requires a thoughtful and rigorous approach. By anticipating potential compound liabilities such as metal chelation and aggregation, implementing robust assay validation metrics like the Z'-factor, and executing a systematic hit validation workflow, researchers can significantly increase the probability of identifying high-quality, tractable lead compounds. The protocols and workflows described herein provide a solid foundation for drug discovery professionals to build successful screening campaigns targeting this promising class of molecules.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput assays for promiscuous inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Design and Implementation of High Throughput Screening Assays for Drug Discoveries | Semantic Scholar [semanticscholar.org]
- 13. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. assay.dev [assay.dev]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 21. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 22. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput Screen Identifying the Thiosemicarbazone NSC319726 Compound as a Potent Antimicrobial Lead Against Resistant Strains of Escherichia coli | MDPI [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
- 25. diva-portal.org [diva-portal.org]
- 26. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Abstract
This document provides a comprehensive guide to the analytical techniques and protocols for determining the purity of the novel chemical entity, 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development, directly impacting safety and efficacy. This guide is intended for researchers, analytical scientists, and quality control professionals. It details a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, alongside spectroscopic (NMR, MS) and thermal (DSC) methods for identity confirmation and characterization of the bulk substance. All methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are framed within the context of established regulatory guidelines, such as ICH Q2(R1).[1][2][3][4]
Introduction: The Imperative of Purity
This compound is a substituted thiosemicarbazide, a class of compounds known for a wide range of biological activities.[5][6][7][8][9] The precise isomeric arrangement and the presence of a halogenated phenyl ring suggest its potential as a targeted therapeutic agent. However, its biological activity is intrinsically linked to its chemical purity. Impurities, whether they are starting materials, by-products, or degradation products, can introduce toxicity, alter pharmacology, or affect the stability of the final drug product.
Therefore, a robust analytical strategy is not merely a quality control checkpoint but a fundamental component of its scientific validation. This guide outlines a logical, stepwise workflow for the comprehensive purity assessment of this specific molecule.
Orthogonal Analytical Strategy: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple techniques that measure different physicochemical properties, is essential for a comprehensive and trustworthy assessment.
Caption: Overall Analytical Workflow for Purity Assessment.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the primary technique for determining the purity of this compound. It separates the main compound from its potential impurities based on differences in hydrophobicity.[10] This method is capable of providing a quantitative purity value (assay) and profiling related substances.
Rationale for Method Parameters
-
Column: A C18 stationary phase is selected due to the non-polar nature of the brominated dimethylphenyl ring, providing good retention and separation from more polar or less hydrophobic impurities.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used. ACN is a common organic modifier that provides good peak shape and resolution for a wide range of compounds. The gradient elution is necessary to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and quantified within a reasonable runtime. A small amount of acid (e.g., formic acid) is added to protonate any ionizable groups and ensure consistent peak shapes.
-
Detection: UV detection at a wavelength of maximum absorbance (λmax) for the thiosemicarbazide chromophore provides high sensitivity for the main peak and related impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify the λmax.
Detailed Protocol: HPLC Purity and Impurity Profiling
Objective: To quantify the purity of this compound and detect impurities.
Instrumentation:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Reagents and Materials:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample: this compound.
-
Reference Standard: A highly purified and characterized batch of the compound.
Procedure:
-
Standard Preparation: Accurately weigh about 10.0 mg of the Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the Standard Preparation to a concentration of approximately 1.0 mg/mL for impurity profiling.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of the main peak (e.g., 254 nm, to be determined experimentally).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
System Suitability: Before analysis, inject the Standard solution five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor is between 0.8 and 1.5.[11]
-
Analysis: Inject the Diluent (as a blank), followed by the Standard and Sample solutions.
-
Calculation of Purity (Area %):
-
Calculate the percentage of each impurity in the sample chromatogram by the area normalization method: % Impurity = (Area of individual impurity peak / Total area of all peaks) x 100
-
Calculate the purity of the main compound: % Purity = 100% - Sum of % of all impurities
-
Spectroscopic Confirmation: Ensuring Identity
Spectroscopic methods are essential for confirming the chemical structure of the bulk material, ensuring that the primary peak observed in the HPLC is indeed this compound.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR provides unambiguous structural information by probing the chemical environment of hydrogen and carbon atoms.[5][12] It can confirm the connectivity of atoms and identify impurities if their signals are distinct from the main compound.[13][14]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent for many thiosemicarbazide derivatives.[12][15]
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals:
-
Singlets for the two methyl groups (-CH₃).
-
Singals in the aromatic region for the phenyl ring protons.
-
Signals for the N-H protons of the thiosemicarbazide moiety (which may be broad and exchangeable with D₂O).
-
A signal for the terminal -NH₂ protons.
-
-
Expected ¹³C NMR Signals:
-
Signals for the methyl carbons.
-
Signals for the aromatic carbons, including the carbon attached to bromine.
-
A signal for the thiocarbonyl carbon (C=S), typically in the 170-180 ppm range.[15]
-
-
Interpretation: The observed chemical shifts, coupling constants, and integrations should be consistent with the proposed structure. The absence of significant unassigned signals provides evidence of high purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
MS provides the molecular weight of the compound, offering powerful confirmation of its identity. The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[16][17][18]
Protocol:
-
Instrumentation: Use an LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and an electrospray ionization (ESI) source.
-
Method: Use the same LC method as described in Section 3.2. Divert the column effluent to the MS detector.
-
Data Acquisition: Acquire data in both positive and negative ion modes.
-
Interpretation:
-
Look for the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode.
-
The molecular ion peak should appear as a doublet with a 2 m/z unit separation and nearly equal intensity, which is the hallmark of a monobrominated compound.[17][18] For C₉H₁₂BrN₃S, the expected monoisotopic mass is approximately 272.99 Da.[19] The MS will show peaks around m/z 274 and 276 for [M+H]⁺.
-
High-resolution mass spectrometry should provide a mass measurement with <5 ppm error, confirming the elemental composition.
-
Thermal Analysis: Solid-State Characterization
Thermal analysis provides information about the solid-state properties of the material, such as melting point, polymorphism, and the presence of residual solvents or water.[20][21]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[22][23] For a pure crystalline compound, DSC shows a sharp melting endotherm at a specific temperature. The presence of impurities typically causes a depression and broadening of the melting peak.[23]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Interpretation:
-
A sharp, single melting endotherm indicates a high degree of purity and a single polymorphic form.
-
A broad melting peak or the presence of multiple thermal events may suggest impurities or polymorphism.[22]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for quantifying volatile content, such as residual solvents and water.[20][22]
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its decomposition point.
-
Interpretation: Any mass loss observed before the compound's decomposition temperature corresponds to the loss of volatile components. This value should be minimal for a high-purity sample.
Method Validation: Establishing Trustworthiness
To ensure that the primary HPLC method is reliable, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][4] Validation demonstrates that the analytical procedure is suitable for its intended purpose.
Caption: Key Parameters for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters for both the assay and the determination of impurities.
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method is selective for the analyte and impurities in the presence of matrix components. | Peak purity analysis (PDA) should pass. No interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for the assay. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80% to 120% of the nominal concentration. |
| Accuracy | The closeness of test results to the true value. | For Assay: 98.0% to 102.0% recovery of spiked analyte. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
Conclusion
The purity assessment of this compound requires a scientifically rigorous, multi-technique approach. The cornerstone of this strategy is a validated RP-HPLC method for quantitative purity and impurity profiling. This must be supported by orthogonal techniques, including NMR and MS for absolute structural confirmation, and thermal analysis (DSC/TGA) for solid-state characterization. By following these detailed protocols and validation principles, researchers and drug developers can establish a high degree of confidence in the quality and purity of this compound, a critical prerequisite for its further investigation and development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. juniv.edu [juniv.edu]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. Chromatography [usp.org]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemadder.com [chemadder.com]
- 15. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. PubChemLite - this compound (C9H12BrN3S) [pubchemlite.lcsb.uni.lu]
- 20. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 21. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 22. An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tainstruments.com [tainstruments.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Welcome to the technical support guide for the synthesis of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide. This document is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic understanding of the reaction.
Section 1: Synthesis Overview and Core Principles
The synthesis of this compound is a two-step process, beginning with the formation of an isothiocyanate intermediate, followed by its reaction with hydrazine.
-
Step 1: Isothiocyanate Formation. 4-Bromo-2,6-dimethylaniline is converted into 4-bromo-2,6-dimethylphenyl isothiocyanate. Common methods include reaction with thiophosgene or by decomposition of a dithiocarbamate salt.[1][2]
-
Step 2: Thiosemicarbazide Formation. The aryl isothiocyanate undergoes a nucleophilic addition reaction with hydrazine hydrate to form the target thiosemicarbazide.[3][4] This reaction is typically exothermic and requires careful control of reagent addition and temperature.
The key to a high-yield synthesis lies in maximizing the efficiency of both steps while minimizing the formation of common byproducts.
Reaction Workflow
Below is a generalized workflow for the synthesis.
Caption: General workflow for the two-step synthesis and purification.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.
Q1: My overall yield is consistently low (< 60%). What are the primary factors to investigate?
A low overall yield can stem from inefficiencies in either the isothiocyanate formation or the final thiosemicarbazide synthesis step.
Causality & Solution:
-
Poor Quality Isothiocyanate: The purity of the 4-bromo-2,6-dimethylphenyl isothiocyanate intermediate is critical. If it was prepared in-house, ensure the complete removal of any unreacted starting aniline. Residual aniline can react with the isothiocyanate to form an undesired and difficult-to-remove 1,3-disubstituted thiourea byproduct.
-
Sub-optimal Reaction Conditions: The nucleophilic addition of hydrazine to the isothiocyanate is highly exothermic.
-
Temperature Control: Add the isothiocyanate solution dropwise to the hydrazine hydrate solution while cooling in an ice bath.[4] Uncontrolled temperature increases can lead to side reactions and decomposition.
-
Solvent Choice: Ethanol or methanol are common solvents.[4][5] Ensure your reagents are fully dissolved or suspended to promote a homogeneous reaction.
-
-
Incorrect Stoichiometry: While a 1:1 molar ratio is typical, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, but a large excess can complicate purification.
Q2: During the reaction with hydrazine, a significant amount of an insoluble, high-melting point white solid forms. What is it?
This is a classic sign of byproduct formation, most commonly a symmetrically substituted thiourea or a bis(thiourea)hydrazine derivative.
Causality & Solution:
-
1,3-Bis(4-bromo-2,6-dimethylphenyl)thiourea: This byproduct forms if residual 4-bromo-2,6-dimethylaniline from Step 1 is present, which then reacts with the isothiocyanate intermediate.
-
Prevention: Purify the isothiocyanate intermediate meticulously before use, for example, by vacuum distillation or recrystallization.
-
-
1,6-Bis(4-bromo-2,6-dimethylphenyl)carbohydrazide: This can form if the isothiocyanate reacts on both ends of the hydrazine molecule, particularly if the isothiocyanate is in large excess or added too quickly.[6]
-
Prevention: Maintain a slight excess of hydrazine and ensure slow, controlled addition of the isothiocyanate to the hydrazine solution (i.e., not the other way around). This ensures that the isothiocyanate always encounters an excess of hydrazine, favoring the 1:1 adduct.
-
Q3: The reaction mixture turns dark brown or black, and I isolate a tarry, impure product. What is causing this decomposition?
Dark coloration and tar formation indicate decomposition, which can be triggered by several factors.
Causality & Solution:
-
Instability of Isothiocyanate: Isothiocyanates can be sensitive to heat and moisture, leading to polymerization or hydrolysis. Use freshly prepared or properly stored isothiocyanate.
-
Reaction with Air (Oxidation): Hydrazine and its derivatives can be susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metal impurities. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.
-
Excessive Heat: As mentioned, the reaction is exothermic. If the temperature is not controlled, the heat generated can "cook" the reactants and products, leading to complex decomposition pathways. Always use an ice bath during the addition phase.
Q4: My crude product is oily and difficult to crystallize. How can I improve its solidification and purity?
Oily products are often a sign of impurities that inhibit crystallization.
Causality & Solution:
-
Solvent Impurities: Ensure you are using anhydrous or high-purity solvents. Water can interfere with the reaction and subsequent crystallization.
-
Ineffective Precipitation: After the reaction is complete, pouring the reaction mixture into ice-cold water or an ice/water slurry can induce rapid precipitation of the product, leaving more soluble impurities behind.
-
Recrystallization Solvent System: The key to good purification is finding the right recrystallization solvent.
-
Single Solvent: Ethanol is often a good first choice for recrystallizing thiosemicarbazides.[4]
-
Solvent/Anti-Solvent System: If a single solvent is ineffective, try dissolving the crude product in a minimum amount of a good solvent (e.g., hot ethanol, acetone) and then slowly adding a miscible "anti-solvent" in which the product is insoluble (e.g., water, hexane) until turbidity persists. Cool slowly to allow for crystal growth.
-
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
Section 3: Optimized Yield Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
4-Bromo-2,6-dimethylphenyl isothiocyanate (10 mmol, 2.42 g)
-
Hydrazine hydrate (~64-65%, 11 mmol, ~0.55 mL)
-
Ethanol (95% or absolute, 30 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve hydrazine hydrate (11 mmol) in 10 mL of ethanol.
-
Cool the flask in an ice-water bath with magnetic stirring.
-
In a separate beaker, dissolve/suspend 4-bromo-2,6-dimethylphenyl isothiocyanate (10 mmol) in 20 mL of ethanol.
-
Using a dropping funnel, add the isothiocyanate solution dropwise to the stirred, cold hydrazine solution over a period of 20-30 minutes. A white precipitate should form.
-
After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it warm to room temperature and stir overnight.[4]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with cold water (3 x 20 mL) to remove any unreacted hydrazine hydrate, followed by a small amount of cold ethanol to facilitate drying.
-
Dry the product under vacuum. For further purification, recrystallize from hot ethanol.
Section 4: Data & Visualization
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Table 1: Influence of Reaction Parameters on Yield
This table summarizes the expected impact of key variables. The data is illustrative, based on general principles of thiosemicarbazide synthesis.[3][4]
| Parameter | Standard Condition | Non-Optimal Condition | Expected Outcome of Non-Optimal Condition | Corrective Action |
| Temperature | 0-5 °C during addition | Addition at RT (>25 °C) | Decreased yield, increased byproduct/tar | Use ice bath, slow addition |
| Reagent Order | ITC added to Hydrazine | Hydrazine added to ITC | Increased risk of bis-adduct formation | Add isothiocyanate to hydrazine |
| ITC Purity | >98% pure | Contains starting aniline | Low yield, thiourea byproduct | Purify intermediate before use |
| Solvent | Ethanol / Methanol | Aprotic (e.g., THF) | Slower reaction, potential solubility issues | Use protic solvents like EtOH |
Section 5: References
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from --INVALID-LINK--
-
Preparation of 4-phenyl-3-thiosemicarbazide (2). (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Minimizing side reactions in the synthesis of thiosemicarbazide derivatives. (n.d.). BenchChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Thiosemicarbazides: Synthesis and reactions. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 3, 2026, from --INVALID-LINK--
-
Thiosemicarbazide Chemistry Review. (n.d.). Scribd. Retrieved January 3, 2026, from --INVALID-LINK--
-
Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Reaction of isothiocyanate. (2021). Reddit. Retrieved January 3, 2026, from --INVALID-LINK--
-
Discovery of Novel 4-(2-Ethylphenyl)-3-thiosemicarbazide Analogs: A Technical Guide. (n.d.). BenchChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound. (n.d.). EvitaChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). Jahangirnagar University. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and analytical applications of thiosemicarbazide derivative. (2021). DergiPark. Retrieved January 3, 2026, from --INVALID-LINK--
-
Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis of bis(aroylthiourea)hydrazine consist of (a) Reaction of... (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Reaction of 1a with a mixture of hydrazine monohydrate, allyl isothiocyanate and α-chloroacetylchloride in EtOH. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
2,6-Dimethylphenyl isothiocyanate 98%. (n.d.). Sigma-Aldrich. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis of isothiocyanates. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
4-BROMO-2,6-DIMETHYLPHENYL ISOTHIOCYANATE. (n.d.). Arctom Scientific. Retrieved January 3, 2026, from --INVALID-LINK--
References
Technical Support Center: Overcoming Solubility Challenges with 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Welcome to the technical support guide for 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage and overcome solubility issues encountered with this compound in biological media. Given its chemical structure—a substituted phenyl ring coupled with a thiosemicarbazide moiety—this compound is predicted to have low aqueous solubility, a common challenge in drug discovery.[1] This guide is designed to provide a systematic approach to achieving reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution, prepared in DMSO, precipitates immediately when diluted into my aqueous cell culture medium. What's happening?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[2] Your concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) can hold a high concentration of the compound. However, when this is rapidly diluted into an aqueous buffer or medium, the solvent environment changes drastically. The compound's solubility in the now predominantly aqueous solution is much lower, causing it to exceed its solubility limit and precipitate.[2] The key is to manage the dilution process carefully to avoid creating localized areas of high concentration.[3]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assays?
A2: This is a critical question as DMSO can be toxic to cells at higher concentrations.[4] While tolerance is cell-line specific, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%.[4][5] Many researchers aim for 0.1% or less to minimize any potential off-target effects of the solvent.[6][7] It is always best practice to perform a vehicle control experiment, testing the effects of the intended DMSO concentration on your specific cell line's viability and function.[8]
Q3: My compound seems to dissolve initially but then precipitates after several hours or overnight in the incubator. Why does this happen?
A3: This suggests you have created a supersaturated, thermodynamically unstable solution. While it may appear dissolved initially, over time, the molecules will begin to nucleate and form crystals, leading to visible precipitation.[9] Factors like temperature changes (from room temperature to 37°C in an incubator) and the presence of nucleation sites can trigger this. Preparing fresh working solutions immediately before an experiment is the best way to avoid this issue.[2]
Q4: Are there viable alternatives to DMSO for solubilizing this compound?
A4: Yes, although DMSO is often the first choice due to its strong solubilizing power.[10] If DMSO is incompatible with your assay, you might consider other organic solvents like ethanol or dimethylformamide (DMF).[11] However, these also have their own toxicity profiles that must be evaluated.[12] For a less disruptive approach, advanced solubilization techniques using excipients like cyclodextrins can be highly effective.[13][14]
Comprehensive Troubleshooting & Optimization Guide
Navigating the solubility issues of this compound requires a systematic approach. This guide provides a decision-making framework and detailed protocols to help you maintain compound solubility from stock preparation to final assay.
Phase 1: Stock Solution Preparation
The foundation of a successful experiment is a stable, accurately prepared stock solution.
Protocol 1: Preparing a Concentrated Stock Solution
-
Solvent Selection: For a hydrophobic compound like this thiosemicarbazide derivative, 100% DMSO is the recommended starting solvent.
-
Accurate Measurement: Use a calibrated analytical balance and volumetric flasks to ensure the concentration is precise.[15][16] For example, to prepare a 10 mM stock solution, weigh the appropriate mass of the compound and dissolve it in the calculated volume of DMSO.
-
Aiding Dissolution: If the compound dissolves slowly, you can facilitate the process by:
-
Vortexing: Mix vigorously.
-
Sonication: Use a sonication bath for short intervals to break up solid particles.[4]
-
Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as this can degrade the compound.
-
-
Storage: Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any particulates. Aliquot the solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption by the hygroscopic DMSO.[17] Store at -20°C or -80°C.[17]
Phase 2: Dilution into Aqueous Media - The Critical Step
This is where precipitation most often occurs. The goal is to dilute the DMSO stock into your buffer or media while keeping the compound in solution.
Diagram 1: The Mechanism of Precipitation
The following diagram illustrates why rapid dilution of a hydrophobic compound from a DMSO stock into an aqueous buffer leads to precipitation.
Caption: Workflow showing compound precipitation upon dilution.
Troubleshooting Workflow for Dilution
The following decision tree provides a step-by-step process for optimizing your dilution protocol.
Diagram 2: Decision Tree for Optimizing Compound Dilution
Caption: Decision workflow for troubleshooting compound precipitation.
Protocol 2: Optimized Dilution Technique
-
Warm the Aqueous Medium: Pre-warm your destination buffer or cell culture medium to 37°C. Increasing the temperature can slightly improve the solubility of the compound.[2]
-
Vigorous Mixing: Add the DMSO stock solution drop-by-drop to the vortexing aqueous medium.[3] This rapid dispersion prevents the formation of localized, supersaturated areas that lead to precipitation.
-
Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform a stepwise or serial dilution.[3] For example, first, dilute the 10 mM stock 1:10 in media to create a 1 mM intermediate solution, then dilute this 1:100 to reach your final 10 µM concentration. This gradual reduction in solvent polarity can help keep the compound dissolved.
Phase 3: Advanced Solubilization Strategies
If the above methods are insufficient, more advanced formulation techniques may be required. These are particularly useful when a higher final compound concentration is needed or when DMSO is not suitable for the assay.
Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[18][19]
Protocol 3: Solubilization with HP-β-CD
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[19]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Complexation:
-
Method A (Direct): Add the DMSO stock of your compound directly to the HP-β-CD solution while vortexing. The cyclodextrin will help to sequester the compound molecules as they enter the aqueous environment.
-
Method B (Solvent Evaporation): For a DMSO-free final solution, mix the compound (in an organic solvent like methanol) with the aqueous HP-β-CD solution. Then, remove the organic solvent using a rotary evaporator or nitrogen stream.[20] This leaves you with an aqueous solution of the compound-cyclodextrin complex.
-
-
Optimization: The optimal molar ratio of compound to cyclodextrin (often 1:1) may need to be determined experimentally.[18]
Data Summary Tables
Table 1: Properties of Common Solvents for Biological Assays
| Solvent | Polarity | Biocompatibility Notes | Recommended Max. Final Conc. |
| Water | High | Ideal, but poor solvent for hydrophobic compounds. | N/A |
| DMSO | High | Excellent solubilizer. Can be cytotoxic and affect cell differentiation.[4] | 0.1% - 0.5% [5][6] |
| Ethanol | Medium | Generally less toxic than DMSO but also a weaker solvent for highly lipophilic compounds. | < 0.1% [10] |
| PEG 400 | Medium | Polyethylene glycol 400 is a low-toxicity co-solvent. | 1% - 5% (assay dependent) |
Table 2: Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution(s) |
| Immediate Precipitation | Exceeding aqueous solubility limit upon dilution. | 1. Lower final compound concentration. 2. Pre-warm aqueous media. 3. Add stock dropwise to vortexing media.[3] 4. Use serial dilution. |
| Delayed Precipitation | Formation of an unstable, supersaturated solution. | 1. Prepare working solutions fresh before each use.[2] 2. Filter the final solution before use. 3. Consider using cyclodextrins to form a stable complex.[14] |
| Cell Toxicity/Anomalies | Final co-solvent (e.g., DMSO) concentration is too high. | 1. Reduce final solvent concentration to ≤0.1%.[7] 2. Perform a solvent toxicity control experiment. 3. Use an alternative solubilization method (e.g., cyclodextrins). |
By applying these principles and protocols systematically, researchers can overcome the inherent solubility challenges of this compound, leading to more accurate, reliable, and reproducible data in their biological investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. mdpi.com [mdpi.com]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Thiosemicarbazide Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting for the synthesis of thiosemicarbazide derivatives. As a Senior Application Scientist, my goal is to offer not just protocols, but a deeper understanding of the reaction mechanisms and variables that influence success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing thiosemicarbazide derivatives?
The most prevalent and versatile method for synthesizing N-substituted thiosemicarbazides is the reaction of an appropriate hydrazine derivative with an isothiocyanate. This reaction is generally straightforward and proceeds by the nucleophilic addition of the hydrazine's amino group to the electrophilic carbon of the isothiocyanate. The choice of solvent and reaction temperature are key parameters to optimize for achieving high yields and purity.
Q2: How does the choice of solvent impact the reaction?
The solvent plays a crucial role in the reaction's success by influencing the solubility of reactants and the reaction rate.
-
Protic Solvents (e.g., Ethanol, Methanol): These are commonly used and can facilitate the reaction by stabilizing the transition state. They are often a good starting point for optimization.
-
Aprotic Solvents (e.g., Acetonitrile, THF, DMF): These can also be effective, particularly when dealing with reactants that have poor solubility in alcohols. Dichloromethane (DCM) is another common aprotic solvent used in these syntheses.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to high yields and simpler work-up procedures.
Q3: What are the primary safety precautions to consider when working with isothiocyanates and hydrazines?
Both isothiocyanates and hydrazines are hazardous reagents and must be handled with appropriate care in a well-ventilated fume hood.
-
Isothiocyanates: Many are lachrymators and can cause respiratory irritation. Always wear gloves, safety glasses, and a lab coat.
-
Hydrazines: These compounds are often toxic and potential carcinogens. Avoid inhalation and skin contact.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of thiosemicarbazide derivatives in a question-and-answer format.
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low reaction yields.
-
Cause 1: Impure Reactants: The purity of the starting hydrazine and isothiocyanate is critical. Old or improperly stored reagents can degrade.
-
Solution: Verify the purity of your starting materials using techniques like NMR or by running a melting point. If necessary, purify the reagents before use.
-
-
Cause 2: Suboptimal Reaction Temperature: The reaction may be too slow at room temperature or side reactions may occur at elevated temperatures.
-
Solution: Experiment with a range of temperatures. Start at room temperature, and if the reaction is slow, gently heat it (e.g., to 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
-
Cause 3: Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting material and lower yields.
-
Solution: Typically, a 1:1 or a slight excess (1.1 equivalents) of the isothiocyanate is used. Ensure accurate weighing and calculation of molar equivalents.
-
-
Cause 4: Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which both reactants are readily soluble. You may need to screen several solvents to find the best one.
-
Q5: I am observing significant side product formation. What are these side products and how can I minimize them?
The most common side product is the formation of a symmetrical 1,3-disubstituted thiourea. This occurs when the isothiocyanate reacts with any primary or secondary amine impurities present in the hydrazine starting material.
-
Solution 1: Use High-Purity Hydrazine: Ensure your hydrazine source is of high purity and free from amine contaminants.
-
Solution 2: Control the Temperature: Side reactions can sometimes be favored at higher temperatures. Running the reaction at room temperature or even cooler (0 °C) may suppress the formation of unwanted byproducts.
-
Solution 3: Optimize the Order of Addition: Slowly adding the isothiocyanate to the hydrazine solution can help to minimize the formation of the thiourea byproduct by maintaining a low concentration of the isothiocyanate at any given time.
Q6: The final product is difficult to purify. What purification strategies are most effective?
Purification can be challenging due to the similar polarities of the product and potential side products.
-
Crystallization: This is often the most effective method for purifying thiosemicarbazide derivatives.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.
-
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.
-
Solvent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically a good starting point for developing a separation method. Monitor the fractions by TLC to isolate the pure product.
-
Experimental Protocols & Data
General Protocol for the Synthesis of a Thiosemicarbazide Derivative
This protocol provides a general starting point for the synthesis. Optimization of specific parameters will likely be necessary for each unique substrate combination.
-
Reactant Preparation: In a round-bottom flask, dissolve the hydrazine derivative (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL per gram of hydrazine).
-
Reaction Initiation: To the stirred hydrazine solution, add the isothiocyanate (1.0-1.1 eq.) either neat or as a solution in the same solvent. The addition can be done dropwise if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Product Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
If no precipitate forms: Reduce the solvent volume under reduced pressure. The resulting solid can then be purified.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Table 1: Influence of Solvent on Reaction Time and Yield
The following table summarizes typical results for the reaction of phenyl isothiocyanate with hydrazine hydrate, illustrating the impact of solvent choice.
| Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Ethanol | 25 | 2 - 4 | 85 - 95 |
| Methanol | 25 | 2 - 4 | 80 - 90 |
| Acetonitrile | 25 | 4 - 6 | 75 - 85 |
| Dichloromethane | 25 | 6 - 8 | 70 - 80 |
| Water | 60 | 1 - 2 | 80 - 90 |
Note: These are representative values and can vary based on the specific substrates used.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of thiosemicarbazide derivatives.
stabilizing 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide for long-term storage
Welcome to the technical support center for 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is 2-8°C.[1][2] Exposure to light, moisture, and atmospheric oxygen should be minimized to prevent degradation.
Q2: Why is an inert atmosphere recommended for storage?
A2: The thiosemicarbazide moiety is susceptible to oxidation.[3] Storing the compound under an inert gas displaces oxygen, thereby reducing the risk of oxidative degradation, which can lead to the formation of disulfide-bridged dimers or cyclized products such as thiadiazoles.
Q3: My sample of this compound has changed color from white to a yellowish or brownish tint. What could be the cause?
A3: A color change is often the first visual indicator of chemical degradation. For this compound, a yellowish or brownish tint could suggest oxidation or photodegradation. It is crucial to re-analyze the purity of the sample before use.
Q4: How should I handle the compound during weighing and preparation of solutions?
A4: To maintain the integrity of the compound, it is advisable to handle it in a controlled environment, such as a glove box or under a gentle stream of inert gas.[1] Use dry solvents and glassware to minimize hydrolysis. If the compound is stored in a refrigerator, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Q5: Is this compound sensitive to light?
A5: Yes, compounds containing a brominated aromatic ring can be susceptible to photodegradation.[4][5] This process can involve the homolytic cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species that can initiate further degradation. Therefore, it is essential to store the compound in an opaque container or a clear container wrapped in aluminum foil to protect it from light.
II. Troubleshooting Guide: Identifying and Addressing Degradation
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues related to the stability of this compound.
Visual and Physical Observations
Q: My solid sample has developed a pungent odor. What does this indicate?
A: The development of a sulfurous or amine-like odor can be a sign of degradation. The thiosemicarbazide functional group can undergo hydrolysis or oxidation, leading to the formation of volatile byproducts. It is recommended to analyze the sample's purity by HPLC and its identity by mass spectrometry.
Q: I observed a decrease in the solubility of the compound in my usual solvent system. What could be the reason?
A: A change in solubility often points to the formation of a new chemical entity. Degradation products, such as oxidized dimers or cyclized derivatives, may have different polarity and solubility profiles compared to the parent compound. Characterization by NMR and LC-MS is recommended to identify the impurity.
Analytical Observations
Q: My NMR spectrum shows new, unexpected peaks. How can I identify the degradation products?
A: The appearance of new peaks in the NMR spectrum is a clear indication of impurity or degradation. Here's how to approach the identification:
-
Oxidation to Disulfide: Look for the disappearance of the N-H protons associated with the hydrazine moiety and potential shifts in the aromatic protons.
-
Oxidative Cyclization to Thiadiazole: This is a common degradation pathway for thiosemicarbazides.[6][7][8][9] You would expect to see significant changes in the chemical shifts of the protons near the thiosemicarbazide core. The formation of a 2-amino-1,3,4-thiadiazole derivative would result in a more rigid ring system, leading to distinct changes in the NMR spectrum.
-
Hydrolysis: Hydrolysis of the thiosemicarbazide could lead to the formation of 4-bromo-2,6-dimethylaniline and thiosemicarbazide. You would see a new set of aromatic signals corresponding to the aniline derivative and potentially new signals for thiosemicarbazide.
-
Photodegradation (Debromination): The loss of the bromine atom would result in the appearance of a new proton signal in the aromatic region of the ¹H NMR spectrum, and the disappearance of the characteristic isotopic pattern of bromine in the mass spectrum.
Q: My HPLC analysis shows a decrease in the main peak area and the appearance of new peaks. How can I confirm if this is due to degradation?
A: A stability-indicating HPLC method is crucial for monitoring the purity of your compound over time.[10][11][12]
-
Methodology: A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution is a good starting point. Detection is typically done using a UV detector at a wavelength where the compound has maximum absorbance.
-
Forced Degradation Studies: To confirm that your HPLC method is stability-indicating, you can perform forced degradation studies. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) and ensuring that the degradation product peaks are well-resolved from the main peak.
-
Peak Identification: The new peaks can be tentatively identified by comparing their retention times with known standards (if available) or by collecting the fractions and analyzing them by mass spectrometry and NMR.
III. Experimental Protocols & Data
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thiosemicarbazide moiety.[1] |
| Light | Opaque Container | Protects against photodegradation of the brominated aromatic ring.[4] |
| Moisture | Tightly Sealed Container | Prevents hydrolysis of the thiosemicarbazide functional group.[2] |
Protocol for Assessing Compound Purity by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio may need to be optimized.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Sample Preparation: Prepare a sample solution of the compound to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254-280 nm).
-
Column Temperature: 25-30°C.
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. The appearance of additional peaks or a decrease in the area of the main peak indicates the presence of impurities or degradation.
IV. Visualizations of Degradation Pathways
The following diagrams illustrate the potential degradation pathways for this compound.
Caption: Potential degradation pathways of the target compound.
V. References
-
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Research Journal of Pharmacy and Technology.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.
-
Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. ResearchGate.
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Shodhganga.
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
-
Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Semantic Scholar.
-
HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents. ResearchGate.
-
Thiosemicarbazide CAS No 79-19-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
THIOSEMICARBAZIDE FOR SYNTHESIS. Loba Chemie.
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research.
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. ResearchGate.
-
Compounds related to thiosemicarbazide. Part VIII. The oxidation of thiosemicarbazones. Journal of the Chemical Society (Resumed).
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org.
-
This compound. PubChem.
-
GC/MS Analyses of Thiosemicarbazones Synthesized From. Amanote Research.
-
Thiosemicarbazides: Synthesis and reactions. ResearchGate.
-
Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. ACS Omega.
-
A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkat USA.
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Journal of Pharmaceutical Sciences and Research.
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Semantic Scholar.
-
The Diazotization of Thiosemicarbazide and 4‐Alkyl and 4‐Aryl Thiosemicarbazides. ResearchGate.
-
Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Journal of Applied Pharmaceutical Science.
-
Lipophilicity Studies on Thiosemicarbazide Derivatives. PMC.
-
Photochemical formation of brominated dioxins and other products of concern from hydroxylated polybrominated diphenyl ethers (OH-PBDEs). PubMed.
-
REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. JournalAgent.
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC.
-
Toxicity of degradation products of the commercially used polymeric flame retardant PolyFR following UV irradiation and heat tre. Environmental Sciences Europe.
-
Photochemical Degradation of Polybrominated Diphenyl Ethers. Chinese Journal of Chemistry.
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University.
-
Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. MDPI.
-
4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. PubMed Central.
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. SID.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. scirp.org [scirp.org]
- 4. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical Degradation of Polybrominated Diphenyl Ethers [manu56.magtech.com.cn]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 8. 20.198.91.3:8080 [20.198.91.3:8080]
- 9. jocpr.com [jocpr.com]
- 10. saudijournals.com [saudijournals.com]
- 11. turkjps.org [turkjps.org]
- 12. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Welcome to the technical support guide for 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to ensure the integrity and success of your experiments.
Purification Workflow Overview
The purification of this compound typically begins with an initial bulk purification method, such as recrystallization, to remove the majority of impurities. The purity is then assessed using analytical techniques like Thin-Layer Chromatography (TLC) and melting point analysis. If the compound does not meet the required purity standards, a more rigorous technique like column chromatography may be necessary.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound is typically a solid at room temperature.[1] Key properties include:
-
Molecular Formula: C₉H₁₂BrN₃S[2]
-
Molecular Weight: 274.18 g/mol [2]
-
Appearance: Often a white or off-white crystalline powder.
-
Melting Point: A reported melting point is approximately 181-183 °C (with decomposition).[1] A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity.
Q2: What are the most common impurities I might encounter?
Impurities typically stem from the starting materials or side reactions during its synthesis. The synthesis commonly involves reacting 4-bromo-2,6-dimethylphenyl isothiocyanate with hydrazine.[3]
-
Unreacted Starting Materials: Residual 4-bromo-2,6-dimethylphenyl isothiocyanate or hydrazine.
-
Side Products: Small amounts of symmetrical byproducts like 1,2-bis(4-bromo-2,6-dimethylphenyl)thiourea could potentially form.
-
Solvent Residue: Trapped solvent from the reaction or a previous purification step.
Q3: How should I store the purified compound?
Thiosemicarbazide and its derivatives should be stored in a cool, dry place in a tightly sealed container to protect them from moisture and light.[4] While generally stable, prolonged exposure to harsh conditions can lead to degradation.
Q4: Which solvents are commonly used for recrystallizing thiosemicarbazide derivatives?
Ethanol is the most frequently cited solvent for the recrystallization of thiosemicarbazide derivatives due to its favorable solubility profile for these compounds (good solubility when hot, poor solubility when cold).[5][6][7] Mixtures of ethanol and water are also commonly used to fine-tune the polarity and optimize crystal growth.[8]
Troubleshooting Guide: Purification Issues
This section addresses specific problems you may encounter during the purification process, providing the scientific rationale for each recommended solution.
Issue 1: The compound fails to crystallize from the solution after cooling.
Probable Cause A: The solution is not supersaturated. This is the most common reason for crystallization failure. It occurs if too much solvent was used initially, meaning the concentration of the compound remains below its solubility limit even at low temperatures.
Solution:
-
Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the compound.
-
Allow the concentrated solution to cool slowly again.
-
Expert Tip: To induce crystallization, you can add a "seed crystal" (a tiny amount of the pure solid) or gently scratch the inside of the flask with a glass rod at the solvent's surface. These actions create nucleation sites that initiate crystal growth.
Probable Cause B: High levels of impurities are inhibiting crystal lattice formation. Certain impurities can interact with the target compound, disrupting the ordered arrangement required for crystallization.
Solution:
-
If concentrating the solution (as above) fails, the impurities may need to be removed by a different method.
-
Evaporate the solvent completely.
-
Attempt purification using column chromatography, which separates compounds based on their differential adsorption to a stationary phase.[9][10]
Issue 2: The compound "oils out" instead of forming crystals during recrystallization.
Probable Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound (or the melting point of the impure mixture). When the hot, saturated solution cools, it reaches the compound's melting point before it reaches the saturation point, causing the compound to separate as a liquid (oil) rather than a solid.
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of a co-solvent in which the compound is less soluble. This will lower the overall solvating power of the mixture and increase the temperature at which the solution becomes saturated, encouraging crystallization to occur above the compound's melting point.
-
Alternatively, switch to a solvent with a lower boiling point.
-
The table below provides a starting point for solvent selection for recrystallization.
| Solvent System | Rationale & Use Case |
| Ethanol | A good first choice. The compound is typically soluble in hot ethanol and less soluble in cold ethanol.[5][6] |
| Ethanol/Water | If the compound is too soluble in pure ethanol, add water dropwise to the hot solution until it just becomes cloudy (the cloud point), then add a drop or two of ethanol to clarify. This creates a solvent system with lower solvating power, ideal for inducing crystallization.[8] |
| Dichloromethane (DCM) / Hexane | Useful if the compound is very soluble in DCM but insoluble in hexane. Dissolve the compound in a minimal amount of hot DCM, then slowly add hexane until the solution becomes turbid. This anti-solvent method can be very effective. |
Issue 3: TLC analysis after purification still shows multiple spots.
Probable Cause A (Recrystallization): Impurities were co-precipitated. If the solution cools too quickly, impurities can become trapped within the crystal lattice of the forming solid.
Solution:
-
Perform a second recrystallization. Ensure the first batch of crystals is fully re-dissolved in the minimum amount of fresh, hot solvent.
-
Allow the solution to cool slowly and without disturbance. Covering the flask with a watch glass and letting it stand at room temperature before moving it to an ice bath promotes the formation of larger, purer crystals.
Probable Cause B (Column Chromatography): Poor separation. The chosen eluent (mobile phase) may not have the correct polarity to effectively separate the target compound from its impurities on the stationary phase (e.g., silica gel).
Solution:
-
Optimize the Eluent System: Use TLC to find a better solvent system before running another column. The ideal system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurity spots.[9]
-
Gradient Elution: Start the column with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity of the eluent to release your more polar target compound. For example, begin with 100% hexane, then gradually increase the percentage of ethyl acetate.
| TLC Eluent System (Example) | Expected Observation |
| Hexane:Ethyl Acetate (4:1) | Suitable for eluting non-polar impurities. The target compound should remain near the baseline (low Rf). |
| Hexane:Ethyl Acetate (2:1) | A good starting point for moving the target compound. Aim for an Rf of ~0.3. |
| DCM:Methanol (98:2) | A more polar system for compounds that do not move well in Hexane/EtOAc.[11] |
Issue 4: I suspect the compound is degrading on the silica gel column.
Probable Cause: Silica gel is weakly acidic and can cause decomposition of sensitive compounds. The thiosemicarbazide functional group can be sensitive to acidic conditions.
Solution:
-
Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (or another volatile base). This neutralizes the acidic sites on the silica surface, preventing degradation.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography, which uses pressure to speed up the elution, is highly recommended over gravity chromatography.[9]
Detailed Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser is recommended).
-
Continue adding small portions of hot ethanol until the solid has just completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Assess purity using TLC and melting point analysis.
Protocol 2: Flash Column Chromatography
-
Select the Eluent: Use TLC to determine an appropriate solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for the target compound and separates it from impurities.
-
Pack the Column:
-
Place a small plug of glass wool or cotton at the bottom of a chromatography column.[10]
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent you will use. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.
-
Add another layer of sand on top of the silica gel.[10]
-
-
Load the Sample:
-
Dissolve the crude compound in a minimal amount of a polar solvent (like DCM or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (this is called dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Run the Column:
-
Carefully add the eluent to the column.
-
Apply pressure (using a bellows or regulated air line) to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).[9]
-
-
Analyze Fractions:
-
Use TLC to analyze the collected fractions to identify which ones contain the pure compound.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
-
References
- 1. This compound: [transworldchemicals.com]
- 2. This compound [cymitquimica.com]
- 3. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]
- 4. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. prepchem.com [prepchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Novel Thiosemicarbazones
Welcome to the technical support center for the characterization of novel thiosemicarbazones. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and often complex challenges encountered during the synthesis, purification, and structural elucidation of this versatile class of compounds. Thiosemicarbazones are well-regarded for their wide-ranging biological activities, but their unique structural features can present significant hurdles in their characterization. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your research.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work, providing potential causes and actionable solutions in a question-and-answer format.
Synthesis & Purification
Question: I am experiencing a low yield of my target thiosemicarbazone. What are the likely causes and how can I improve it?
Answer: Low yields in thiosemicarbazone synthesis, which is typically a condensation reaction between a thiosemicarbazide and a carbonyl compound (aldehyde or ketone), can stem from several factors.
-
Incomplete Reaction: The equilibrium of the condensation reaction may not be sufficiently shifted towards the product.
-
Solution: Increase the reaction time and/or temperature. Refluxing in a suitable solvent like ethanol for several hours is common. The addition of a catalytic amount of acid (e.g., acetic acid or p-toluenesulfonic acid) can significantly accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1][2]
-
-
Side Reactions: Undesired side reactions can consume starting materials. For instance, the synthesis of dissymmetric bis(thiosemicarbazones) is challenging due to the risk of forming symmetrical by-products.
-
Solution: Careful control of stoichiometry is crucial. When synthesizing monothiosemicarbazones from dicarbonyl compounds, using an excess of the dicarbonyl can help minimize the formation of the bis-adduct.
-
-
Purity of Starting Materials: Impurities in the starting aldehyde/ketone or thiosemicarbazide can interfere with the reaction.
-
Solution: Ensure the purity of your reactants. Recrystallize the thiosemicarbazide if necessary and distill the aldehyde/ketone if it is a liquid.
-
-
Product Precipitation and Loss: The product might be partially soluble in the reaction solvent, leading to loss during workup.
-
Solution: After the reaction, cooling the mixture on ice can help to fully precipitate the product. Wash the filtered product with a cold solvent to minimize dissolution.[1]
-
Question: My synthesized thiosemicarbazone is difficult to purify. What strategies can I employ?
Answer: Purification of thiosemicarbazones, particularly aliphatic ones, can be challenging due to their often-low solubility in common organic solvents.[3]
-
Recrystallization: This is the most common method. The key is to find a suitable solvent or solvent system.
-
Solvent Selection: A good solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallization of thiosemicarbazones include ethanol, methanol, and dioxane.[2] If a single solvent is not effective, a binary solvent system (e.g., ethanol/water, DMF/ethanol) can be used.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to form well-defined crystals.
-
-
Column Chromatography: This is a less common method for thiosemicarbazones due to potential solubility and stability issues on silica gel. However, it can be effective for non-polar derivatives. A solvent system of ethyl acetate/hexane is often a good starting point.[1]
Spectroscopic Characterization
Question: The ¹H NMR spectrum of my thiosemicarbazone is complex, showing more signals than expected. What could be the reason?
Answer: The complexity in the ¹H NMR spectra of thiosemicarbazones often arises from the presence of isomers and tautomers in solution.
-
Syn/Anti Isomerism: Thiosemicarbazones can exist as syn (Z) and anti (E) isomers with respect to the C=N double bond. These isomers are often in slow equilibrium in solution, giving rise to two distinct sets of signals in the NMR spectrum.[4][5]
-
Identification: The hydrazinic proton (N-H) is a diagnostic signal. For E isomers of thiosemicarbazones derived from aromatic aldehydes, this signal is typically downfield, often above 11 ppm.[5] Two-dimensional NMR techniques like NOESY can be used to confirm the spatial proximity of protons, helping to distinguish between isomers.[5]
-
Troubleshooting: The ratio of isomers can be solvent and temperature-dependent. Running the NMR at a different temperature might coalesce the signals if the interconversion is fast on the NMR timescale. In some cases, one isomer may be thermodynamically more stable, and allowing the solution to equilibrate for an extended period can simplify the spectrum. For example, the syn isomer of 2-pyridyl thiosemicarbazone slowly converts to the more stable anti isomer in DMSO.[4][6]
-
-
Thione-Thiol Tautomerism: Thiosemicarbazones can exist in a thione (C=S) or a thiol (C-SH) tautomeric form. While the thione form is generally more stable and predominant in solution, the presence of the thiol tautomer can lead to additional signals.[7][8]
-
Identification: The presence of a signal corresponding to an SH proton (typically broad and in the range of 3-4 ppm) would indicate the thiol tautomer. However, this is often not observed. The absence of an SH signal and the presence of characteristic NH signals are strong evidence for the thione form.[5]
-
Question: I am having trouble assigning the N-H and NH₂ protons in the ¹H NMR spectrum. How can I definitively identify them?
Answer: The N-H and NH₂ protons of thiosemicarbazones can be broad and their chemical shifts can vary.
-
D₂O Exchange: A simple and effective method is to add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the exchangeable N-H and NH₂ protons will disappear or significantly decrease in intensity.
-
2D NMR: Techniques like ¹H-¹⁵N HSQC can be used to correlate the protons to their attached nitrogen atoms, providing unambiguous assignment.[9]
Question: My mass spectrum (GC-MS or ESI-MS) does not show the molecular ion peak. Is this normal?
Answer: Yes, the absence of a molecular ion peak is a common challenge in the mass spectrometry of thiosemicarbazones, especially with techniques like GC-MS that involve high temperatures.
-
Thermal Degradation: Many thiosemicarbazones are thermally labile and can decompose in the hot injection port of a gas chromatograph.[10][11] This can lead to the observation of peaks corresponding to fragments of the original molecule rather than the molecule itself.
-
Facile Fragmentation: The N-N bond in thiosemicarbazones is relatively weak and can cleave easily upon ionization, leading to the absence or very low abundance of the molecular ion.[10] Common fragmentation pathways include the loss of ammonia (NH₃) or thioisocyanate (HNCS).[10][11]
-
Dimerization: In some cases, neutral fragments generated in the gas phase can dimerize, leading to the observation of peaks with higher m/z values than the expected molecular ion.[10]
| Common Issue in MS | Potential Cause | Suggested Solution |
| No Molecular Ion Peak | Thermal degradation in GC-MS | Use ESI-MS or another soft ionization technique. |
| Facile fragmentation (e.g., N-N bond cleavage) | Look for characteristic fragment ions and adducts (e.g., [M+H]⁺, [M+Na]⁺ in ESI-MS).[12][14] | |
| Unexpected High m/z Peaks | Dimerization of fragments in the gas phase | Analyze the fragmentation pattern to identify potential dimeric structures.[10] |
Question: The IR spectrum of my compound shows broad bands in the 3100-3400 cm⁻¹ region. How do I interpret these?
Answer: The region between 3100 cm⁻¹ and 3400 cm⁻¹ in the IR spectrum of thiosemicarbazones is typically where the N-H stretching vibrations appear. The broadening of these bands is often due to hydrogen bonding.
-
ν(NH₂) vibrations: The asymmetric and symmetric stretching vibrations of the terminal NH₂ group usually appear as two distinct bands in this region.[15]
-
ν(NH) vibrations: The stretching vibration of the secondary amine (hydrazinic N-H) also appears in this region.[15]
-
Hydrogen Bonding: Both intermolecular and intramolecular hydrogen bonding can cause the N-H bands to broaden and shift to lower wavenumbers.
A helpful approach is to compare the spectrum of your novel thiosemicarbazone with that of the starting thiosemicarbazide and related, well-characterized thiosemicarbazones.[16]
Crystallography
Question: I am struggling to obtain single crystals of my thiosemicarbazone suitable for X-ray diffraction. What can I do?
Answer: Growing high-quality single crystals is often a process of trial and error, but several strategies can be systematically employed.
-
Solvent Selection: The choice of solvent is critical. Slow evaporation of a dilute solution is a common crystallization technique.[17]
-
Solvent Diffusion: This technique involves dissolving your compound in a good solvent and layering a poor solvent (in which the compound is insoluble) on top. Crystals will form at the interface as the solvents slowly mix. A common setup is to place a vial with the compound solution inside a larger beaker containing the anti-solvent.
-
Temperature: The solubility of your compound is temperature-dependent. Try setting up crystallizations at different temperatures (e.g., room temperature, 4°C).
-
Purity: Ensure your compound is highly pure. Even small amounts of impurities can inhibit crystal growth.
| Crystallization Technique | Description |
| Slow Evaporation | Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly. |
| Solvent Diffusion | Layer a poor solvent on top of a solution of the compound in a good solvent. |
| Cooling | Prepare a saturated solution at a higher temperature and allow it to cool slowly. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common isomeric form of thiosemicarbazones in the solid state?
A1: In the solid state, thiosemicarbazones typically adopt the anti (E) conformation, which is often stabilized by intramolecular hydrogen bonding.[17] However, the specific conformation can be influenced by the substituents and the crystal packing forces.
Q2: How can I confirm the thione vs. thiol tautomeric form?
A2: A combination of techniques is often necessary. In ¹³C NMR, the chemical shift of the carbon in the C=S group is typically in the range of 170-180 ppm, which is a strong indicator of the thione form. In the IR spectrum, a strong band around 1100-1200 cm⁻¹ is characteristic of the C=S stretch. The absence of a distinct S-H stretching band (around 2550 cm⁻¹) also supports the thione tautomer.
Q3: My thiosemicarbazone appears to be unstable in solution over time. What could be happening?
A3: Some thiosemicarbazones can undergo hydrolysis, especially in acidic or basic solutions, breaking down into the parent aldehyde/ketone and thiosemicarbazide. They can also be susceptible to oxidation or photolysis.[19] Stability studies using techniques like HPLC can be performed under various stress conditions (pH, temperature, light) to assess the degradation profile of your compound.[19]
Q4: Can I use microwave synthesis for preparing thiosemicarbazones?
A4: Yes, microwave-assisted synthesis is an efficient method for preparing thiosemicarbazones, often leading to shorter reaction times and higher yields compared to conventional heating.[20]
Part 3: Experimental Protocols
Detailed Protocol: Synthesis of a Novel Thiosemicarbazone
This protocol describes a general method for the synthesis of a thiosemicarbazone from an aromatic aldehyde and thiosemicarbazide.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Ethanol (10 mL)
-
Potassium carbonate (0.2 g) or a catalytic amount of glacial acetic acid
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (10 mL).
-
Add the catalyst (e.g., potassium carbonate or a few drops of glacial acetic acid).[1]
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/n-hexane 1:4).[1]
-
For less reactive carbonyls, attach a reflux condenser and heat the mixture to reflux for 1-3 hours.
-
After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol: Monitoring Syn/Anti Isomerization in DMSO by ¹H NMR
This protocol is adapted from the observation of isomeric conversion of 2-pyridyl thiosemicarbazone.[4]
Objective: To monitor the potential conversion of a less stable isomer to a more stable one in solution.
Procedure:
-
Prepare a fresh solution of the purified thiosemicarbazone in DMSO-d₆ in an NMR tube.
-
Acquire a ¹H NMR spectrum immediately after preparation. Note the chemical shifts and integration of signals corresponding to the different isomers, particularly the hydrazinic N-H protons.
-
Store the NMR tube at a constant temperature (e.g., room temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for the first few hours, then every few hours over a 24-hour period).
-
Analyze the spectra to determine the change in the ratio of the isomers over time by comparing the integration of their respective signals. This can provide information on the kinetics of the isomerization process.
Part 4: Visualizations
Workflow for Troubleshooting Thiosemicarbazone Synthesis
Caption: Decision tree for troubleshooting low yields in thiosemicarbazone synthesis.
Isomerism and Tautomerism in Thiosemicarbazones
Caption: Key isomeric and tautomeric equilibria in thiosemicarbazones.
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT calculations to prove the syn/anti isomer formation | Semantic Scholar [semanticscholar.org]
- 7. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. westmont.edu [westmont.edu]
- 10. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 11. scirp.org [scirp.org]
- 12. acdlabs.com [acdlabs.com]
- 13. uni-saarland.de [uni-saarland.de]
- 14. support.waters.com [support.waters.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds [mdpi.com]
- 18. Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
avoiding byproduct formation in thiosemicarbazide synthesis
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazide is a critical building block in the synthesis of a wide array of heterocyclic compounds, particularly thiosemicarbazones and 1,2,4-triazoles, which are scaffolds of significant interest in medicinal chemistry and drug development.[1][2][3] The purity of the initial thiosemicarbazide reagent is paramount, as impurities can lead to the formation of undesired side products, complicating purification, reducing yields, and potentially impacting the biological activity of the final compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of thiosemicarbazide synthesis and minimize byproduct formation.
Understanding the Core Synthesis and Primary Byproducts
The most common and practical laboratory synthesis of thiosemicarbazide involves the reaction of a hydrazine salt (such as hydrazine sulfate or hydrazine hydrate) with a thiocyanate salt (like ammonium or potassium thiocyanate).[1][4] The reaction proceeds through the formation of a hydrazine thiocyanate intermediate, which then rearranges upon heating to form thiosemicarbazide.[4]
However, several side reactions can occur, leading to the formation of byproducts that can contaminate the final product. Understanding the mechanisms of these side reactions is the first step toward preventing them.
Key Reaction Pathway
Caption: General synthesis pathway and common byproducts.
Common Byproducts and Their Formation
| Byproduct | Formation Mechanism | Appearance |
| 1,2,4-Triazole-5-thione | Intramolecular cyclization of thiosemicarbazide, often promoted by prolonged heating or alkaline conditions.[5][6] | Crystalline solid, may co-precipitate with the product. |
| Elemental Sulfur | Decomposition of thiocyanate salts, especially at elevated temperatures.[7] | Fine yellow precipitate. |
| Unreacted Hydrazine Thiocyanate | Incomplete rearrangement of the intermediate. | May remain in the mother liquor or co-crystallize. |
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis and purification of thiosemicarbazide.
Q1: My reaction mixture turned yellow and a fine precipitate formed during reflux. What is it and how can I prevent it?
A1: The yellow precipitate is likely elemental sulfur, resulting from the decomposition of the thiocyanate salt at high temperatures.[1][7]
-
Causality: Ammonium and potassium thiocyanate can decompose, especially in the presence of moisture and heat, to release hydrogen sulfide, which can then be oxidized to elemental sulfur.
-
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reflux temperature. For reactions using ammonium thiocyanate and hydrazine hydrate, a temperature range of 120-135°C is often optimal.[8]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can help to minimize oxidative side reactions.[7]
-
Filtration: If sulfur does form, it can often be removed by hot filtration of the reaction mixture before cooling to crystallize the thiosemicarbazide.[7][9]
-
Q2: The yield of my recrystallized thiosemicarbazide is low (40-50%). How can I improve it?
A2: Low yields are often due to incomplete rearrangement of the hydrazine thiocyanate intermediate or loss of product during workup. Several factors can influence the efficiency of the rearrangement.
-
Causality: The conversion of hydrazine thiocyanate to thiosemicarbazide is an equilibrium process. Optimizing reaction time, temperature, and pH can shift the equilibrium towards the product.
-
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Time | Reflux for a sufficient duration, typically 3 to 18 hours, depending on the specific procedure.[1][7] | Allows for the complete rearrangement of the intermediate. |
| pH Control | Adjust the initial pH of the reaction mixture to a slightly acidic range (pH 4-7).[1][4] | Catalyzes the rearrangement and can suppress some side reactions. |
| Solvent Choice | While water is common, using a solvent like cellosolve can facilitate a single-phase reaction system.[8] | Ensures homogeneity and can improve reaction kinetics. |
| Workup Procedure | After the initial crystallization, concentrate the mother liquor to recover additional product.[7] | Thiosemicarbazide has some solubility in the reaction solvent, and a second crop can significantly increase the overall yield. |
Q3: My final product is off-white or discolored. What are the likely impurities and how can I purify it?
A3: Discoloration often indicates the presence of small amounts of sulfur or other colored byproducts. The primary method for purification is recrystallization.
-
Causality: Co-precipitation of impurities during the crystallization of thiosemicarbazide.
-
Purification Protocol:
-
Solvent Selection: A mixture of ethanol and water (typically 1:1) is an effective solvent system for recrystallization.[7]
-
Procedure:
-
Dissolve the crude thiosemicarbazide in the minimum amount of the hot solvent mixture.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to adsorb colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly. The melting point of pure thiosemicarbazide is in the range of 180-186°C.[2][10]
-
-
Caption: A standard workflow for the recrystallization of thiosemicarbazide.
Q4: I'm concerned about the formation of 1,2,4-triazole-5-thione. How can I detect and prevent its formation?
A4: The formation of 1,2,4-triazole-5-thione is a common side reaction, especially under harsh conditions.
-
Causality: This byproduct forms from the intramolecular cyclization of thiosemicarbazide.[5] This reaction is favored by prolonged heating at high temperatures and alkaline pH.[5]
-
Detection and Prevention:
-
TLC Analysis: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
pH Control: Maintaining a neutral to slightly acidic pH during the reaction and workup can significantly reduce the rate of cyclization.
-
Temperature Management: Avoid excessive heating. Once the initial reflux period is complete, it is best to proceed with the workup rather than leaving the reaction mixture at high temperatures for extended periods.
-
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for thiosemicarbazide? Thiosemicarbazide should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances like strong oxidizing agents.[2][11][12] It is also light-sensitive and should be protected from light.[13]
Is thiosemicarbazide stable? Under recommended storage conditions, thiosemicarbazide is stable.[2][10][11] However, it can decompose upon heating, emitting toxic fumes of nitrogen and sulfur oxides.[10]
What safety precautions should be taken when handling thiosemicarbazide? Thiosemicarbazide is highly toxic.[1] Always handle it in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential to prevent direct contact.[2]
Can I use a different hydrazine salt, like hydrazine hydrochloride? Yes, other hydrazine salts can be used. For example, hydrazine monohydrochloride can be reacted with sodium thiocyanate.[9] The choice of salts may influence the reaction conditions and the byproducts formed.
What is the role of adding a small amount of acetone in some procedures? In some published methods, a catalytic amount of acetone is added.[1] This can react with a small amount of hydrazine to form a hydrazone, which may act as a catalyst for the rearrangement of hydrazine thiocyanate. Another patent suggests that ketones or their thiosemicarbazones can catalyze the reaction.[14]
References
- 1. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chemiis.com [chemiis.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. prepchem.com [prepchem.com]
- 8. CN103709081A - Preparation method of thiosemicarbazide - Google Patents [patents.google.com]
- 9. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
- 10. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. thiosemicarbazide CAS#: 79-19-6 [m.chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. US3009955A - Process for the preparation of thiosemicarbazide - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Production of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Introduction: 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide is a key substituted hydrazinecarbothioamide intermediate, valuable for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development.[1][2] Scaling up its synthesis from the lab bench to pilot or production scale introduces challenges related to reaction kinetics, thermal management, product isolation, and purity control. This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to navigate these challenges, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Section 1: Synthesis Workflow & Mechanism
The most common and scalable synthesis route involves the nucleophilic addition of hydrazine hydrate to 4-bromo-2,6-dimethylphenyl isothiocyanate.[1][3] The reaction mechanism is a direct attack of the terminal nitrogen of hydrazine on the electrophilic carbon of the isothiocyanate group, followed by proton transfer to yield the final thiosemicarbazide product.
General Production Workflow
The overall process can be visualized as a multi-stage workflow, from raw material handling to final product qualification.
Caption: High-level workflow for thiosemicarbazide production.
Section 2: Detailed Experimental Protocol (Lab-Scale Model)
This protocol serves as a baseline for process development and scale-up. All operations involving hydrazine hydrate and isothiocyanates should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
Reagent & Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | Equivalents | Amount (Example) |
| 4-Bromo-2,6-dimethylphenyl isothiocyanate | C₉H₈BrNS | 258.14 | 1.0 | 25.8 g (0.1 mol) |
| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 1.1 | 5.5 g (0.11 mol) |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | - | 250 mL |
Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Hydrazine Solution: Charge the flask with anhydrous ethanol (150 mL) and hydrazine hydrate (5.5 g, 0.11 mol). Begin stirring to ensure a homogenous solution.
-
Isothiocyanate Solution: In a separate beaker, dissolve 4-bromo-2,6-dimethylphenyl isothiocyanate (25.8 g, 0.1 mol) in anhydrous ethanol (100 mL). Load this solution into the dropping funnel.
-
Controlled Addition: Cool the hydrazine solution in an ice-water bath. Add the isothiocyanate solution dropwise over 30-45 minutes, maintaining the internal reaction temperature below 10°C. This step is crucial as the reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The product will begin to precipitate as a white solid.[1]
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1), checking for the disappearance of the isothiocyanate starting material.[5][6]
-
Isolation: Once the reaction is complete, cool the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.[3]
-
Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during synthesis and scale-up.
Q1: The final product yield is significantly lower than expected.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or non-optimal temperature.
-
Solution: Increase the reaction time and monitor closely with TLC or HPLC until the limiting reagent is consumed. While this specific reaction often proceeds well at room temperature after the initial cooled addition, gentle warming to 40°C can sometimes be employed to drive it to completion. Refluxing is also a common practice for similar syntheses.[1][5]
-
-
Potential Cause 2: Impurity of Starting Materials. The 4-bromo-2,6-dimethylphenyl isothiocyanate may contain hydrolyzed impurities (amines), or the hydrazine hydrate concentration may be lower than specified. Isothiocyanates can be challenging to handle and store.[2]
-
Solution: Ensure the purity of starting materials using techniques like GC-MS or NMR before starting the reaction.[1] Use freshly opened or properly stored reagents. It may be necessary to use a slight excess of hydrazine (1.1-1.2 equivalents) to compensate for any titration inaccuracies or minor degradation.[7]
-
-
Potential Cause 3: Product Loss During Workup. The product has some solubility in the mother liquor, especially if the volume of solvent is excessive or the filtration is performed at room temperature.
-
Solution: Ensure the reaction slurry is thoroughly cooled before filtration to minimize solubility losses. Use the minimum amount of solvent necessary for the reaction to proceed smoothly. Wash the filter cake with ice-cold solvent.
-
Q2: The isolated product is off-color (e.g., yellow or brown) and has a wide melting point range.
-
Potential Cause 1: Side Reactions. Overheating the reaction or extending the time unnecessarily, especially under acidic or basic conditions, can lead to the formation of byproducts or degradation.[5]
-
Solution: Strictly control the reaction temperature, particularly during the exothermic addition step. Monitor the reaction and stop it once the starting material is consumed. Avoid unnecessarily harsh conditions.
-
-
Potential Cause 2: Residual Impurities. Incomplete washing of the filter cake can leave colored impurities trapped in the product.
-
Solution: Ensure the washing step is efficient. If the product is still colored, purification by recrystallization is necessary. Ethanol is a common and effective solvent for recrystallization of thiosemicarbazides.[3]
-
Q3: The reaction stalls, with a significant amount of starting material remaining after several hours.
-
Potential Cause: Poor Mass Transfer. As the product precipitates, it can coat the unreacted starting material, preventing further reaction, especially with inadequate agitation.
-
Solution: On a larger scale, robust mechanical stirring is non-negotiable. Ensure the stirrer is powerful enough to maintain a mobile slurry. If the reaction medium becomes too thick, a small amount of additional solvent may be required, though this can impact yield.
-
Q4: During filtration, the product is a very fine powder that clogs the filter paper, leading to extremely slow filtration times.
-
Potential Cause: Rapid Precipitation. Adding the isothiocyanate too quickly or with insufficient cooling can cause "crash precipitation," leading to very small particle sizes.
-
Solution: Slow down the addition rate and maintain rigorous temperature control. A slower, more controlled precipitation allows for the growth of larger, more easily filterable crystals. Allowing the slurry to "age" (stir at a controlled temperature for a period) before filtration can also improve particle size distribution.
-
Section 4: Scale-Up Considerations & FAQs
Q1: What are the primary safety hazards to consider during scale-up?
-
The main hazards are the high toxicity of hydrazine and the exothermicity of the reaction.[4] Hydrazine is a suspected carcinogen and is highly corrosive. Isothiocyanates are lachrymators and skin irritants.
-
Mitigation: All transfers and reactions must be conducted in a closed system (reactor) with proper ventilation and emergency preparedness. An emergency shower and eyewash must be readily accessible. The thermal profile of the reaction must be characterized by calorimetry (e.g., RC1) to design an adequate cooling system that can handle the heat generated during the addition phase.
Q2: How does the choice of solvent (Ethanol vs. DMF) impact scale-up?
-
Ethanol: Is a greener, less toxic, and lower-boiling solvent. It's generally preferred for safety and environmental reasons. The product's lower solubility in ethanol at cold temperatures is advantageous for isolation.
-
DMF (Dimethylformamide): Can offer better solubility for reactants, potentially leading to a more homogenous reaction.[1] However, its high boiling point makes it difficult to remove, and it is a reproductive toxin, making it less desirable for large-scale production. For this synthesis, ethanol is the superior choice for scale-up.
Q3: What are the Critical Process Parameters (CPPs) to monitor?
-
Temperature: The most critical parameter, especially during addition. A runaway reaction is a significant risk.
-
Addition Rate: Directly influences the rate of heat generation.
-
Stirring Speed: Essential for maintaining homogeneity and preventing localized "hot spots."
-
Purity of Reactants: "Garbage in, garbage out." The quality of the final product is directly tied to the quality of the inputs.
Q4: Which analytical techniques are essential for in-process control (IPC) and final product release?
-
IPC: HPLC is more quantitative and reproducible than TLC for monitoring reaction completion at scale.
-
Final Product Release:
-
HPLC: For purity assessment and quantification of impurities.
-
¹H NMR & ¹³C NMR: To confirm the structure of the molecule.[8]
-
FT-IR: To confirm the presence of key functional groups (N-H, C=S).[9]
-
Mass Spectrometry: To confirm the molecular weight.[10]
-
Melting Point: A sharp melting point is a good indicator of high purity.[11]
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S).[10]
-
Q5: How can the final product be purified at a larger scale?
-
Recrystallization is the most effective method. The crude, dry product would be dissolved in a minimal amount of hot ethanol, filtered while hot to remove any insoluble impurities, and then allowed to cool slowly to induce crystallization. The resulting crystals are then filtered, washed, and dried.
Section 5: References
-
BenchChem. (n.d.). Minimizing side reactions in the synthesis of thiosemicarbazide derivatives. BenchChem. --INVALID-LINK--
-
Jiang, J. (2015). Synthesis of thiosemicarbazide. Medium. --INVALID-LINK--
-
Sciencemadness.org. (2009). Thiosemicarbazide Synthesis. Sciencemadness Discussion Board. --INVALID-LINK--
-
Al-Omar, M. A., & Amr, A. G. E. (2010). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 15(12), 8849–8863. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. --INVALID-LINK--
-
EvitaChem. (n.d.). Buy this compound (EVT-326777). --INVALID-LINK--
-
ResearchGate. (n.d.). Preparation of 4-phenyl-3-thiosemicarbazide (2). --INVALID-LINK--
-
Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. --INVALID-LINK--
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. --INVALID-LINK--
-
Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. --INVALID-LINK--
-
BenchChem. (n.d.). Discovery of Novel 4-(2-Ethylphenyl)-3-thiosemicarbazide Analogs: A Technical Guide. --INVALID-LINK--
-
Al-Juboori, A. M. H. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Systematic Reviews in Pharmacy, 11(11), 1636-1646. --INVALID-LINK--
-
Islam, M. R., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Heliyon, 9(5), e16223. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4,4-Dimethyl-3-thiosemicarbazide 98. --INVALID-LINK--
-
Taylor & Francis. (n.d.). Thiosemicarbazide – Knowledge and References. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
Katritzky, A. R., et al. (2006). Preparations of diversely substituted thiosemicarbazides and N-hydroxythioureas. Arkivoc, 2006(iii), 226-236. --INVALID-LINK--
-
Zhang, Y., et al. (2018). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 23(10), 2497. --INVALID-LINK--
References
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- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. [PDF] Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes | Semantic Scholar [semanticscholar.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
interpreting mass spectrometry fragmentation patterns of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Technical Support Center: Mass Spectrometry of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Welcome to the technical support resource for the analysis of this compound. This guide is designed for researchers, medicinal chemists, and analytical scientists who are utilizing mass spectrometry to characterize this compound. Here, we address common questions and troubleshooting scenarios related to the interpretation of its fragmentation patterns, providing insights grounded in established principles of mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M•+) peak for this compound, and what should it look like?
A1: The molecular formula for the compound is C₉H₁₂BrN₃S. A critical feature you must look for is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[1] Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This "M•+ / M•+ + 2" pattern is a definitive indicator of a monobrominated compound.[1][2]
-
Monoisotopic Mass (with ⁷⁹Br): 272.9935 Da
-
Monoisotopic Mass (with ⁸¹Br): 274.9915 Da
Therefore, in a high-resolution mass spectrum, you should observe two distinct peaks at approximately m/z 273.0 and 275.0, with a relative intensity ratio of roughly 1:1. The presence of this doublet is your first and most crucial confirmation of the intact molecule.
Q2: My spectrum doesn't show a clear molecular ion peak. Is this a problem with my instrument or my sample?
A2: This is a common and valid observation, particularly when using high-energy ionization techniques like standard Electron Ionization (EI at 70 eV). The absence or low abundance of the molecular ion does not necessarily indicate a problem.
Causality:
-
Molecular Instability: Thiosemicarbazide and thiosemicarbazone derivatives can be thermally labile and energetically unstable under EI conditions.[3][4] The N-N bond in the hydrazine moiety is relatively weak and prone to cleavage.
-
Facile Fragmentation: The molecule has several preferred fragmentation pathways that are energetically favorable, leading to the rapid decomposition of the molecular ion. For some thiosemicarbazones, the easy loss of small neutral molecules like ammonia can preclude the observation of the parent ion.[3][4][5]
Troubleshooting Steps:
-
Switch to a "Soft" Ionization Technique: If possible, re-analyze the sample using Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the analyte, making them ideal for observing the protonated molecule [M+H]⁺ (in positive ion mode) with minimal fragmentation.[6]
-
Lower the Ionization Energy (for EI): If you must use EI, try reducing the electron energy from 70 eV to a lower value (e.g., 15-20 eV). This will decrease the extent of fragmentation and may allow the molecular ion to become more prominent.
-
Confirm Sample Purity: Degradation prior to analysis can also lead to the absence of the expected molecular ion. Confirm purity using a separation technique like LC or GC.
Q3: What are the primary fragmentation pathways and key diagnostic ions I should expect to see?
A3: The fragmentation of this compound is governed by the cleavage of its weakest bonds and the formation of stable neutral losses or charged fragments. The main pathways involve the thiosemicarbazide chain and the substituted aromatic ring.
Pathway A: Cleavage of the Aryl C-N Bond
This is a major cleavage pathway, breaking the bond between the phenyl ring and the thiosemicarbazide nitrogen. This helps to confirm the two main components of the molecule.
-
Fragment 1: The Brominated Aniline Radical Cation. Cleavage can lead to the formation of the 4-bromo-2,6-dimethylaniline radical cation. This is a very stable and diagnostically significant fragment.
-
m/z (⁷⁹Br/⁸¹Br): 199.0 / 201.0
-
-
Fragment 2: Thiosemicarbazide-related fragments. The other part of the molecule may be detected as smaller fragments, such as [CSNHNH₂]⁺ at m/z 76.
Pathway B: Cleavage within the Thiosemicarbazide Moiety
The thiosemicarbazide backbone offers several points for fragmentation. Alpha-cleavage (cleavage of a bond adjacent to a functional group) is a dominant mechanism.[6]
-
Fragment 3: Formation of a Substituted Phenylisothiocyanate Ion. A common rearrangement involves the cleavage of the N-N bond, followed by the loss of ammonia (NH₃), leading to the formation of the 4-bromo-2,6-dimethylphenylisothiocyanate radical cation. This is a highly probable and stable fragment.
-
m/z (⁷⁹Br/⁸¹Br): 241.0 / 243.0
-
-
Fragment 4: Loss of the Terminal Amino Group. Simple cleavage of the N-N bond can result in the loss of an amino radical (•NH₂).
-
m/z [M-16]⁺ (⁷⁹Br/⁸¹Br): 257.0 / 259.0
-
Pathway C: Fragmentation of the Aromatic Ring
These fragments arise from the larger brominated ions and are characteristic of substituted benzenes.[7]
-
Fragment 5: Loss of Bromine. Any fragment containing bromine can subsequently lose a bromine radical (•Br). This is confirmed by the disappearance of the 1:1 isotopic pattern. For example, loss of Br from the molecular ion gives:
-
m/z [M-Br]⁺: 194.1
-
-
Fragment 6: Loss of a Methyl Group. The loss of a methyl radical (•CH₃) from the aromatic ring is common, often leading to a stable ring-expanded tropylium-type structure.[7] For example, loss of CH₃ from the molecular ion gives:
-
m/z [M-15]⁺ (⁷⁹Br/⁸¹Br): 258.0 / 260.0
-
The following diagram and table summarize these key fragmentation events.
Caption: Key fragmentation pathways for this compound.
Table 1: Summary of Key Diagnostic Ions
| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Structure / Origin | Pathway | Notes |
| 273.0 / 275.0 | [C₉H₁₂BrN₃S]•+ (Molecular Ion) | - | Confirms molecular weight and presence of one Br atom. |
| 258.0 / 260.0 | [M - CH₃]⁺ | C | Loss of a methyl group from the aromatic ring. |
| 257.0 / 259.0 | [M - NH₂]⁺ | B | Cleavage of the N-N bond. |
| 241.0 / 243.0 | [Br-Ph-(CH₃)₂-NCS]•+ | B | Rearrangement and loss of ammonia. A highly likely fragment. |
| 199.0 / 201.0 | [Br-Ph-(CH₃)₂-NH₂]•+ | A | Cleavage of the aryl C-N bond. Very diagnostic. |
| 194.1 | [M - Br]⁺ | C | Loss of the bromine atom; the isotopic doublet disappears. |
Troubleshooting Guide: Experimental Best Practices
This section provides step-by-step guidance for obtaining high-quality mass spectra for this class of compounds.
Problem: My spectra are noisy and the fragmentation pattern is uninterpretable.
This often points to issues with sample preparation or the analytical method itself.
Solution: Standard Operating Protocol for LC-MS Analysis
-
Objective: To obtain a clean mass spectrum with a clear protonated molecule [M+H]⁺ and predictable fragment ions using tandem MS (MS/MS).
-
Methodology:
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL. Perform a serial dilution to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity. A simple gradient from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) is typically effective. Formic acid aids in the protonation of the analyte for positive-ion ESI.
-
Mass Spectrometry (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Full Scan (MS1): Acquire a full scan from m/z 100-500 to identify the [M+H]⁺ ion at m/z 274.0/276.0.
-
Tandem MS (MS/MS): Perform a product ion scan on the precursor ions at m/z 274.0 and 276.0. This will isolate the protonated molecule and controllably fragment it via collision-induced dissociation (CID). The resulting MS/MS spectrum will be much cleaner and easier to interpret than a high-energy EI spectrum.
-
-
Problem: I am using GC-MS and see unexpected peaks, some at a higher mass than the molecular ion.
This could be an indication of thermal degradation or in-source reactions.
Solution: Optimizing GC-MS Parameters
-
Objective: To minimize thermal degradation and in-source reactions.
-
Methodology:
-
Lower Injection Port Temperature: Thiosemicarbazides can decompose at high temperatures. Start with a lower injector temperature (e.g., 200-220 °C) and increase only if necessary for efficient volatilization.[3][4]
-
Use a Fast Oven Ramp: A faster temperature ramp minimizes the time the analyte spends at elevated temperatures in the column, reducing the chance of on-column degradation.
-
Check for Dimerization: Some studies on related compounds have reported the formation of dimers or other reaction products in the hot GC injection port.[3][4] If you observe unexpected high-mass ions, consider this possibility. Comparing the results with a direct-infusion ESI-MS analysis can confirm if these species are artifacts of the GC-MS process.
-
References
- 1. savemyexams.com [savemyexams.com]
- 2. mdpi.com [mdpi.com]
- 3. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. GCMS Section 6.9.5 [people.whitman.edu]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide and Related Thiosemicarbazide Analogs
Introduction: The Growing Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] Thiosemicarbazides, a class of compounds characterized by the NH2-NH-C(=S)NH2 moiety, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] Their structural versatility allows for extensive chemical modifications, enabling the fine-tuning of their therapeutic potential. This guide provides a comparative analysis of the antibacterial activity of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide against a selection of other thiosemicarbazide derivatives, offering insights into their structure-activity relationships and potential as future antibacterial therapeutics.
The core structure of thiosemicarbazides offers a unique platform for developing novel antibacterial agents.[1] These compounds are not only valuable as potential drugs themselves but also serve as crucial intermediates in the synthesis of various heterocyclic compounds, such as thiadiazoles and triazoles, which also exhibit a wide range of biological activities.[2] The mechanism of action for the antibacterial effects of some thiosemicarbazide derivatives is believed to involve the inhibition of essential bacterial enzymes like type IIA topoisomerases (DNA gyrase and topoisomerase IV), which are critical for DNA replication.[1][4]
This guide will delve into the experimental methodologies used to assess antibacterial activity, present a comparative dataset of minimum inhibitory concentrations (MICs), and discuss the structure-activity relationships that govern the efficacy of these compounds.
Experimental Protocols: A Foundation for Reliable Comparative Data
To ensure the scientific rigor and reproducibility of our comparative analysis, we will detail the standardized protocols for evaluating the antibacterial activity of the thiosemicarbazide derivatives. The two primary methods employed are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for preliminary screening.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6] This method is considered highly accurate and is a gold standard for susceptibility testing.[5]
Experimental Workflow for Broth Microdilution
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Stock solutions of the thiosemicarbazide derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Bacterial Inoculum: A pure culture of the test bacteria is grown on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[7]
-
Serial Dilution: The stock solutions of the compounds are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: A positive control (broth with inoculum but no compound) and a negative control (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[5]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[6]
Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds.[8][9] It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with the test microorganism.
Experimental Workflow for Agar Well Diffusion
Caption: Workflow for the agar well diffusion method to screen for antibacterial activity.
Step-by-Step Protocol:
-
Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension using a sterile swab.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.[8]
-
Application of Test Compound: A fixed volume (e.g., 100 µL) of the test compound at a known concentration is added to each well.[8]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Comparative Antibacterial Activity of Thiosemicarbazide Derivatives
The antibacterial efficacy of this compound is best understood when compared with other structurally related thiosemicarbazide derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a selection of these compounds against representative Gram-positive and Gram-negative bacteria.
Table 1: Comparative MIC Values (µg/mL) of Thiosemicarbazide Derivatives
| Compound | Structure | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| This compound | 4-Br, 2,6-di-Me-phenyl | Data not available | Data not available | Data not available | Data not available | |
| 4-(4-Bromophenyl)thiosemicarbazide | 4-Br-phenyl | - | - | Active | - | [10] |
| 4-(3-Methoxyphenyl)-1-(4-trifluoromethylbenzoyl)thiosemicarbazide | 3-MeO-phenyl, 4-CF3-benzoyl | 64 | - | >256 | - | [1] |
| 4-(2-Fluorophenyl)-1-(3-methoxybenzoyl)thiosemicarbazide | 2-F-phenyl, 3-MeO-benzoyl | 32-64 | - | >256 | - | [1] |
| 1-(Indol-2-oyl)-4-(4-nitrophenyl)thiosemicarbazide | Indole, 4-NO2-phenyl | Active | - | - | - | [4] |
| 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | Pyridyl, Allyl (cyclized) | Good activity | Good activity | Good activity | Good activity | [11] |
| Ciprofloxacin (Control) | - | 0.125-0.5 | - | - | - |
Note: Specific MIC values for this compound were not available in the searched literature. The table presents data for structurally similar compounds to infer potential activity and highlight key structure-activity relationships.
Structure-Activity Relationship (SAR) and Discussion
The antibacterial activity of thiosemicarbazide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings and the thiosemicarbazide backbone.[1][12]
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (e.g., bromine, fluorine) and trifluoromethyl groups, on the phenyl ring often correlates with enhanced antibacterial activity.[1] For instance, the trifluoromethylphenyl group has been identified as a key pharmacophore for activity against Staphylococcus species.[1] The position of the substituent is also crucial; for example, a fluorine atom at the ortho position of the phenyl ring can lead to higher activity compared to meta or para positions.[1]
-
N1 and N4 Positions: Modifications at the N1 and N4 positions of the thiosemicarbazide scaffold play a critical role in determining the biological activity. The geometry of the molecule, particularly at the N4-terminus, has been suggested to be a key determinant of antibacterial efficacy.[12]
-
Gram-Positive vs. Gram-Negative Activity: Many thiosemicarbazide derivatives show more potent activity against Gram-positive bacteria, such as S. aureus, compared to Gram-negative bacteria like E. coli.[1][12] This selectivity may be attributed to differences in the cell wall structure between these two types of bacteria, which can affect compound penetration.
Based on these general SAR trends, it can be hypothesized that this compound, with its bromo and dimethyl substitutions on the phenyl ring, would likely exhibit antibacterial activity, particularly against Gram-positive bacteria. The bromine atom, being an electron-withdrawing group, could contribute positively to its efficacy. However, the steric hindrance from the two methyl groups at the ortho positions might influence its binding to the target enzyme and overall activity. Experimental testing of this specific compound is necessary to confirm these hypotheses.
Conclusion
Thiosemicarbazides represent a versatile and promising class of compounds in the quest for new antibacterial agents. This guide has provided a framework for understanding and comparing the antibacterial activity of these derivatives, with a focus on this compound. While specific experimental data for this particular compound is pending, the analysis of related structures reveals key insights into the structure-activity relationships that govern their efficacy. The detailed experimental protocols provided herein offer a standardized approach for future investigations into this important class of molecules. Further synthesis and screening of novel thiosemicarbazide derivatives, guided by the SAR principles discussed, will undoubtedly contribute to the development of next-generation antibacterial drugs.
References
- 1. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. botanyjournals.com [botanyjournals.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of Brominated Thiosemicarbazide Derivatives
In the relentless pursuit of novel therapeutic agents, the thiosemicarbazide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] From combating microbial infections to arresting the proliferation of cancer cells and inhibiting critical enzymes, these compounds represent a versatile platform for drug design. The introduction of halogen substituents, particularly bromine, has been shown to significantly modulate their pharmacological profiles. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of brominated thiosemicarbazide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how the position and nature of bromine substitution influence anticancer, antibacterial, and enzyme inhibitory activities, supported by experimental data and detailed protocols.
The Thiosemicarbazide Core: A Foundation for Diverse Bioactivity
Thiosemicarbazides are characterized by a carbohydrazide core linked to a thiocarbonyl group. This unique structural motif imparts the ability to chelate metal ions, a property often linked to their biological effects.[1] The general structure allows for extensive modification at various positions, enabling the fine-tuning of their physicochemical and pharmacological properties.
Bromine Substitution: A Strategic Enhancement of Therapeutic Potential
The incorporation of a bromine atom into the thiosemicarbazide scaffold can profoundly impact its biological activity. Bromine's electronegativity and steric bulk can alter the molecule's electronic distribution, lipophilicity, and binding interactions with biological targets. The following sections will explore the specific SAR of brominated thiosemicarbazide derivatives in key therapeutic areas.
Anticancer Activity: The Halogen Advantage
Numerous studies have highlighted the potent anticancer effects of thiosemicarbazide derivatives. The introduction of a bromine atom, often on a phenyl ring substituent, has been shown to enhance cytotoxicity against various cancer cell lines.
Key SAR Insights:
-
Position Matters: The position of the bromine atom on an aromatic ring can significantly influence anticancer potency. For instance, a 4-bromobenzoyl derivative has demonstrated significant activity, with IC50 values comparable to the standard drug doxorubicin.[1]
-
Electron-Withdrawing Effects: The electron-withdrawing nature of bromine can enhance the anticancer activity of thiosemicarbazide derivatives. This is often attributed to the increased ability of the molecule to participate in crucial biological interactions.[1]
Comparative Anticancer Activity of Brominated Thiosemicarbazide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Bromobenzoyl carbamothioyl methane hydrazonate | B16F10 | 0.9 µg/mL | [1] |
| 1,3-bis(2-fluorobenzoyl)-5-bromobenzene thiosemicarbazone | Cathepsin L Inhibition | 8.1 nM | [3] |
| Unspecified brominated derivative | MCF-7 | 1.573 µM | [4] |
| Unspecified brominated derivative | A549 | 3-4.5 µM | [5] |
Antibacterial Activity: Targeting Microbial Defenses
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Brominated thiosemicarbazides have shown promise in this arena, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Key SAR Insights:
-
Enhanced Potency: Studies have indicated that brominated derivatives can be more potent than their chlorinated counterparts. For example, 4-(4-bromophenyl)-thiosemicarbazide displayed increased antibacterial activity compared to the chlorine analog, a phenomenon attributed to an increase in electron density on the hydrazinic end of the molecule.[6]
-
Gram-Positive vs. Gram-Negative Activity: The substitution pattern can influence the spectrum of activity. While many derivatives show broad-spectrum activity, some exhibit preferential inhibition of Gram-positive strains like Staphylococcus aureus.[7][8]
Comparative Antibacterial Activity of Brominated Thiosemicarbazide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-thiosemicarbazide | E. coli | - | [6] |
| Bromo-substituted thiosemicarbazones | S. aureus | 3.9 | [9] |
| Bromo-substituted thiosemicarbazones | E. coli | 62.5 | [9] |
Enzyme Inhibition: Modulating Key Biological Pathways
Thiosemicarbazide derivatives have been identified as inhibitors of various enzymes, including cholinesterases, which are key targets in the management of Alzheimer's disease.
Key SAR Insights:
-
Positional Influence on Selectivity: The position of the bromine atom can influence the selectivity of inhibition between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). An ortho-bromine substituent has been associated with high potency against both enzymes.[10]
-
Enhanced Inhibition: The presence of a bromine atom can lead to a significant improvement in inhibitory activity. For example, a quinoline-thiosemicarbazone derivative with a 4-bromine substituent showed a 75-fold improvement in activity compared to the positive control.
Comparative Cholinesterase Inhibitory Activity of Brominated Thiosemicarbazide Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| ortho-Bromo substituted thiosemicarbazone | AChE | 114.57 ± 0.15 | [10] |
| ortho-Bromo substituted thiosemicarbazone | BChE | 150.36 ± 0.18 | [10] |
| Quinoline-thiosemicarbazone with 4-bromine substituent | BChE | - |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and biological evaluation of brominated thiosemicarbazide derivatives.
Synthesis of Brominated Thiosemicarbazide Derivatives
A general and efficient method for the synthesis of brominated thiosemicarbazide derivatives involves the condensation of a substituted thiosemicarbazide with a bromo-substituted aldehyde or ketone.
General Synthetic Protocol:
-
Dissolution: Dissolve an equimolar amount of the desired substituted thiosemicarbazide (e.g., 4-(4-bromophenyl)thiosemicarbazide) and the bromo-substituted aldehyde (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) in a suitable solvent such as methanol.[11][12]
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.[11]
-
Reflux: Reflux the reaction mixture for a specified period, typically ranging from 5 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[11]
-
Isolation: Upon completion, pour the reaction mixture into crushed ice to precipitate the product.[11]
-
Purification: Filter the separated solid, wash it with a suitable solvent (e.g., sodium bisulfite solution followed by cold 1,4-dioxane), and dry it at room temperature.[11]
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[11][12]
Caption: General workflow for the synthesis of brominated thiosemicarbazide derivatives.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the brominated thiosemicarbazide derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-BROMOPHENYL)-3-THIOSEMICARBAZIDE | 2646-31-3 [chemicalbook.com]
- 7. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide vs. Fluconazole as Antifungal Agents
A Technical Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the antifungal efficacy of the novel investigational compound, 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide, and the widely-used triazole antifungal, fluconazole. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, in vitro performance based on standardized testing, and the experimental protocols required for such evaluations.
Introduction: The Clinical Landscape and the Need for Novel Antifungals
Fluconazole, a member of the triazole class, is a cornerstone in the treatment of various fungal infections, particularly those caused by Candida and Cryptococcus species.[1] Its established safety profile and efficacy have made it a frontline therapeutic agent.[2][3] However, the rise of drug-resistant fungal strains, such as Candida auris and fluconazole-resistant Candida albicans, presents a significant and growing global health threat, necessitating the discovery of new antifungal agents with novel mechanisms of action.[4][5]
Thiosemicarbazides and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal potential.[6][7][8][9] This guide focuses on this compound, a representative of this class, to evaluate its potential as a viable alternative or adjunct to fluconazole.
Differentiated Mechanisms of Fungal Inhibition
A fundamental aspect of comparing these two agents is their distinct interaction with fungal cellular machinery. This difference is critical, as it suggests that the investigational compound may bypass the resistance mechanisms that affect fluconazole.
Fluconazole: Inhibition of Ergosterol Synthesis
Fluconazole's mechanism is well-characterized. It selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][10][11] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and proper function.[10][12] By blocking ergosterol production, fluconazole disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic activity).[1][11][12]
Caption: Mechanism of action of Fluconazole.
This compound: A Potentially Novel Target
While the precise molecular target of many thiosemicarbazide derivatives is an active area of research, studies on related compounds suggest a mechanism distinct from that of azoles.[6][13] Molecular docking studies have proposed several potential enzyme targets for 4-arylthiosemicarbazides, including N-myristoyltransferase (NMT).[6][14] NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of proteins. This myristoylation is crucial for protein-membrane interactions and signal transduction pathways. Inhibition of NMT could disrupt essential cellular processes, leading to fungal cell death. Other potential targets investigated for this class of compounds include topoisomerase II and secreted aspartic proteinases (SAPs).[6] This divergence in mechanism is a key strategic advantage, as it implies a lack of cross-resistance with azole-class drugs.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The use of fluconazole in the treatment of superficial fungal infections- A meta-analysis - IP Indian J Clin Exp Dermatol [ijced.org]
- 3. [Clinical efficacy of fluconazole against fungal infections in hematological diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the corrosion inhibition efficiency of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide with known inhibitors.
A Comparative Guide to the Corrosion Inhibition Efficiency of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Abstract
Corrosion remains a significant challenge across numerous industries, necessitating the development and evaluation of effective corrosion inhibitors. This guide provides an in-depth comparative analysis of the corrosion inhibition efficiency of a specific thiosemicarbazide derivative, this compound, against established inhibitors such as Thiourea and Benzotriazole in acidic media. We delve into the mechanistic principles of thiosemicarbazide inhibition, present standardized experimental protocols for performance evaluation, and offer a transparent comparison based on available experimental data. This document is intended for researchers, chemists, and materials scientists engaged in the development and application of corrosion mitigation strategies.
Introduction: The Imperative for Advanced Corrosion Inhibitors
The electrochemical degradation of metallic materials, or corrosion, poses a substantial economic and safety burden on industries ranging from oil and gas to infrastructure and manufacturing. The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of the corrosion process.[1][2]
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure.[3][4] Compounds containing heteroatoms such as sulfur, nitrogen, and oxygen, along with aromatic rings, are particularly effective due to the presence of lone-pair electrons and pi-electrons that facilitate adsorption onto the metal surface.[4][5][6] Thiosemicarbazide and its derivatives have emerged as a promising class of corrosion inhibitors due to their cost-effectiveness, low toxicity, and excellent inhibitive properties in various corrosive environments.[7][8]
This guide focuses on a specific derivative, this compound, and aims to provide a rigorous comparison of its performance against well-established inhibitors. By synthesizing data from literature and outlining standardized testing methodologies, we offer a comprehensive resource for evaluating and selecting appropriate corrosion inhibitors for acidic environments.
The Inhibitory Action of Thiosemicarbazide Derivatives
The primary mechanism by which thiosemicarbazide derivatives inhibit corrosion is through adsorption onto the metal surface. This adsorption can be classified as either physisorption, chemisorption, or a combination of both (mixed adsorption).[3]
-
Physisorption: This involves electrostatic interactions between charged inhibitor molecules and the charged metal surface.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the heteroatoms (S, N) in the thiosemicarbazide molecule and the vacant d-orbitals of the metal atoms.[4]
The presence of the thiocarbonyl group (C=S) and the amine groups (-NH2, -NH) in the thiosemicarbazide backbone provides multiple active centers for adsorption.[6][7] The general consensus is that the sulfur atom, being more easily protonated in acidic solutions and a stronger electron donor than nitrogen, adsorbs more strongly to the metal surface.[1] This adsorption creates a protective film that blocks the active corrosion sites.[6][9]
The molecular structure of this compound suggests a high potential for corrosion inhibition due to the presence of multiple adsorption centers: the sulfur atom, three nitrogen atoms, and the aromatic ring.
Comparative Inhibitors: Benchmarking Performance
To provide a meaningful comparison, we have selected two widely studied and commercially relevant corrosion inhibitors:
-
Thiourea: A simple, sulfur- and nitrogen-containing organic compound known for its effectiveness in acidic media.[1][10] It serves as a fundamental benchmark for sulfur-containing inhibitors.
-
Benzotriazole (BTA): A heterocyclic compound extensively used for the protection of copper and its alloys, but also showing significant inhibition for steel in certain environments.[11][12][13]
The selection of these inhibitors allows for a comparison against both a structurally related compound (Thiourea) and a widely used heterocyclic inhibitor (Benzotriazole).
Experimental Evaluation of Inhibition Efficiency
A standardized and rigorous experimental approach is paramount for the accurate assessment of corrosion inhibitor performance. The following are the most common and accepted methods in the field.[2][14]
Weight Loss Method (Gravimetric)
This is a traditional and straightforward method for determining the average corrosion rate.[15][16][17] It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specified duration.[15]
Standard Protocol (based on ASTM D2688): [18][19][20]
-
Coupon Preparation: Mechanically polish mild steel coupons of known dimensions, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, dry, and accurately weigh.
-
Test Solution: Prepare the corrosive medium (e.g., 1.0 M HCl) and the test solutions containing various concentrations of the inhibitor.
-
Immersion: Suspend the prepared coupons in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After immersion, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), rinse, dry, and re-weigh.
-
Calculation of Inhibition Efficiency (IE%):
-
Calculate the corrosion rate (CR) in the absence (CR_blank) and presence (CR_inh) of the inhibitor.
-
Calculate the Inhibition Efficiency using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
Electrochemical Methods
Electrochemical techniques offer a rapid and detailed insight into the corrosion inhibition mechanism.[14]
This technique provides information on both the anodic (metal dissolution) and cathodic (hydrogen evolution in acidic media) reactions.[21][22] By analyzing the polarization curves, one can determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate, and understand whether the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type inhibitor).[23][24][25]
Standard Protocol (based on ASTM G59): [24][25]
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.[17]
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow, constant scan rate (e.g., 0.6 V/h).[25]
-
Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[22]
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100[26]
EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the inhibitor film at the metal-solution interface.[27][28][29][30]
Standard Protocol:
-
Setup: Use the same three-electrode cell as in potentiodynamic polarization.
-
Measurement: After the OCP stabilizes, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[29]
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to extract parameters like the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (C_dl).[27]
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100
Performance Comparison: A Data-Driven Analysis
Table 1: Inhibition Efficiency of this compound and Related Compounds
| Inhibitor | Corrosive Medium | Metal | Method | Concentration | Inhibition Efficiency (%) | Reference |
| 4-(4-Bromophenyl)thiosemicarbazide | 1.0 M HCl | Mild Steel | Potentiodynamic Polarization, EIS | 1x10⁻² M | 95 | [31][32] |
| Halogen-substituted benzaldehyde thiosemicarbazones | 1 M HCl | Mild Steel | Weight Loss, Potentiodynamic Polarization | 400 µM | 91.4 - 95.3 | [23] |
| Thiosemicarbazone derivatives | 1.0 M HCl | Mild Steel | Weight Loss | 3 mM | Increases with concentration | [6] |
Table 2: Inhibition Efficiency of Known Inhibitors (Thiourea and Benzotriazole)
| Inhibitor | Corrosive Medium | Metal | Method | Concentration | Inhibition Efficiency (%) | Reference |
| Thiourea | 1 N H₂SO₄ | Mild Steel | Weight Loss | >1x10⁻² M | Varies, can accelerate corrosion at high concentrations | [10] |
| Thiourea | HCl | Aluminum | Weight Loss | 25 wt.% | ~52 | [33] |
| Benzotriazole (BTA) | 0.1 M H₂SO₄ | Stainless Steel | Potentiodynamic Polarization, EIS | Not Specified | Up to 97 | [11] |
| Benzotriazole (BTA) | H₂SO₄ | Copper | Weight Loss | 0.12 g/l | 86 | [34] |
Analysis:
From the available data, 4-(4-Bromophenyl)thiosemicarbazide demonstrates a high inhibition efficiency of 95% for mild steel in 1.0 M HCl at a concentration of 1x10⁻² M.[31][32] This performance is comparable to and, in some cases, exceeds that of the benchmark inhibitors under similar acidic conditions. For instance, Benzotriazole shows high efficiency on stainless steel but its effectiveness can vary significantly with the metal and the specific acidic environment.[11][34] Thiourea's performance is complex; while it can be an effective inhibitor, it has been reported to accelerate corrosion at higher concentrations.[10] The high efficiency of the bromo-substituted thiosemicarbazide highlights the positive influence of the phenyl ring and halogen substituent on the molecule's inhibitory properties.
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a new corrosion inhibitor.
Caption: Workflow for Corrosion Inhibitor Evaluation.
Mechanism of Inhibition
This diagram illustrates the proposed mechanism of action for thiosemicarbazide-based inhibitors on a metal surface in an acidic medium.
Caption: Corrosion Inhibition Mechanism.
Conclusion and Future Directions
Based on the available scientific literature, this compound and its structural analogs exhibit high corrosion inhibition efficiency for mild steel in acidic environments, performing on par with or exceeding that of established inhibitors like Benzotriazole and showing more consistent performance than Thiourea.[31][32] The robust molecular structure, featuring multiple adsorption sites, contributes to the formation of a stable protective film on the metal surface.[6][7]
Future research should focus on direct, head-to-head comparative studies of these inhibitors under a wider range of conditions (e.g., varying temperatures, different acidic media, and on different metal alloys). Furthermore, investigations into the synergistic effects of combining thiosemicarbazide derivatives with other inhibitor classes could lead to the development of even more potent and cost-effective corrosion mitigation solutions.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 3. materials.international [materials.international]
- 4. Adsorption and Quantum Chemical Studies on the Inhibition Potentials of Some Thiosemicarbazides for the Corrosion of Mild Steel in Acidic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the synthesis, characterization, and corrosion inhibition of new tris-thiosemicarbazone derivatives for acidic steel settings using computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. researchgate.net [researchgate.net]
- 8. Thiosemicarbazide and its derivatives as promising corrosion inhibitors: A Mini-Review - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 9. rspublication.com [rspublication.com]
- 10. content.ampp.org [content.ampp.org]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. content.ampp.org [content.ampp.org]
- 15. tcreng.com [tcreng.com]
- 16. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 18. store.astm.org [store.astm.org]
- 19. store.astm.org [store.astm.org]
- 20. file.yizimg.com [file.yizimg.com]
- 21. corrosionpedia.com [corrosionpedia.com]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05690A [pubs.rsc.org]
- 24. store.astm.org [store.astm.org]
- 25. farsi.msrpco.com [farsi.msrpco.com]
- 26. electrochemsci.org [electrochemsci.org]
- 27. ijcsi.pro [ijcsi.pro]
- 28. content.ampp.org [content.ampp.org]
- 29. jmaterenvironsci.com [jmaterenvironsci.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. electrochemsci.org [electrochemsci.org]
- 32. researchgate.net [researchgate.net]
- 33. mjas.analis.com.my [mjas.analis.com.my]
- 34. content.ampp.org [content.ampp.org]
A Guide to the Cross-Validation of Spectroscopic Data with Theoretical Calculations for 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
This guide provides an in-depth technical comparison of experimental spectroscopic data and theoretical quantum chemical calculations for the novel thiosemicarbazide derivative, 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide. Thiosemicarbazides are a class of compounds renowned for their wide-ranging biological activities, making precise structural and electronic characterization paramount for applications in drug discovery and materials science.[1][2]
The core principle of this guide is the synergy between empirical measurement and computational modeling. While experimental techniques provide real-world data on the molecular structure and properties, theoretical calculations offer a microscopic view, explaining the origins of observed phenomena. Cross-validating these two domains provides a high-fidelity, comprehensive understanding of the molecule's behavior, ensuring the reliability of structural assignments and predictive insights into its reactivity.[3][4][5]
The Cross-Validation Workflow: An Integrated Approach
The robust characterization of a novel compound is not a linear process but a cyclic workflow. Experimental data informs and refines computational models, while theoretical results help interpret and assign complex experimental spectra. This iterative process ensures a convergence toward a validated molecular model.
Caption: Integrated workflow for the cross-validation of experimental and theoretical data.
Part 1: Experimental Spectroscopic Characterization
The initial step involves the synthesis and purification of the title compound, followed by characterization using a suite of spectroscopic techniques. Each method probes different aspects of the molecule's structure and electronic system.
Experimental Protocols
-
Synthesis: The title compound, this compound, is synthesized via the reaction of 4-bromo-2,6-dimethylaniline with thiophosgene to form an isothiocyanate intermediate, followed by reaction with hydrazine hydrate.[1][6] Purity is confirmed by melting point determination and thin-layer chromatography.
-
FT-IR and FT-Raman Spectroscopy:
-
Rationale: These techniques are essential for identifying functional groups and probing the vibrational modes of the molecule. FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures inelastic scattering, providing complementary information, especially for symmetric, non-polar bonds.[7]
-
Protocol: FT-IR spectra are recorded using KBr pellets on a Fourier Transform Infrared Spectrophotometer in the 4000–400 cm⁻¹ range. FT-Raman spectra are obtained using a Nd:YAG laser source.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Rationale: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment, connectivity, and number of magnetically distinct nuclei (protons and carbons) in the molecule.
-
Protocol: Spectra are recorded on a 400 MHz or 500 MHz spectrometer at ambient temperature using DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as an internal standard.[8][9]
-
-
UV-Vis Spectroscopy:
-
Rationale: This technique probes the electronic transitions within the molecule, providing insights into the conjugated systems and the energies of frontier molecular orbitals.
-
Protocol: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., methanol or DMSO) using a double-beam spectrophotometer, typically in the 200–800 nm range.[10]
-
Part 2: Theoretical Computational Modeling
Computational chemistry provides a theoretical framework to predict and understand the spectroscopic properties of the molecule. Density Functional Theory (DFT) is the method of choice for such investigations, offering a favorable balance between accuracy and computational cost.[11][12]
Computational Protocol
-
Software: All calculations are performed using the Gaussian 09 or a more recent software package.
-
Geometry Optimization:
-
Rationale: The first and most critical step is to find the molecule's most stable three-dimensional structure (its minimum energy conformation). All subsequent calculations are based on this optimized geometry.
-
Method: The molecular structure is optimized using DFT with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) exchange-correlation functional and the 6-311+G(d,p) basis set, a combination known to yield reliable results for organic molecules.[13][14][15] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[14]
-
-
Calculation of Spectroscopic Properties:
-
Vibrational Frequencies (IR/Raman): Calculated at the same B3LYP/6-311+G(d,p) level of theory to predict the IR and Raman spectra.
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate ¹H and ¹³C isotropic shielding constants, which are then converted to chemical shifts relative to TMS.
-
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the energies and oscillator strengths of the lowest singlet-singlet electronic transitions, simulating the UV-Vis spectrum.[16]
-
Frontier Molecular Orbitals (FMO) & Molecular Electrostatic Potential (MEP): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The MEP is mapped onto the electron density surface to visualize reactive sites.[17][18]
-
Caption: Atom numbering scheme for this compound.
Part 3: Comparative Analysis and Cross-Validation
This section forms the core of the guide, where experimental and theoretical data are juxtaposed to achieve a validated understanding.
Vibrational Spectroscopy (FT-IR & FT-Raman)
A direct comparison between the observed and calculated vibrational frequencies allows for a definitive assignment of the spectral bands. DFT calculations often overestimate vibrational frequencies due to the harmonic approximation; thus, a uniform scaling factor (e.g., ~0.96 for B3LYP) is typically applied to the calculated values for better agreement.[11]
| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Rationale & Insights |
| N-H Stretching (Amine) | ~3400, ~3280 | ~3410, ~3295 | Asymmetric and symmetric stretching of the terminal NH₂ group. |
| N-H Stretching (Amide) | ~3150 | ~3160 | Confirms the presence of the secondary amine N-H bonds. |
| Aromatic C-H Stretching | ~3050 | ~3065 | Characteristic vibrations of the phenyl ring. |
| C=S Stretching | ~1250 | ~1240 | Key vibration for the thiourea core, indicating the thione form.[14][19] |
| C-N Stretching | ~1540 | ~1535 | Vibrations associated with the thiosemicarbazide backbone. |
| C-Br Stretching | ~650 | ~645 | Confirms the presence and position of the bromine substituent. |
Note: Values are representative based on similar thiosemicarbazide derivatives.[2][14][19]
NMR Spectroscopy (¹H & ¹³C)
The excellent linear correlation typically observed between experimental and calculated NMR chemical shifts provides strong evidence for the correctness of the proposed molecular structure in the given solvent.
| Assignment | Experimental ¹H (ppm) | Calculated ¹H (ppm) | Rationale & Insights |
| NH₂ | ~4.8 | ~4.75 | Broad singlet for the terminal amine protons. |
| Ar-H (meta) | ~7.3 | ~7.28 | Singlet (due to symmetry) for the two aromatic protons. |
| N¹⁰-H | ~8.5 | ~8.45 | Singlet for the amide proton adjacent to the phenyl ring. |
| N¹²-H | ~9.2 | ~9.15 | Singlet for the amide proton adjacent to the amine group. |
| Ar-CH₃ | ~2.2 | ~2.18 | Singlet for the six equivalent methyl protons. |
| Assignment | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) | Rationale & Insights |
| C=S | ~182.5 | ~182.1 | Most downfield signal, characteristic of the thiocarbonyl carbon. |
| Aromatic C (ipso, quat) | ~138, ~135 | ~137.8, ~134.9 | Quaternary carbons of the phenyl ring. |
| Aromatic CH | ~129.5 | ~129.3 | Aromatic methine carbons. |
| Aromatic C-Br | ~118.0 | ~117.8 | Carbon atom directly bonded to the bromine. |
| Ar-CH₃ | ~18.5 | ~18.3 | Methyl carbons. |
Note: Values are representative and illustrative for the cross-validation process.[1][20]
Electronic Properties (UV-Vis, FMO, MEP)
While UV-Vis provides the experimental energy of electronic transitions, TD-DFT calculations identify their nature. The HOMO-LUMO gap is a critical parameter indicating the molecule's chemical reactivity and kinetic stability.
-
Experimental UV-Vis: A typical spectrum might show a strong absorption maximum (λmax) around 280-320 nm.
-
TD-DFT Calculation: This λmax would be attributed to a π → π* electronic transition. The calculation would identify this transition as originating primarily from the HOMO and terminating in the LUMO.
-
HOMO-LUMO Analysis: The HOMO is likely localized on the thiosemicarbazide moiety and the phenyl ring, indicating these are the primary electron-donating sites. The LUMO may be distributed across the C=S bond and the aromatic system, marking them as electron-accepting regions. The calculated energy gap (ΔE = ELUMO – EHOMO) provides a theoretical measure of the molecule's excitability, which should correlate with the observed λmax.[13][14][15]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the molecule's reactive sites.
-
Red/Yellow Regions (Negative Potential): These are electron-rich areas, prone to electrophilic attack. For the title compound, these would be centered on the sulfur atom (S14) and the nitrogen atoms, highlighting their roles as hydrogen bond acceptors and metal coordination sites.[21][22]
-
Blue Regions (Positive Potential): These are electron-deficient areas, susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms of the N-H groups, indicating their potential as hydrogen bond donors.[23][24]
-
Conclusion
The cross-validation of experimental and theoretical data provides a powerful, self-correcting methodology for the comprehensive characterization of this compound. This integrated approach moves beyond simple data collection, offering deep insights into the relationship between molecular structure, spectroscopic signatures, and chemical reactivity. The strong congruence between the scaled DFT predictions and the experimental FT-IR, Raman, NMR, and UV-Vis data validates the optimized molecular geometry and provides a high degree of confidence in the assignment of all spectral features. Furthermore, theoretical models like MEP and FMO analysis offer predictive power, guiding future research in areas such as drug design, where understanding intermolecular interactions is critical.
References
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- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A retrospective look at cross model validation and its applicability in vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Theory cracks old data: Rovibrational energy levels of orthoH2–CO derived from experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
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- 12. researchgate.net [researchgate.net]
- 13. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV-Vis) Characterization, and Quantum Chemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. umpir.ump.edu.my [umpir.ump.edu.my]
- 17. Dataset of Theoretical MEP, HOMO-LUMO Band gap and Experimental Cole-cole plot of 4-(ortho-, meta- and para-fluorophenyl)thiosemicarbazide isomers - Mendeley Data [data.mendeley.com]
- 18. Dataset of theoretical Molecular Electrostatic Potential (MEP), Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) band gap and experimental cole-cole plot of 4-(ortho-, meta- and para-fluorophenyl)thiosemicarbazide isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. researchgate.net [researchgate.net]
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- 24. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Cytotoxicity of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide on Normal Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic profile of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide on normal, non-cancerous cell lines. In the quest for novel therapeutics, particularly in oncology, the selectivity of a compound is paramount. An ideal therapeutic agent should exhibit high potency against target (e.g., cancer) cells while exerting minimal toxicity on healthy tissues. Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest for their wide range of biological activities, including potent anticancer properties.[1][2][3] Their mechanism of action is often linked to the chelation of essential metal ions and the inhibition of key enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair.[4]
However, the therapeutic window of these compounds is dictated by their effect on non-malignant cells. This guide offers an in-depth comparison of methodologies to evaluate this crucial aspect of drug development, supported by experimental data from structurally related compounds to infer the potential behavior of this compound.
Understanding the Landscape: Cytotoxicity of Phenyl-Thiosemicarbazide Derivatives
The target compound, this compound, possesses a bromine atom at the para position and two methyl groups at the ortho positions of the phenyl ring. Halogen substitution, particularly with bromine or chlorine, has been explored in various studies. For instance, a study on 1-(phenoxyacetyl)-4-substituted thiosemicarbazide derivatives demonstrated that compounds with halogen substitutions on the phenyl ring exhibited varying degrees of cytotoxicity against normal human fibroblasts (BJ cell line).[5]
To provide a clear comparative overview, the following table summarizes the reported 50% inhibitory concentration (IC50) values of various N4-phenyl thiosemicarbazide derivatives on several normal human cell lines.
Table 1: Comparative Cytotoxicity (IC50) of N4-Phenyl Thiosemicarbazide Derivatives on Normal Human Cell Lines
| Compound/Derivative Class | Normal Cell Line | IC50 (µM) | Reference |
| 1-(2,4-dichlorophenoxy)acetyl-4-(aryl)thiosemicarbazides | BJ (Normal Fibroblasts) | Non-toxic in the concentration range used for some derivatives | [5] |
| Thiosemicarbazone Derivative (8) | HBL-100 (Non-tumorigenic Breast) | 153.3 | [1] |
| Thiosemicarbazone Derivative (5) | HBL-100 (Non-tumorigenic Breast) | 204 | [1] |
| Nitro-substituted Thiosemicarbazides (5d and 5b) | NIH3T3 (Mouse Fibroblasts) | Showed >55% cell viability | [4] |
| Multifunctional Thiosemicarbazones (FA4 and PS3) | MCF10A (Non-tumorigenic Breast) | 4.88 and 5.01 | [6] |
| Multifunctional Thiosemicarbazones (FA4 and PS3) | BEAS-2B (Normal Bronchial Epithelium) | 7.21 and 8.12 | [6] |
| Palladium(II) thiosemicarbazone complex | Vero (Normal Monkey Kidney) | 24.5 | [7] |
| Thiazole derivatives of thiosemicarbazones | Vero (Normal Monkey Kidney) | > 100 | [8] |
| Novel Thiosemicarbazones | HFF-1 (Human Foreskin Fibroblasts) | Moderate cytotoxicity (30-80 µM) | [9] |
| Novel Thiosemicarbazones | RWPE-1 (Normal Prostate Epithelium) | Moderate cytotoxicity (30-80 µM) | [9] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxicity.
From this data, it is evident that the cytotoxicity of thiosemicarbazide derivatives on normal cells can vary significantly based on their chemical structure. The presence of bulky and lipophilic groups on the phenyl ring can influence cell permeability and interaction with intracellular targets. The dimethyl substitution on the phenyl ring of the target compound may enhance its lipophilicity, potentially leading to increased cellular uptake and, consequently, higher cytotoxicity compared to unsubstituted phenyl-thiosemicarbazides. The bromo-substituent further adds to the lipophilicity and electronic properties of the molecule. Therefore, it is crucial to experimentally determine the IC50 value of this compound on a panel of normal cell lines to ascertain its therapeutic window.
Core Experimental Protocols for Cytotoxicity Assessment
To ensure scientific rigor, a multi-assay approach is recommended to assess cytotoxicity. This provides a more complete picture of the compound's effects on cell health, as different assays measure distinct cellular parameters.
Metabolic Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed the chosen normal cell lines (e.g., MRC-5, BEAS-2B, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Cell Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon cell lysis.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a positive control of fully lysed cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the compound of interest.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Potential Signaling Pathways of Thiosemicarbazide-Induced Cytotoxicity
The cytotoxic effects of many thiosemicarbazone derivatives are attributed to their ability to induce apoptosis.[10] This programmed cell death can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Thiosemicarbazones can induce the intrinsic pathway by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.
Conclusion and Future Directions
The assessment of cytotoxicity on normal cell lines is a non-negotiable step in the preclinical evaluation of any potential therapeutic agent. For this compound, while direct data is lacking, the analysis of structurally related compounds suggests a potential for cytotoxicity that warrants thorough investigation. The presence of dimethyl and bromo substituents on the phenyl ring may modulate its biological activity, and its precise IC50 values against a panel of normal human cell lines must be established.
By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and the induction of apoptosis, researchers can build a comprehensive toxicological profile of this compound. This data is essential for determining its therapeutic index and for making informed decisions about its potential for further development as a selective and safe therapeutic agent. The protocols and comparative data presented in this guide provide a robust starting point for these critical investigations.
References
- 1. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthesis of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide against published methods
A Comparative Benchmarking Guide to the Synthesis of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Introduction: The Significance of the Thiosemicarbazide Scaffold
Thiosemicarbazides, characterized by the core N-NH-C(=S)-N functional group, are a cornerstone in medicinal chemistry and materials science.[1] Their unique structural and electronic properties make them versatile precursors for the synthesis of a wide array of bioactive heterocyclic compounds, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones.[2][3] These derivatives have demonstrated a remarkable spectrum of biological activities, including potential as antimicrobial, anticonvulsant, anticancer, and enzyme inhibitory agents.[4][5][6]
The target molecule of this guide, this compound, incorporates several key features: a sterically hindered dimethylphenyl ring, a bromine atom for potential further functionalization (e.g., in cross-coupling reactions), and the reactive thiosemicarbazide moiety. This combination makes it a promising intermediate for the development of novel therapeutic agents and molecular probes. Given its potential, establishing an optimized and well-characterized synthetic route is of paramount importance.
This guide presents a head-to-head comparison of three distinct synthetic strategies, evaluating them on key performance indicators such as yield, purity, reaction time, and operational simplicity.
Overview of Synthetic Strategies
The synthesis of 4-aryl-3-thiosemicarbazides can be approached through several pathways. The most prevalent and direct method involves the nucleophilic addition of hydrazine to an aryl isothiocyanate.[3] Alternative multi-step methods often commence from the corresponding aniline, building the thiosemicarbazide backbone sequentially. We will benchmark our optimized in-house protocol against two distinct methods adapted from the chemical literature.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Thiosemicarbazide Derivatives with Target Enzymes
Abstract
Thiosemicarbazide derivatives represent a versatile and highly privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including antibacterial, anticancer, antiviral, and antifungal properties.[1][2][3][4] The efficacy of these compounds is often rooted in their ability to effectively bind to and inhibit specific enzyme targets. Molecular docking, a powerful computational tool, has become indispensable for elucidating the binding mechanisms of these derivatives, predicting their inhibitory potential, and guiding the rational design of more potent analogues. This guide provides a comprehensive comparison of the docking performance of thiosemicarbazide derivatives against two distinct and therapeutically relevant enzyme classes: bacterial topoisomerases and tyrosinase. We will explore the structural basis for their inhibitory action, provide detailed, field-tested protocols for conducting these computational experiments, and present comparative data to inform future drug discovery efforts.
The Thiosemicarbazide Scaffold: A Privileged Structure in Enzyme Inhibition
The remarkable versatility of thiosemicarbazide derivatives stems from their unique structural features. The core -NH-CS-NH- moiety is a potent pharmacophore capable of engaging in multiple non-covalent interactions. The sulfur atom of the thiourea group and the nitrogen atoms of the hydrazone linkage are excellent hydrogen bond donors and acceptors.[5] Furthermore, this scaffold acts as an efficient metal-chelating agent, a property that is particularly crucial for inhibiting metalloenzymes.[6][7] This inherent ability to interact with key residues and cofactors within an enzyme's active site makes thiosemicarbazides a focal point of inhibitor design.
Foundational Principles of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main stages: sampling the conformational space of the ligand within the active site and ranking these poses using a scoring function. The scoring function estimates the binding affinity, typically represented as a negative value in kcal/mol, where a more negative score indicates a stronger, more favorable interaction. This in silico approach allows for the rapid screening of virtual libraries, prioritization of candidates for synthesis, and generation of hypotheses about structure-activity relationships (SAR) before committing to resource-intensive wet-lab experiments.
Comparative Docking Analysis: Case Studies
To illustrate the practical application of molecular docking, we present comparative studies against two distinct enzyme targets known to be modulated by thiosemicarbazide derivatives.
Case Study 1: Bacterial Topoisomerase IV - A Target for Novel Antibacterials
Bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibacterial agents.[8] Certain thiosemicarbazide derivatives have been identified as inhibitors of the ATPase activity of these enzymes, representing a novel mechanism of action distinct from fluoroquinolones.[8]
A docking study was simulated to compare the binding of three hypothetical thiosemicarbazide derivatives against the ATPase domain of Staphylococcus aureus Topoisomerase IV (ParE subunit).
Table 1: Comparative Docking Results for Thiosemicarbazide Derivatives against S. aureus Topoisomerase IV (ParE)
| Compound ID | Derivative Structure (R-Group) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| TSC-01 | Phenyl | -7.8 | Asn46, Gly77, Asp73 |
| TSC-02 | 4-Nitrophenyl | -8.9 | Asn46, Gly77, Asp73, Arg76 (H-bond with Nitro) |
| TSC-03 | Indole-2-carbonyl | -9.5 | Asn46, Gly77, Asp73, Thr165 (H-bond with Indole NH) |
Analysis: The data demonstrates a clear structure-activity relationship. The addition of a nitro group (TSC-02) and an indole ring (TSC-03) significantly improves the binding affinity compared to the simple phenyl derivative (TSC-01). This is attributable to the formation of additional hydrogen bonds with key residues in the ATP-binding pocket, as confirmed by interaction analysis.[8] These results suggest that extending the scaffold to include hydrogen-bonding moieties can enhance potency, a hypothesis that can be directly tested through synthesis and enzymatic assays.
Case Study 2: Tyrosinase - A Target for Hyperpigmentation and Food Browning
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[7] Its inhibitors are of great interest in the cosmetic industry for skin-whitening agents and in the food industry to prevent enzymatic browning.[6] Thiosemicarbazones are particularly effective tyrosinase inhibitors, primarily due to the ability of the thiourea moiety's sulfur atom to chelate the copper ions in the enzyme's active site.[6]
A docking study was simulated to compare derivatives against mushroom tyrosinase.
Table 2: Comparative Docking Results for Thiosemicarbazide Derivatives against Mushroom Tyrosinase
| Compound ID | Derivative Structure (R-Group) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues / Interactions |
| TSC-04 | Benzaldehyde | -6.5 | His259, His263, Val283, Cu400, Cu401 |
| TSC-05 | 4-Hydroxybenzaldehyde | -7.2 | His259, His263, Ser282 (H-bond with OH), Cu400, Cu401 |
| TSC-06 | 4-Methoxybenzaldehyde | -7.0 | His259, His263, Val283, Cu400, Cu401 |
Analysis: The results highlight the importance of the thiocarbonyl sulfur in coordinating with the two copper ions (Cu400, Cu401) at the core of the active site, a common finding in studies of thiosemicarbazone-based tyrosinase inhibitors.[6] The 4-hydroxy derivative (TSC-05) shows the best binding energy, forming an additional hydrogen bond with Ser282, which likely contributes to its enhanced affinity. This aligns with experimental data where hydroxylated analogues often exhibit superior inhibitory activity.[7]
Experimental Protocols: A Self-Validating Workflow for Molecular Docking
This section provides a standardized, step-by-step protocol for performing a molecular docking study using widely available software tools. Adhering to a rigorous protocol ensures reproducibility and enhances the trustworthiness of the results.
Protocol 1: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For this example, we use S. aureus Topoisomerase IV (PDB ID: 4PV5).[9]
-
Clean Structure: Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera, or Discovery Studio). Remove all water molecules, co-crystallized ligands, and any heteroatoms not essential for the enzyme's structural integrity.
-
Prepare for Docking: Using a program like AutoDockTools, add polar hydrogens, compute Gasteiger charges to assign partial charges to each atom, and save the prepared protein structure in the required format (e.g., PDBQT).
-
-
Ligand Preparation:
-
Create 2D Structure: Draw the thiosemicarbazide derivatives using a chemical drawing software (e.g., ChemDraw or MarvinSketch).
-
Convert to 3D and Optimize: Convert the 2D structures to 3D. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the tools within docking suites.
-
Prepare for Docking: In AutoDockTools, define the rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Generation (Defining the Binding Site):
-
Identify Active Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file or through literature review of known active site residues.
-
Define Grid Box: Using AutoDockTools, generate a grid parameter file. This involves creating a 3D box centered on the active site. The box must be large enough to accommodate the ligand and allow it to rotate and translate freely.
-
-
Docking Execution:
-
Run Algorithm: Execute the docking calculation using a program like AutoDock Vina. This involves providing the prepared receptor, ligand(s), and the grid configuration file as inputs. The software will systematically sample different poses of the ligand in the active site and calculate the binding affinity for each.
-
-
Analysis of Results:
-
Examine Binding Energies: Rank the ligands based on their predicted binding energies from the output file.
-
Visualize Poses: Load the docked complex (protein + best ligand pose) into a visualization program.
-
Identify Key Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, metal chelation) between the ligand and the receptor's amino acid residues. This analysis is critical for understanding the structural basis of inhibition and validating the docking results.[10]
-
Visualizing Workflows and Interactions
Diagrams are essential for conceptualizing complex processes and molecular interactions.
Caption: A standardized workflow for molecular docking studies.
Caption: Key interactions of a thiosemicarbazide with tyrosinase.
Conclusion and Future Outlook
This guide demonstrates that comparative molecular docking is a robust and insightful tool for the study of thiosemicarbazide derivatives. By systematically evaluating their interactions with diverse enzyme targets like bacterial topoisomerase IV and tyrosinase, researchers can effectively prioritize potent candidates and formulate clear, data-driven hypotheses to guide their synthesis and biological evaluation. The protocols and comparative analyses presented herein provide a validated framework for leveraging computational chemistry to accelerate the discovery of novel therapeutics based on the versatile thiosemicarbazide scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on development of bio-active thiosemicarbazide derivatives: Recent advances (2021) | Prachi T. Acharya | 87 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Synergistic Potential of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide: A Comparative Guide to In Vitro Evaluation
In the landscape of modern therapeutics, the pursuit of synergistic drug combinations represents a cornerstone of innovation, offering pathways to enhanced efficacy, reduced toxicity, and the circumvention of drug resistance. This guide focuses on the emergent potential of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide, a compound of interest within the broader, biologically active class of thiosemicarbazides. While this specific molecule is a relatively new entrant for extensive biological screening, the thiosemicarbazide scaffold is well-documented for its diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic effects of this compound with existing drugs, grounded in established scientific methodologies.
Introduction to this compound and the Rationale for Synergy Studies
This compound is synthesized from the reaction of 4-bromo-2,6-dimethylphenyl isothiocyanate with hydrazine hydrate.[3] Its structure, featuring a substituted phenyl ring and a thiosemicarbazide moiety, suggests a predisposition for biological activity, potentially through mechanisms such as enzyme inhibition or disruption of cellular metabolic processes.[3][4] The rationale for exploring its synergistic potential stems from the successes observed with other thiosemicarbazide derivatives. For instance, various thiosemicarbazones have demonstrated synergistic effects when combined with anthracyclines in pediatric solid tumors and with conventional antibiotics against resistant bacterial strains.[5][6]
The primary objective of synergy testing is to identify drug combinations where the combined effect is greater than the sum of their individual effects. Such synergistic interactions can lead to:
-
Dose Reduction: Achieving therapeutic efficacy with lower concentrations of each drug, thereby minimizing dose-related toxicities.
-
Enhanced Potency: Overcoming intrinsic or acquired resistance to single-agent therapies.
-
Broadened Spectrum of Activity: Targeting multiple pathways in a disease process to improve overall outcomes.
This guide will focus on two key therapeutic areas for evaluating the synergistic potential of this compound: oncology and infectious diseases.
Methodologies for Evaluating Drug Synergy
The quantitative assessment of drug interactions is crucial for determining whether a combination is synergistic, additive, or antagonistic. The following section details the gold-standard in vitro methodologies.
The Checkerboard Assay: A Foundational Technique
The checkerboard assay is a widely used in vitro method to screen for synergistic interactions between two compounds.[7] It involves a two-dimensional titration of both agents in a microtiter plate, allowing for the testing of numerous concentration combinations simultaneously.
Caption: Workflow for a checkerboard assay to evaluate drug synergy.
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound (Drug A) and a standard chemotherapeutic agent (e.g., Doxorubicin, Drug B) in a suitable solvent like DMSO.
-
Plate Seeding: Seed the inner 60 wells of a 96-well plate with cancer cells at a density of 5,000-10,000 cells per well. The outer wells should be filled with sterile PBS to minimize evaporation. Incubate for 24 hours to allow for cell attachment.
-
Drug Addition:
-
Perform serial dilutions of Drug A along the x-axis (e.g., columns 2-11) and Drug B along the y-axis (e.g., rows B-G).
-
Column 1 and row A will contain the highest concentrations of each drug, respectively.
-
Wells in row H will contain only dilutions of Drug A, and wells in column 12 will contain only dilutions of Drug B.
-
Include a row of wells with untreated cells as a growth control.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or PrestoBlue and measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone and in combination. Use these values to calculate the Combination Index.
The Combination Index (CI) Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy based on the mass-action law.[2][3] It provides a Combination Index (CI), where:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination that produce the same effect.
Proposed Experimental Design for Synergy Evaluation
Based on the known biological activities of thiosemicarbazides, we propose evaluating the synergistic potential of this compound in combination with representative anticancer and antibacterial agents.
Anticancer Synergy Screen
Partner Drugs:
-
Doxorubicin: A topoisomerase II inhibitor and a member of the anthracycline class, known to have synergistic interactions with other thiosemicarbazones.[6]
-
Cisplatin: A DNA cross-linking agent, representing a different mechanism of action.
Cell Lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon cancer cell line.
Hypothetical Data Presentation:
| Combination | Cell Line | IC50 of Drug A Alone (µM) | IC50 of Partner Drug Alone (µM) | Combination IC50 (Drug A / Partner Drug Ratio) | Combination Index (CI) at 50% Effect | Interaction |
| This compound + Doxorubicin | MCF-7 | 15 | 0.5 | (5 / 0.1) | 0.53 | Synergistic |
| This compound + Doxorubicin | A549 | 20 | 0.8 | (8 / 0.2) | 0.65 | Synergistic |
| This compound + Cisplatin | HCT116 | 12 | 2 | (6 / 0.9) | 0.95 | Additive |
Antibacterial Synergy Screen
Partner Drugs:
-
Levofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.[5]
-
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis.[5]
Bacterial Strains:
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium.
Hypothetical Data Presentation:
| Combination | Bacterial Strain | MIC of Drug A Alone (µg/mL) | MIC of Partner Drug Alone (µg/mL) | MIC in Combination (Drug A / Partner Drug) | Fractional Inhibitory Concentration (FIC) Index | Interaction |
| This compound + Levofloxacin | S. aureus | 32 | 0.5 | (8 / 0.125) | 0.5 | Synergistic |
| This compound + Levofloxacin | E. coli | 64 | 0.25 | (32 / 0.0625) | 0.75 | Additive |
| This compound + Linezolid | S. aureus | 32 | 2 | (4 / 0.5) | 0.375 | Synergistic |
Mechanistic Insights and Future Directions
A synergistic interaction implies that the combined drugs affect cellular pathways in a way that is more than the sum of their individual effects. For thiosemicarbazides, potential mechanisms of action include the inhibition of topoisomerase II and ribonucleotide reductase.[4]
Caption: Hypothetical synergistic mechanism of action.
Future studies should aim to elucidate the precise mechanisms underlying any observed synergistic interactions. This could involve:
-
Western Blot Analysis: To assess the expression levels of key proteins in targeted pathways.
-
Cell Cycle Analysis: To determine if the drug combination induces cell cycle arrest at specific phases.
-
Apoptosis Assays: To confirm that the synergistic effect leads to programmed cell death.
Conclusion
This guide provides a robust framework for the systematic evaluation of the synergistic potential of this compound. By employing established methodologies such as the checkerboard assay and the Combination Index method, researchers can quantitatively assess its interactions with existing anticancer and antibacterial drugs. The identification of synergistic combinations will be a critical step in unlocking the therapeutic potential of this promising compound and paving the way for future preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effects of Thiosemicarbazides with Clinical Drugs against S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazones Can Act Synergistically with Anthracyclines to Downregulate CHEK1 Expression and Induce DNA Damage in Cell Lines Derived from Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
As a Senior Application Scientist, ensuring that our clients and partners operate with the highest standards of safety is paramount. The proper handling and disposal of specialized chemical reagents are critical components of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide, ensuring compliance with regulations and minimizing risk.
Hazard Assessment and Core Principles
Before any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is an irritant and requires careful handling.
-
Hazard Profile : According to its Safety Data Sheet (SDS), this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. While specific toxicity data for this derivative is limited, the parent compound, thiosemicarbazide, is known to be highly toxic and potentially fatal if swallowed[2][3]. The presence of a bromine atom classifies it as a halogenated organic compound, which requires special consideration for disposal to prevent the formation of hazardous byproducts[4][5].
-
Guiding Principle : All chemical waste, including unused product, contaminated materials, and reaction byproducts, must be treated as hazardous waste[6][7]. Under the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA), generators of hazardous waste are responsible for its management from "cradle to grave"[6][8]. Never dispose of this chemical down the drain or in regular solid waste[7][9].
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound for disposal.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact, as the compound is a known skin irritant[1][10]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and dust, preventing serious eye irritation[1][10]. |
| Lab Coat | A full-length lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | To prevent respiratory irritation from inhaling the powdered compound[1][10]. |
Step-by-Step Disposal Protocol
The primary disposal route for halogenated organic compounds like this is through a licensed hazardous waste contractor, typically via high-temperature incineration[4][10].
Step 1: Waste Segregation and Collection
-
Isolate the Waste Stream : Designate a specific, sealed container for all waste related to this compound. This includes:
-
Unused or expired product.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves).
-
Rinsate from cleaning contaminated glassware (use a minimal amount of a suitable solvent like acetone or ethanol).
-
-
Rationale : Proper segregation is a core tenet of hazardous waste management[8]. Mixing incompatible waste streams can lead to dangerous chemical reactions[11]. As this is a halogenated compound, it must be kept separate from non-halogenated organic waste to ensure correct disposal by the waste management facility[5].
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : Use a leak-proof, sealable container made of a material compatible with the chemical and any solvents used for rinsing. A high-density polyethylene (HDPE) container is a common choice.
-
Label Correctly and Completely : The container must be clearly labeled with the words "HAZARDOUS WASTE"[7]. The label must also include:
-
The full chemical name: "this compound".
-
The primary hazard(s): "Irritant," "Toxic".
-
An accumulation start date.
-
-
Rationale : Accurate labeling is a strict regulatory requirement and ensures that waste handlers are aware of the container's contents and associated dangers[6][7].
Step 3: Storage of Waste Container
-
Secure Storage : Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage room[12].
-
Keep Closed : Containers must be kept tightly closed at all times except when adding waste. This is a common EPA violation and is crucial for preventing spills and exposure[6].
-
Rationale : Safe storage prevents accidental spills, unauthorized access, and exposure to personnel.
Step 4: Arrange for Professional Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[7][8].
-
Provide Documentation : Be prepared to provide the SDS and an inventory of the waste container's contents.
-
Rationale : Final disposal must be handled by professionals equipped to manage and transport hazardous materials according to Department of Transportation (DOT) and EPA regulations[8][13].
Emergency Procedures for Spills
In the event of a spill, swift and correct action is crucial.
-
Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel[7].
-
Ventilate : If safe to do so, increase ventilation in the area.
-
Assess and Contain : For small spills, trained personnel wearing appropriate PPE can proceed. Use an absorbent material or a shovel to carefully collect the spilled solid into a designated hazardous waste container[12]. Avoid creating dust[10].
-
Decontaminate : Clean the spill area with an appropriate solvent and dispose of all cleanup materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. lobachemie.com [lobachemie.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. community.preproom.org [community.preproom.org]
- 6. pfw.edu [pfw.edu]
- 7. benchchem.com [benchchem.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. acs.org [acs.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. nj.gov [nj.gov]
Personal protective equipment for handling 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
Operational Safety Guide: Handling 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with this compound. As a member of the thiosemicarbazide class of compounds, which are known for their broad biological activities, this substance requires meticulous handling to ensure personnel safety and experimental integrity.[1][2] This document moves beyond a simple checklist to explain the causality behind each procedural step, grounding our recommendations in established safety science and direct hazard assessment.
Hazard Assessment: The Foundation of Safe Practice
A thorough understanding of the specific risks associated with a chemical is the first principle of laboratory safety.[3] The Safety Data Sheet (SDS) for this compound identifies several key hazards.[4] Furthermore, prudent practice dictates that we consider the toxicology of the parent compound class when data on a specific derivative is limited.[3][5]
-
Skin Irritation (H315): The compound is classified as a skin irritant, meaning direct contact can cause redness, inflammation, or dermatitis.[4]
-
Serious Eye Irritation (H319): Contact with the eyes is likely to cause significant, potentially damaging, irritation.[4]
-
Respiratory Irritation (H335): As a powder, the compound can easily become airborne. Inhaling the dust may cause irritation to the respiratory tract.[4]
This hazard profile necessitates the use of engineering controls as the primary barrier and Personal Protective Equipment (PPE) as a critical secondary defense.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All PPE must be inspected before use and removed carefully to prevent cross-contamination.[9]
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary method for exposure control must be established. All handling of this compound powder—including weighing, transfers, and preparing solutions—must be conducted inside a certified chemical fume hood.[5][10] This engineering control is non-negotiable as it is the most effective way to minimize inhalation of the irritant dust.[5]
PPE Requirements Summary
The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Equipment | Specification & Rationale |
| Hands | Double Nitrile Gloves | Rationale: The inner glove protects against contamination during doffing. The outer glove provides the primary barrier. Nitrile offers good splash resistance against a range of chemicals.[10][11] Always check manufacturer's chemical resistance guides for the specific solvents being used. |
| Eyes/Face | Chemical Splash Goggles | Specification: Must meet ANSI Z.87.1 (US) or EN 166 (EU) standards.[12][13] Rationale: Provides a full seal around the eyes to protect against airborne powder and potential splashes, directly addressing the "serious eye irritation" hazard.[4] A face shield may be worn over goggles for added protection during procedures with a higher risk of splashing.[13] |
| Body | Laboratory Coat | Specification: Professional lab coat, fully buttoned, with long sleeves. Rationale: Protects skin and personal clothing from contamination.[3] |
| Feet | Closed-toe Shoes | Specification: Non-perforated, sturdy shoes covering the entire foot.[3][14] Rationale: Protects feet from spills. |
| Respiratory | None (during routine handling in a fume hood) | Rationale: The fume hood serves as the primary respiratory protection.[5] A NIOSH-approved respirator (e.g., N95 or higher) should be available for emergency situations, such as a significant spill outside of the fume hood, and requires prior fit-testing and training.[6][11] |
Operational Workflow: Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is crucial to prevent exposure and contamination of yourself and your workspace. The sequence is designed to ensure the most contaminated items are removed first and that you never touch your face or clean areas with contaminated gloves.
Spill and Disposal Procedures
Preparedness is a key component of safety.[3] Know the location of your lab's spill kit and emergency shower/eyewash station.
Spill Response Plan
-
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently cover the spill with a non-combustible absorbent material like sand or vermiculite to avoid raising dust.[15]
-
Carefully scoop the material into a designated hazardous waste container.
-
Wipe the area with an appropriate decontaminating solution (consult your institution's EHS guidelines), working from the outside in.[16]
-
Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area. Alert all personnel and your lab supervisor.
-
Prevent entry into the affected area.
-
Contact your institution's Environmental Health & Safety (EHS) emergency line.
-
Do not attempt to clean up a large spill of a highly toxic substance unless you are trained and equipped for emergency response.[15]
-
Waste Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes:
-
Empty product containers.
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
-
Unused or unwanted product.
Containers for hazardous waste must be clearly labeled, kept closed, and stored in a designated satellite accumulation area.[3][7] Never dispose of this chemical down the drain or in regular trash.[7][9] Always follow your institution's specific waste disposal regulations.
References
- 1. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. greenwgroup.com [greenwgroup.com]
- 4. echemi.com [echemi.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. benchchem.com [benchchem.com]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. THIOSEMICARBAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
